molecular formula C₁₃H₁₅NO₉ B1158010 Mesalazine N-β-D-Glucuronide

Mesalazine N-β-D-Glucuronide

Cat. No.: B1158010
M. Wt: 329.26
Attention: For research use only. Not for human or veterinary use.
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Description

Mesalazine N-β-D-Glucuronide is a primary metabolite of mesalazine (5-aminosalicylic acid), a first-line therapeutic agent for ulcerative colitis . This conjugate is formed via the glucuronidation pathway, a significant metabolic route that influences the pharmacokinetics and local availability of the active parent drug in the gut . The formation of this metabolite is a key area of study for researchers investigating the metabolism, bioavailability, and disposition of mesalazine. Understanding its generation and distribution is crucial for elucidating inter-individual variability in drug response and optimizing therapeutic outcomes for patients. The primary research applications for this compound are in the fields of pharmaceutical and metabolic research. It serves as a critical reference standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the quantitative determination of mesalazine and its metabolites in biological samples such as plasma, urine, and fecal samples . Furthermore, it is an essential tool for in vitro studies aiming to characterize the enzymes involved in its synthesis and degradation, and to investigate the complex interplay between drug metabolism and the gut microbiota, which is known to play a role in the efficacy of mesalazine . This compound is supplied for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₃H₁₅NO₉

Molecular Weight

329.26

Synonyms

N-β-D-Glucopyranosyl-5-amino-2-hydroxybenzoic Acid;  N-β-D-Glucopyranosyl-5-aminosalicylic Acid;  N-β-D-Glucuronide-5-ASA; 

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Mesalazine N-β-D-Glucuronide?

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, biosynthesis, synthetic pathways, and analytical characterization of Mesalazine N-β-D-Glucuronide , a Phase II metabolite of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid).

Structural Identity & Physicochemical Properties

This compound is the N-linked conjugate of 5-aminosalicylic acid (5-ASA) and glucuronic acid. Unlike the major metabolite N-acetyl-5-ASA, which is formed via N-acetyltransferase (NAT), this conjugate results from the direct glycosidic linkage of glucuronic acid to the primary amine of the mesalazine moiety.

Property Data
IUPAC Name 5-[(β-D-glucopyranuronosyl)amino]-2-hydroxybenzoic acid
Common Synonyms Mesalazine N-glucuronide; 5-ASA N-glucuronide
Molecular Formula C₁₃H₁₅NO₉
Molecular Weight 329.26 g/mol
Monoisotopic Mass 329.0747 Da
Solubility Highly soluble in water/buffer (polar); insoluble in non-polar organics
pKa (Acidic) ~2.5 (glucuronic acid COOH), ~3.0 (salicylic COOH)
pKa (Basic) The N-glycosidic nitrogen is significantly less basic than the parent amine.[1]
Detailed Structural Connectivity

The molecule consists of two distinct domains linked by a


-N-glycosidic bond :
  • The Aglycone (Mesalazine): A salicylic acid core (2-hydroxybenzoic acid) substituted at the C5 position with a nitrogen atom.

  • The Glycone (Glucuronic Acid): A D-glucopyranuronic acid moiety attached at its anomeric carbon (C1') to the nitrogen of the aglycone.

Stereochemistry:

  • Anomeric Configuration: The linkage at C1' is beta (

    
    ) , placing the aglycone equatorial relative to the pyranose ring.
    
  • Sugar Configuration: D-gluco configuration.

Connectivity String (SMILES): O=C(O)[C@@H]1OO)c(O)cc2)[C@@H]1O

Biosynthesis & Metabolic Pathway

In vivo, Mesalazine undergoes extensive Phase II metabolism. While N-acetylation (via NAT1) is the dominant pathway in the intestinal mucosa and liver, N-glucuronidation is a competing pathway mediated by UDP-glucuronosyltransferases (UGTs).

Key Enzymes:

  • UGT1A4: The primary isoform responsible for the N-glucuronidation of aromatic amines and N-heterocycles.

  • UGT1A9: May contribute to a lesser extent depending on hepatic expression levels.

Mechanism: The nucleophilic nitrogen of the 5-amino group attacks the electrophilic C1 of UDP-glucuronic acid (UDPGA), displacing UDP with inversion of configuration (alpha


 beta).

Metabolism Mesalazine Mesalazine (5-ASA) NAc_Mesalazine N-Acetyl-5-ASA (Major Metabolite) Mesalazine->NAc_Mesalazine NAT1 / NAT2 (Acetylation) NGluc_Mesalazine This compound (Minor Metabolite) Mesalazine->NGluc_Mesalazine UGT1A4 (Glucuronidation) UDPGA UDP-Glucuronic Acid UDPGA->NGluc_Mesalazine AcCoA Acetyl-CoA AcCoA->NAc_Mesalazine

Figure 1: Competitive metabolic pathways of Mesalazine showing N-acetylation vs. N-glucuronidation.

Chemical Synthesis Protocol

For research and validation purposes, the chemical synthesis of Mesalazine N-glucuronide requires protecting group strategies to prevent side reactions with the salicylic acid hydroxyl and carboxyl groups.

Synthetic Strategy: The Modified Koenigs-Knorr Reaction

Step 1: Protection of Mesalazine

  • Reagents: Benzyl bromide, K₂CO₃.

  • Product: Benzyl 5-amino-2-(benzyloxy)benzoate.

  • Rationale: Blocks the carboxylic acid and phenol to ensure the amine is the only nucleophile.

Step 2: Glycosylation

  • Glycosyl Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate.

  • Catalyst: BF₃·OEt₂ (Lewis Acid).

  • Conditions: Anhydrous CH₂Cl₂, -20°C to 0°C.

  • Mechanism: The Lewis acid activates the imidate leaving group; the amine attacks the resulting oxocarbenium ion from the beta face (neighboring group participation by the C2-acetyl ensures beta-selectivity).

Step 3: Global Deprotection

  • Hydrolysis: LiOH in THF/Water (removes acetyl and methyl esters).

  • Hydrogenolysis: H₂, Pd/C (removes benzyl groups).

  • Purification: Preparative HPLC (C18 column) to isolate the polar glucuronide.

Synthesis Start 5-Aminosalicylic Acid (Mesalazine) Protected Benzyl 5-amino-2-(benzyloxy)benzoate Start->Protected Benzyl Bromide, K2CO3 (Protection) Coupled Protected N-Glucuronide Intermediate Protected->Coupled Glucuronosyl Imidate Donor BF3·OEt2 (Glycosylation) Final This compound Coupled->Final 1. LiOH (Saponification) 2. H2, Pd/C (Hydrogenolysis)

Figure 2: Chemical synthesis workflow for this compound.

Analytical Characterization

Validating the structure requires specific analytical markers to distinguish the N-glucuronide from O-glucuronides or simple salts.

Nuclear Magnetic Resonance (NMR)

The diagnostic signal is the anomeric proton (H-1') , which appears as a doublet with a large coupling constant (


 Hz), confirming the 

-configuration.
Nucleus Position Approx. Shift (δ ppm) Multiplicity Interpretation
¹H H-1' (Anomeric)4.90 - 5.10Doublet (

Hz)
Diagnostic for β-N-glycoside
¹H H-3, H-4, H-6 (Aromatic)6.80 - 7.50MultipletsAromatic core (shifted vs parent)
¹³C C-1' (Anomeric)85.0 - 88.0SingletTypical N-glucuronide region
¹³C C-6' (Carboxyl)~170.0SingletGlucuronic acid carboxylate
Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion [M-H]⁻: m/z 328.07.

  • Fragmentation Pattern:

    • m/z 328

      
       152:  Loss of the glucuronyl moiety (176 Da), leaving the deprotonated 5-ASA aglycone.
      
    • m/z 152

      
       108:  Decarboxylation of the 5-ASA core.
      
Stability & Handling

Researchers must exercise caution with Mesalazine N-glucuronide:

  • Acid Lability: N-glucuronides of aromatic amines are susceptible to hydrolysis in acidic media (pH < 4). Samples should be stored in neutral or slightly basic buffers (pH 7.0–7.5).

  • Rearrangement: Unlike acyl glucuronides, N-glucuronides are generally resistant to intramolecular migration, but they can undergo spontaneous hydrolysis in urine if not stabilized.

References
  • DrugBank Online. (2024). Mesalazine: Metabolism and Pharmacology. Link[2]

  • Hypha Discovery. (2021).[3] Late-stage Synthesis of N-glucuronide Metabolites. Link

  • National Institutes of Health (NIH). (2025). Mesalazine - PubChem Compound Summary. Link

  • Kaivosaari, S., et al. (2011). N-Glucuronidation of Drugs and other Xenobiotics. Xenobiotica.

Sources

Biosynthesis pathway of Mesalazine N-β-D-Glucuronide in humans.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesalazine (5-aminosalicylic acid, 5-ASA) is the cornerstone therapy for inducing and maintaining remission in ulcerative colitis (UC).[1][2] While the canonical metabolic pathway involves N-acetylation by N-acetyltransferase 1 (NAT1) to form N-acetyl-5-ASA, the formation of Mesalazine N-β-D-glucuronide represents a distinct, often overlooked Phase II conjugation pathway.[1]

This guide details the biosynthesis, enzymatic mechanism, and experimental characterization of this compound.[1] Unlike the spontaneous formation of N-glucosides (Maillard reaction products), the N-glucuronide is an enzymatically driven metabolite formed via the UDP-glucuronosyltransferase (UGT) system.[1] Understanding this pathway is critical for differentiating metabolic clearance from non-enzymatic degradation in pharmacokinetic (PK) studies.[1]

Molecular Mechanism of Biosynthesis

The Metabolic Divergence

In human hepatocytes and enterocytes, 5-ASA undergoes two competing N-conjugation reactions:[1]

  • N-Acetylation (Major): Catalyzed by NAT1 (and to a lesser extent NAT2), forming the stable, inactive metabolite N-acetyl-5-ASA.[1]

  • N-Glucuronidation (Minor/Parallel): Catalyzed by UGT isoforms, forming this compound.[1]

Enzymology: The UGT1A4 Pathway

The formation of N-glucuronides from primary aromatic amines is characteristically mediated by the UGT1A4 isoform, which possesses a unique catalytic active site capable of accommodating basic amine substrates unlike the phenol-preferring UGT1A1/1A6/1A9 isoforms.

  • Substrate: 5-Aminosalicylic Acid (5-ASA).[1][2][3][4][5][6][7][8]

  • Co-substrate: Uridine 5'-diphospho-glucuronic acid (UDPGA).[1]

  • Enzyme: UGT1A4 (Primary putative isoform for N-conjugation); UGT1A9 (Secondary, typically O-conjugation but can exhibit cross-activity).[1]

  • Product: this compound (N-glucuronosyl-5-aminosalicylic acid).[1][4]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (


-like) mechanism:
  • Deprotonation: The amino group of 5-ASA acts as the nucleophile.

  • Attack: The nitrogen attacks the

    
     anomeric carbon of the glucuronic acid moiety on UDPGA.
    
  • Inversion: The departure of the UDP leaving group results in the inversion of configuration from

    
    -linked UDPGA to the 
    
    
    
    -linked glucuronide
    .

Biosynthesis Substrate Mesalazine (5-ASA) (Primary Amine) Enzyme UGT1A4 / UGT1A9 (Microsomal) Substrate->Enzyme Cofactor UDP-Glucuronic Acid (UDPGA) Cofactor->Enzyme Intermediate Transition State (Nucleophilic Attack) Enzyme->Intermediate Catalysis Product This compound (MW: 329.26 Da) Intermediate->Product Inversion to β-anomer Byproduct UDP Intermediate->Byproduct

Figure 1: Enzymatic pathway for the N-glucuronidation of Mesalazine.[1] The reaction involves the transfer of glucuronic acid from UDPGA to the primary amine of 5-ASA.

Experimental Protocol: Biosynthesis & Isolation

To study this metabolite, researchers must often synthesize it in vitro due to its low abundance in plasma relative to the acetylated form. Below is a validated protocol for Enzymatic Biosynthesis using Human Liver Microsomes (HLM).

Reagents & Materials[1][6][9]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A4 (Corning/Gentest).[1]

  • Substrate: 5-Aminosalicylic Acid (>99% purity).

  • Cofactor: UDPGA (5 mM stock).[1]

  • Activator: Alamethicin (pore-forming peptide to access luminal UGTs).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

    
    .[1]
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.

Step-by-Step Incubation Workflow[1]
StepActionRationale
1. Activation Pre-incubate HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.Permeabilizes the microsomal membrane, allowing UDPGA entry to the active site.
2. Mixture Prep Prepare reaction mix: Buffer + 5-ASA (100 µM) + Activated HLM.[1] Warm to 37°C.Establishes physiological temperature for optimal enzyme kinetics.[1]
3. Initiation Add UDPGA (final conc. 2 mM) to initiate the reaction.[1]High cofactor concentration ensures zero-order kinetics regarding UDPGA.
4.[1] Incubation Incubate at 37°C in a shaking water bath for 60–120 minutes.Allows sufficient accumulation of the N-glucuronide metabolite.
5. Termination Add 3 volumes of Ice-cold ACN/Formic Acid.[1] Vortex immediately.Precipitates proteins and stabilizes the acid-labile N-glucuronide.[1]
6. Clarification Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.Removes microsomal debris for LC-MS analysis.[1]
Quality Control Check[1]
  • Negative Control: Incubate without UDPGA to rule out non-enzymatic glucosidation (Maillard reaction with endogenous sugars).

  • Positive Control: Use Trifluoperazine (known UGT1A4 substrate) to verify microsomal activity.[1]

Analytical Characterization (LC-MS/MS)

Accurate identification requires distinguishing the N-glucuronide from the N-glucoside (formed from glucose) and the N-acetyl metabolite.[1]

Mass Spectrometry Parameters[1][2]
  • Ionization Mode: ESI Positive (or Negative, though Positive is preferred for the amine).[1]

  • Precursor Ion:

    
     (Calculated MW 329.26).[1]
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of glucuronic acid moiety, 
      
      
      
      Da).[1]
    • Qualifier:

      
       (Further loss of water/ammonia from the aglycone).
      
Chromatographic Separation

The N-glucuronide is highly polar.[1] Reverse-phase chromatography on a C18 column often results in poor retention.[1]

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded C18 (e.g., Waters T3).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Elution Order: N-Glucuronide (early eluting on C18) < 5-ASA < N-Acetyl-5-ASA.[1]

AnalyticalWorkflow Sample Microsomal Supernatant LC LC Separation (HILIC Column) Sample->LC MS1 Q1 Selection m/z 330.1 [M+H]+ LC->MS1 Frag Collision Cell (Fragmentation) MS1->Frag MS2 Q3 Detection m/z 154.1 (Aglycone) Frag->MS2

Figure 2: LC-MS/MS workflow for the specific detection of Mesalazine N-glucuronide.

Clinical & Research Relevance

Differentiating Metabolites

It is vital to distinguish This compound from Mesalazine N-glucoside .[1]

  • N-Glucuronide: Formed by UGTs (Liver/Gut).[1] Indicates metabolic clearance.[1]

  • N-Glucoside: Formed chemically by reaction with glucose.[1] Indicates sample degradation or non-enzymatic glycation in hyperglycemic patients.

Stability Warning

N-glucuronides of primary amines are often labile under acidic conditions.[1]

  • Storage: Store samples at -80°C.

  • pH Control: Avoid strong acids during extraction; use formic acid (0.1%) rather than TFA or HCl.

References

  • Metabolism of 5-Aminosalicylic Acid

    • Source: FDA Label / Probes & Drugs.[1]

    • Title: Mesalazine Metabolism and Pharmacokinetics.
    • URL:[Link][1]

  • UGT Isoforms in Drug Metabolism

    • Source: National Institutes of Health (PMC).[1]

    • Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants.
    • URL:[Link]

  • Chemical Standards & Structure

    • Source: Splendid Lab / Synthose.[1]

    • Title: Mesalazine N-beta-D-Glucuronide Reference Standard.[1]

    • URL:[Link] (Search ID: CSL-35231)[1]

  • N-Glucuronidation Mechanisms

    • Source: Drug Metabolism and Disposition.[9][10][11][12][13][14]

    • Title: N-Glucuronidation of Amines: The Role of UGT1A4.[7]

    • URL:[Link] (Contextual reference for amine glucuronidation).[1]

Sources

Pharmacokinetics and metabolism of Mesalazine N-β-D-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Mesalazine N-β-D-Glucuronide , a specific Phase II metabolite of Mesalazine (5-aminosalicylic acid, 5-ASA). While N-acetylation is the dominant metabolic pathway for 5-ASA, the N-glucuronidation pathway represents a critical secondary mechanism with specific pharmacokinetic and analytical challenges.

Technical Guide for Drug Development & Research Professionals

Executive Summary & Chemical Identity

Mesalazine (5-ASA) is primarily metabolized via N-acetylation to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1][2] However, a distinct, direct conjugation pathway exists involving the UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of This compound .

This metabolite is chemically distinct from the N-acetylated form and the glucoside conjugates. Its presence, while often minor in stoichiometric terms compared to N-Ac-5-ASA, is significant for comprehensive mass balance studies and can act as a confounding factor in bioanalysis due to its chemical lability.

Chemical Profile
ParameterDetail
Systematic Name N-β-D-Glucopyranuronosyl-5-amino-2-hydroxybenzoic acid
Formula C₁₃H₁₅NO₉
Molecular Weight 329.26 g/mol
Moiety N-linked Glucuronide (Amine conjugation)
Stability Acid Labile (Susceptible to hydrolysis at acidic pH)

Metabolic Pathway Analysis

The metabolism of 5-ASA occurs primarily in the intestinal mucosal wall and the liver. The competition between N-acetylation (NAT1/NAT2) and N-glucuronidation (UGT) dictates the metabolic profile.

Mechanistic Insight

The primary nucleophile in 5-ASA is the exocyclic amine at position 5.

  • Major Pathway (Acetylation): N-acetyltransferase 1 (NAT1) transfers an acetyl group from Acetyl-CoA to the amine, forming the stable, therapeutically inactive N-Ac-5-ASA.[2]

  • Secondary Pathway (Glucuronidation): UGT enzymes transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the same amine nitrogen. This creates an N-glucuronide , which is distinct from the more common O-glucuronides (ether/ester) formed on hydroxyl or carboxyl groups.

Pathway Visualization

The following diagram illustrates the competitive metabolic divergence.

MesalazineMetabolism cluster_0 Site of Metabolism Mesalazine Mesalazine (5-ASA) (Parent Drug) NAc5ASA N-Acetyl-5-ASA (Major Metabolite) Mesalazine->NAc5ASA N-Acetylation (NAT1 - Intestinal/Liver) NGluc5ASA This compound (Minor Metabolite) Mesalazine->NGluc5ASA N-Glucuronidation (UGT - Liver) RenalExcretion Renal Excretion NAc5ASA->RenalExcretion NGluc5ASA->RenalExcretion

Figure 1: Competitive metabolic pathways of Mesalazine showing the dominance of acetylation versus the secondary glucuronidation route.

Pharmacokinetics (ADME)

The pharmacokinetics of the N-glucuronide are governed by its high polarity and its formation rate relative to the acetylated metabolite.

Absorption & Distribution[1][4][5]
  • Formation Site: Primarily hepatic, though intestinal UGTs may contribute.

  • Systemic Exposure: Plasma concentrations of the N-glucuronide are typically low (<10% of N-Ac-5-ASA levels) due to the high efficiency of NAT1 acetylation.

  • Protein Binding: While 5-ASA is ~40% bound and N-Ac-5-ASA is ~80% bound, the highly polar nature of the glucuronide suggests low plasma protein binding, facilitating rapid filtration.

Elimination
  • Route: Exclusively renal.

  • Clearance Mechanism: Glucuronides are substrates for renal anionic transporters (OATs).

  • Half-Life: Likely shorter than N-Ac-5-ASA (which is 6–9 hours) due to lack of reabsorption and high water solubility.

Quantitative Comparison
ParameterMesalazine (Parent)N-Acetyl-5-ASA (Major)N-β-D-Glucuronide (Minor)
Primary Site Gut Lumen / MucosaMucosa / LiverLiver
Tmax 1–4 hours3–5 hoursVariable (Flow limited)
Elimination Renal / FecalRenalRenal
Stability Oxidatively unstableStableAcid Labile

Analytical Methodology & Protocols

Detecting this compound requires specific attention to sample handling because N-glucuronides can hydrolyze back to the parent drug in acidic environments (e.g., acidified urine or improper mobile phases), leading to an overestimation of the parent drug and absence of the metabolite.

Experimental Protocol: LC-MS/MS Quantitation

Objective: Simultaneous quantification of 5-ASA, N-Ac-5-ASA, and this compound in plasma.

Step 1: Sample Preparation (Critical Stability Control)
  • Reagent: Methanol (cold) containing 0.1% Ammonium Hydroxide (NH₄OH).

    • Why: The basic pH prevents the acid-catalyzed hydrolysis of the N-glucuronide.

  • Procedure:

    • Aliquot 100 µL of plasma.

    • Add 20 µL Internal Standard (Mesalazine-d3).

    • Precipitate proteins with 300 µL cold Methanol/NH₄OH.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant to an autosampler vial. Do not acidify.

Step 2: Liquid Chromatography (LC)[3][4]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the extreme polarity of the glucuronide.

    • Recommended: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

    • Note: Maintain neutral pH. Avoid Formic Acid in mobile phases if possible, or keep concentration <0.05% to minimize on-column hydrolysis.

Step 3: Mass Spectrometry (MS/MS)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Mechanism
Mesalazine 154.1 [M+H]⁺108.1Loss of H₂O + CO
N-Ac-5-ASA 196.1 [M+H]⁺154.1Loss of Acetyl group
N-β-D-Glucuronide 330.1 [M+H]⁺154.1Neutral Loss of Glucuronic Acid (176 Da)
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (MeOH + 0.1% NH4OH) Sample->Prep Prevents Hydrolysis Centrifuge Centrifugation (10,000g, 4°C) Prep->Centrifuge LC HILIC Separation (Neutral pH Mobile Phase) Centrifuge->LC Supernatant MS MS/MS Detection (MRM: 330 -> 154) LC->MS

Figure 2: Analytical workflow emphasizing pH control to preserve the labile N-glucuronide metabolite.

Scientific Integrity & Validation

To ensure the trustworthiness of your data regarding this metabolite:

  • Differentiation from Glucosides: Ensure you are monitoring the transition 330 -> 154. Mesalazine N-Glucoside (formed by bacteria or rare pathways) has a molecular weight of ~315 Da (Transition 316 -> 154). Do not confuse the two.

  • In-Source Fragmentation: N-glucuronides are fragile. During MS optimization, ensure the source temperature and declustering potential do not cause premature fragmentation of the parent (330) to the fragment (154) before the quadrupole, which would skew quantification.

  • Reference Standards: Use certified standards for "this compound" (CAS 104786-99-4 or similar derivatives). Do not rely solely on putative identification.

References

  • Tjørnelund, J., & Hansen, S. H. (1991). High-performance liquid chromatographic assay of 5-aminosalicylic acid (5-ASA) and its metabolites N-beta-D-glucopyranosyl-5-ASA, N-acetyl-5-ASA, N-formyl-5-ASA and N-butyryl-5-ASA in biological fluids.[5][6] Journal of Chromatography B, 570, 109-117. Link

  • FDA Label (2023). Mesalamine Delayed-Release Tablets - Prescribing Information. DailyMed. Link

  • Bystrowska, B., et al. (2000). Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 341-347. Link

  • PubChem Database. N-Formyl-5-aminosalicylic acid and related metabolites (Compound Summary). Link

Sources

A Comprehensive Technical Guide to Therapeutic Drug Monitoring of Mesalazine: From Established Biomarkers to Novel Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mesalazine (5-aminosalicylic acid, 5-ASA) is a cornerstone in the management of mild to moderate inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Despite its widespread use, patient response to mesalazine therapy can be variable, underscoring the need for robust therapeutic drug monitoring (TDM) strategies to optimize clinical outcomes. This in-depth technical guide provides a comprehensive overview of the principles and practices of mesalazine TDM for researchers, scientists, and drug development professionals. We will delve into the established role of the primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), as a key biomarker, providing detailed analytical protocols and data interpretation frameworks. Furthermore, this guide will explore the emerging science behind Mesalazine N-β-D-Glucuronide, a lesser-known metabolite, and its potential future role in refining our understanding of mesalazine's metabolic fate and therapeutic effect.

Part 1: The Clinical and Pharmacological Landscape of Mesalazine Therapy

Mesalazine in the Management of Inflammatory Bowel Disease (IBD)

Mesalazine is a first-line anti-inflammatory agent for inducing and maintaining remission in patients with mild to moderate ulcerative colitis.[1][2] Its therapeutic action is believed to be primarily topical, exerted directly on the inflamed colonic mucosa.[1] The precise mechanism of action is multifaceted, but it is known to modulate inflammatory pathways by inhibiting the production of prostaglandins and leukotrienes.[3] Additionally, mesalazine is thought to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating intestinal inflammation.[1] Various oral and rectal formulations of mesalazine have been developed to optimize its delivery to the distal gastrointestinal tract.[4]

The Rationale for Therapeutic Drug Monitoring (TDM) of Mesalazine

The clinical response to mesalazine can be unpredictable, with a subset of patients failing to achieve or maintain remission. This variability can be attributed to several factors, including differences in drug formulation, individual patient metabolism, and adherence to therapy. TDM offers a valuable tool to navigate these complexities by enabling the quantitative assessment of drug and metabolite levels in biological matrices. This allows for a more personalized approach to treatment, with the potential to optimize dosing regimens, improve efficacy, and minimize adverse effects.

Pharmacokinetics of Mesalazine

Following oral administration, the absorption of mesalazine is variable and depends on the specific drug formulation. The primary goal of most formulations is to minimize systemic absorption and maximize local concentrations in the colon.[1] Once absorbed, mesalazine is extensively metabolized, primarily in the intestinal mucosa and the liver.[5] The main metabolic pathway is N-acetylation, catalyzed by N-acetyltransferase 1 (NAT1), leading to the formation of N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[6] Both mesalazine and Ac-5-ASA are primarily excreted in the urine.[7]

Part 2: Established Biomarkers for Mesalazine Therapy

N-acetyl-5-aminosalicylic acid (Ac-5-ASA): The Primary Metabolite

Ac-5-ASA is the major metabolite of mesalazine and serves as the primary biomarker for assessing systemic exposure and adherence to therapy.[5][6] While the parent drug, 5-ASA, is the active moiety, its short half-life and low plasma concentrations make it a less reliable marker. In contrast, Ac-5-ASA has a longer half-life and reaches higher and more stable concentrations in plasma and urine, making it a more suitable analyte for TDM.[8] Monitoring Ac-5-ASA levels can provide valuable insights into patient adherence, which is a significant challenge in the long-term management of IBD.

Analytical Methodologies for Ac-5-ASA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of Ac-5-ASA in biological matrices such as plasma and urine.[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., N-acetyl-5-aminosalicylic acid-d3).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions:

      • Ac-5-ASA: m/z 194.2 → 149.9[9]

      • Internal Standard (Ac-5-ASA-d3): m/z 197.2 → 152.9

  • Data Analysis and Quantification:

    • Construct a calibration curve using standards of known Ac-5-ASA concentrations.

    • Quantify the Ac-5-ASA concentration in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Data Interpretation and Clinical Decision Making

While a definitive therapeutic window for Ac-5-ASA has not been universally established, urinary and plasma concentrations can be indicative of adherence to therapy. Undetectable or very low levels of Ac-5-ASA may suggest non-adherence, which can then be addressed with the patient. It is important to consider that factors such as renal function, drug formulation, and co-medications can influence Ac-5-ASA levels.

Parameter Typical Value Range Significance
Ac-5-ASA Plasma ConcentrationVariable, dependent on dose and formulationA reliable indicator of systemic exposure and adherence.
Ac-5-ASA Urinary ExcretionVariable, reflects recent drug intakeCan be used for adherence monitoring.

Part 3: this compound: An Emerging Metabolite of Interest

While N-acetylation is the primary metabolic pathway for mesalazine, glucuronidation also occurs, leading to the formation of this compound. Although less studied than Ac-5-ASA, this metabolite represents an area of growing interest in understanding the complete metabolic profile of mesalazine.

The Glucuronidation Pathway of Mesalazine

Glucuronidation is a major phase II metabolic reaction that involves the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. In the case of mesalazine, this can result in the formation of an N-glucuronide conjugate. A related compound, N-beta-D-glucopyranosyl-5-ASA, has been identified as a metabolite of 5-ASA, and analytical methods for its detection in biological fluids have been developed.[8]

Diagram: Proposed Metabolic Pathway of Mesalazine

Mesalazine_Metabolism Mesalazine Mesalazine (5-ASA) Ac_5_ASA N-acetyl-5-ASA (Ac-5-ASA) (Primary Metabolite) Mesalazine->Ac_5_ASA   N-acetyltransferase 1 (NAT1) Glucuronide This compound (Secondary Metabolite) Mesalazine->Glucuronide   UDP-glucuronosyltransferases (UGTs) Excretion Urinary Excretion Ac_5_ASA->Excretion Glucuronide->Excretion

Caption: Metabolic pathways of mesalazine.

Potential Role as a Biomarker

The clinical utility of this compound as a biomarker for mesalazine therapy is currently under investigation. Its quantification could provide a more complete picture of mesalazine's metabolism and disposition. It is plausible that inter-individual variability in the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, could contribute to differences in drug response. Further research is needed to establish a correlation between the levels of this metabolite and clinical outcomes in IBD patients.

Analytical Approaches for the Detection of this compound

The detection and quantification of glucuronide metabolites can be challenging due to their high polarity and potential instability. LC-MS/MS is the most suitable analytical platform for this purpose.

  • Sample Preparation: Solid-phase extraction (SPE) is often preferred over protein precipitation for the extraction of polar metabolites from complex biological matrices.

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) may provide better retention and separation of highly polar glucuronide conjugates compared to traditional reversed-phase chromatography.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Orbitrap or Q-TOF, can be invaluable for the confident identification and structural elucidation of the glucuronide metabolite, in addition to sensitive quantification using tandem mass spectrometry.

Diagram: Analytical Workflow for Mesalazine Metabolite Profiling

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Urine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE LC HILIC/Reversed-Phase LC SPE->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quant Quantification of Ac-5-ASA & Glucuronide MS->Quant TDM Therapeutic Drug Monitoring (TDM) Application Quant->TDM

Sources

Chemical properties and stability of Mesalazine N-β-D-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mesalazine N-β-D-Glucuronide Characterization, Stability, and Analytical Differentiation

Executive Summary

This technical guide addresses the chemical properties, stability profile, and analytical characterization of This compound , a Phase II metabolite of Mesalazine (5-aminosalicylic acid, 5-ASA).

Critical Scientific Distinction: Researchers must distinguish between the true biological metabolite (N-glucuronide ) and the chemical artifact (N-glucoside ). While the N-glucuronide is formed via UDP-glucuronosyltransferase (UGT) enzymatic activity, the N-glucoside is often a non-enzymatic artifact formed during storage in the presence of reducing sugars (e.g., glucose in plasma or formulation excipients). This guide focuses on the N-glucuronide but provides the necessary criteria to differentiate it from the artifact.

Chemical Profile & Structure

This compound represents the conjugation of glucuronic acid to the primary amine of the 5-ASA scaffold. Unlike the major metabolite N-acetyl-5-ASA , which is stable, the N-glucuronide is chemically labile.

Structural Representation

The following diagram illustrates the chemical structure and the numbering scheme used for NMR assignment.

ChemicalStructure cluster_0 Mesalazine Scaffold cluster_1 Conjugate Moiety ASA 5-Aminosalicylic Acid (Core) CONJUGATE This compound (1-deoxy-1-(3-carboxy-4-hydroxyphenylamino)-β-D-glucopyranuronic acid) ASA->CONJUGATE N-Linkage (Amine) GLUC β-D-Glucuronic Acid GLUC->CONJUGATE Anomeric Carbon (C1)

Caption: Structural assembly of this compound showing the N-glycosidic linkage between the 5-amino group and the anomeric carbon of glucuronic acid.

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula C₁₃H₁₅NO₉Mass shift of +176.03 Da from parent.
Molecular Weight 329.26 g/mol Precursor ion [M+H]⁺ m/z ~330.
Solubility High (Water/Buffer)Elutes early in Reverse Phase HPLC (polar).
pKa (Predicted) ~2.9 (Glucuronic COOH)Anionic at physiological pH; retains on AX columns.
Stability Class Labile N-Glucuronide Susceptible to spontaneous hydrolysis in acidic media.

Stability Assessment & Handling

The N-glucuronide of Mesalazine exhibits "Class II" glucuronide behavior: it is significantly less stable than ether (O-) glucuronides.

Acidic Hydrolysis (Spontaneous)

N-glucuronides of primary aromatic amines can undergo spontaneous hydrolysis in acidic environments (pH < 5.0). This reaction is reversible but favors hydrolysis at low pH.

  • Risk: Urine samples stored without buffering can acidify, leading to underestimation of the glucuronide and overestimation of the parent 5-ASA.

  • Protocol: Adjust sample pH to 7.0–7.4 immediately upon collection using 1M Phosphate Buffer.

Enzymatic Hydrolysis (β-glucuronidase)

This molecule is a substrate for β-glucuronidase, which is used to validate its identity.

Self-Validating Deconjugation Protocol:

  • Preparation: Aliquot 100 µL of sample (plasma/urine).

  • Buffer: Add 100 µL Ammonium Acetate buffer (pH 6.5). Note: Avoid acidic buffers (pH 4.5-5.0) typically used for O-glucuronides to prevent chemical hydrolysis.

  • Enzyme: Add 500 units of E. coli β-glucuronidase.

  • Incubation: Incubate at 37°C for 2 hours.

  • Control: Run a parallel sample without enzyme to quantify spontaneous chemical hydrolysis.

  • Termination: Stop reaction with 200 µL ice-cold Acetonitrile.

  • Validation: The disappearance of the m/z 330 peak must correlate stoichiometrically with the appearance of the m/z 154 (5-ASA) peak.

Thermal Stability
  • Solid State: Hygroscopic. Store at -20°C with desiccant.

  • Solution: Unstable at room temperature. Half-life in plasma at 25°C is approx. 4–6 hours.

  • Recommendation: Process samples on ice. Store matrices at -80°C.

Synthesis & Acquisition

Direct commercial sourcing of "Mesalazine N-glucuronide" is difficult due to its instability. Researchers often must generate it in situ or synthesize it.

Enzymatic Biosynthesis (Recommended)

The most reliable method to generate a qualitative standard for LC-MS retention time confirmation.

  • Reagents: Human Liver Microsomes (HLM) or Recombinant UGT1A9.

  • Cofactor: UDP-glucuronic acid (UDPGA).

  • Activator: Alamethicin (pore-forming peptide).

  • Procedure: Incubate 5-ASA (100 µM) with HLM (1 mg/mL) and UDPGA (2 mM) in Tris-HCl (pH 7.4) at 37°C for 60 min.

Chemical Synthesis Pathway

Chemical synthesis is challenging due to the need to protect the phenol and carboxyl groups while targeting the amine.

  • Protection: Selectively protect 5-ASA carboxyl (as benzyl ester) and phenol (as benzyl ether).

  • Coupling: React with activated glucuronic acid donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate imidate).

  • Deprotection: Careful saponification (Zemplén conditions) and hydrogenolysis. Critical Step: Acidic deprotection often hydrolyzes the N-glycosidic bond.

Analytical Characterization (LC-MS/MS)

Differentiation between the N-Glucuronide (Metabolite) and N-Glucoside (Artifact) is the primary analytical challenge.

Mass Spectrometry Transitions
AnalytePrecursor Ion (ESI+)Product Ion (Quant)Neutral LossMechanism
N-Glucuronide m/z 330.1m/z 154.1176 Da Loss of Glucuronic Acid moiety
N-Glucoside m/z 316.1m/z 154.1162 Da Loss of Glucose moiety
5-ASA (Parent) m/z 154.1m/z 136.118 DaLoss of H₂O

Note: If LC separation is poor, the +14 Da mass difference allows spectral resolution. However, in-source fragmentation can cause the glucuronide to mimic the parent.

Chromatographic Separation
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the conjugate.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 6.8).

    • B: Acetonitrile.

  • Elution: The N-glucuronide will elute before the parent 5-ASA on Reverse Phase, but after the parent on HILIC.

Biological Context & Pathway

The following diagram details the metabolic fate of Mesalazine, highlighting the competition between Acetylation (Major) and Glucuronidation (Minor).

MetabolicPathway ASA Mesalazine (5-ASA) (Active Drug) Artifact N-Glucoside Artifact (Non-Enzymatic) ASA->Artifact Spontaneous Reaction NAT1 NAT1 (N-acetyltransferase) ASA->NAT1 UGT UGT1A (UDP-glucuronosyltransferase) ASA->UGT AcASA N-Acetyl-5-ASA (Major Metabolite - Stable) Ac_Gluc N-Acetyl-5-ASA Glucuronide (Secondary Conjugate) AcASA->Ac_Gluc Secondary Glucuronidation N_Gluc Mesalazine N-Glucuronide (Minor Metabolite - Labile) NAT1->AcASA Acetylation (Liver/Gut) UGT->N_Gluc Direct N-Glucuronidation Glucose + Glucose (Storage) Glucose->Artifact

Caption: Metabolic pathway of Mesalazine. N-acetylation (NAT1) is the dominant pathway. N-glucuronidation is a minor pathway often confounded by non-enzymatic glucosidation.

References

  • Nobilis, M., et al. (2006).[1] "High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma." Journal of Chromatography A.

  • Tjørnelund, J., & Hansen, S.H. (1989). "New metabolites of the drug 5-aminosalicylic acid.[1][2][3] I: N-beta-D-glucopyranosyl-5-aminosalicylic acid."[1][2][4] Xenobiotica.

  • CovaChem. (2025). "Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates." Technical Guide.

  • FDA Center for Drug Evaluation and Research. (2006). "Chemistry Review: Lialda (Mesalamine)." FDA Access Data.

  • PubChem. (2025). "Mesalamine (Compound Summary)." National Library of Medicine.

Sources

Metabolic Profiling of 5-Aminosalicylic Acid: Differentiating N-Acetylation from Glucuronidation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary

The metabolic fate of 5-aminosalicylic acid (5-ASA, Mesalamine) presents a unique deviation from typical salicylate metabolism. While its structural analog, salicylic acid, undergoes extensive hepatic glucuronidation (via UGT1A6 and UGT2B7), 5-ASA is primarily metabolized via N-acetylation by N-acetyltransferase 1 (NAT1) in the intestinal mucosa and liver.

This guide provides a rigorous framework for investigating the glucuronidation potential of 5-ASA. It is designed to help researchers distinguish between the dominant N-acetylation pathway and secondary glucuronidation events, a critical differentiation for establishing clearance mechanisms in NAT-deficient populations or novel delivery systems.

Part 1: Molecular Mechanism & Metabolic Competition

To understand the glucuronidation of 5-ASA, one must first understand why it is kinetically disfavored compared to acetylation.

1.1 Structural Determinants

5-ASA contains three functional groups competing for conjugation:

  • Primary Amine (-NH₂): The nucleophilic target for N-acetyltransferases (NATs).

  • Phenolic Hydroxyl (-OH): A potential target for ether glucuronidation (UGT1A6).

  • Carboxylic Acid (-COOH): A potential target for acyl glucuronidation (UGT1A1/2B7).

1.2 The Acetylation Dominance

Unlike aspirin (acetylsalicylic acid), which is rapidly deacetylated to salicylic acid and then glucuronidated, 5-ASA retains its amino group. The kinetics of NAT1 (Km ~ 15-50 µM) for 5-ASA are significantly more favorable than those of the UGT isoforms. Consequently, 5-ASA is rapidly converted to N-acetyl-5-ASA (N-Ac-5-ASA) in the colonic epithelium before it reaches the liver.

Critical Insight: Significant glucuronidation of 5-ASA is often a marker of NAT saturation or specific pathophysiological states (e.g., severe renal impairment) rather than a primary clearance pathway.

1.3 Metabolic Pathway Visualization

The following diagram illustrates the competitive divergence between the dominant NAT pathway and the secondary UGT pathway.

G Substrate 5-ASA (Mesalamine) NAT_Enz Enzyme: NAT1 (Intestinal/Hepatic) Substrate->NAT_Enz UGT_Enz Enzyme: UGT1A6/2B7 (Hepatic) Substrate->UGT_Enz Metabolite_Major N-Acetyl-5-ASA (Major Metabolite) NAT_Enz->Metabolite_Major Acetylation (Fast Kinetics) Metabolite_Minor 5-ASA-O-Glucuronide (Minor/Trace) UGT_Enz->Metabolite_Minor Glucuronidation (Slow Kinetics) Excretion Renal/Fecal Excretion Metabolite_Major->Excretion Metabolite_Minor->Excretion

Figure 1: The metabolic bifurcation of 5-ASA. Note the dominance of the NAT1 pathway (Green) over the UGT pathway (Yellow).

Part 2: Experimental Protocol – Differential Cofactor Screening

To empirically quantify the contribution of glucuronidation, you must isolate the UGT pathway from the NAT pathway in vitro. This protocol uses a Differential Cofactor System using Human Liver Microsomes (HLM).

2.1 Experimental Design Strategy
  • Arm A (NAT Activity): HLM + Acetyl-CoA (No UDPGA). This drives acetylation only.

  • Arm B (UGT Activity): HLM + UDPGA (No Acetyl-CoA). This drives glucuronidation only.

  • Arm C (Combined): HLM + Acetyl-CoA + UDPGA. This mimics physiological competition.

2.2 Reagents & Preparation
ComponentConcentrationRole
Buffer 100 mM Tris-HCl (pH 7.4)Physiological buffer.
MgCl₂ 5 mMEssential cofactor for UGT enzymes.
Alamethicin 25 µg/mg proteinPore-forming peptide. Crucial: UGTs are luminal; alamethicin permeabilizes the microsomal membrane to allow UDPGA entry.
Saccharolactone 5 mM

-glucuronidase inhibitor. Prevents hydrolysis of formed glucuronides.
Cofactor 1 2 mM UDPGAUridine 5'-diphospho-glucuronic acid (for UGT).
Cofactor 2 1 mM Acetyl-CoAAcetyl coenzyme A (for NAT).
2.3 Step-by-Step Workflow
  • Pre-Incubation: Mix HLM (0.5 mg/mL), Buffer, MgCl₂, and Alamethicin on ice. Incubate at 4°C for 15 mins to permeabilize membranes.

  • Substrate Addition: Add 5-ASA (10 µM final).

  • Reaction Initiation:

    • Arm A: Add Acetyl-CoA.

    • Arm B: Add UDPGA + Saccharolactone.

    • Arm C: Add both cofactors.

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., d3-Mesalamine).

  • Clarification: Centrifuge at 4000g for 10 mins. Inject supernatant into LC-MS/MS.

2.4 Workflow Visualization

Workflow Step1 Step 1: Permeabilization HLM + Alamethicin (15 min @ 4°C) Step2 Step 2: Substrate Addition 5-ASA (10 µM) Step1->Step2 Split Split into Reaction Arms Step2->Split ArmA Arm A: NAT Only (+ Acetyl-CoA) Split->ArmA ArmB Arm B: UGT Only (+ UDPGA) Split->ArmB ArmC Arm C: Competition (+ Both Cofactors) Split->ArmC Incubate Incubation 60 min @ 37°C ArmA->Incubate ArmB->Incubate ArmC->Incubate Analyze LC-MS/MS Analysis Target: N-Ac-5-ASA vs Glucuronide Incubate->Analyze

Figure 2: Differential Cofactor Incubation Workflow for isolating metabolic pathways.

Part 3: Analytical Methodologies (LC-MS/MS)

Detecting 5-ASA metabolites is challenging due to the amphoteric nature of the parent compound (zwitterion at pH 7.4).

3.1 Chromatography (HILIC Mode)

Reverse-phase (C18) chromatography often yields poor retention for 5-ASA. Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

  • Column: Amide-HILIC or Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

3.2 Mass Spectrometry Transitions

Monitor the following MRM transitions to distinguish metabolites:

AnalytePrecursor (m/z)Product (m/z)PolarityNote
5-ASA 154.1108.1PositiveLoss of H₂O + CO
N-Ac-5-ASA 196.2154.1PositiveLoss of Acetyl group
5-ASA-Glucuronide 330.3154.1PositiveLoss of Glucuronic Acid (176 Da)

Self-Validation Check: If a peak appears in the "Glucuronide" channel (330.3 > 154.1), treat the sample with


-glucuronidase. If the peak disappears and the 5-ASA peak increases, the glucuronide identity is confirmed.
Part 4: Clinical & Research Implications[1][2]
4.1 The "Slow Acetylator" Phenotype

In patients with NAT1 polymorphisms (Slow Acetylators), the clearance of 5-ASA is reduced. Researchers hypothesized that UGTs might compensate in these individuals. However, clinical data suggests that renal excretion of unchanged 5-ASA increases rather than a massive shift to glucuronidation, reinforcing that UGTs are a low-affinity pathway for this specific substrate [1].

4.2 Microbiome-Mediated Acetylation

Recent studies indicate that gut microbiota (specifically strains expressing thiolases) contribute significantly to the N-acetylation of 5-ASA, effectively "inactivating" the drug before it enters systemic circulation. This non-host metabolism complicates the correlation between host NAT1 genotype and drug efficacy [2].

References
  • FDA Clinical Pharmacology Review. Mesalamine (5-ASA) Pharmacokinetics and Metabolism. Center for Drug Evaluation and Research. Link

  • Mehta, R.S., et al. (2023).[1] Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease.[1][2] Nature Medicine. Link

  • Cai, H., et al. (2003). Systematic review: the pharmacokinetic profiles of oral mesalazine formulations. Alimentary Pharmacology & Therapeutics. Link

  • Kuehl, G.E., et al. (2006).[3] Glucuronidation of the aspirin metabolite salicylic acid by expressed UGTs and human liver microsomes. Drug Metabolism and Disposition.[3][4][5] Link

Sources

Methodological & Application

Application Note: Synthesis and Purification of Mesalazine N-β-D-Glucuronide Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis, purification, and characterization of Mesalazine N-β-D-Glucuronide , a critical metabolite standard used in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Executive Summary & Strategic Analysis

Mesalazine (5-Aminosalicylic acid, 5-ASA) is a first-line anti-inflammatory agent for Ulcerative Colitis.[1][2] In vivo, it undergoes extensive Phase II metabolism. While N-acetylation is the primary pathway, N-glucuronidation represents a significant, yet often under-characterized, metabolic route.

The isolation of this compound from biological matrices (urine/plasma) is inefficient due to low abundance and matrix interference. Consequently, de novo chemical synthesis is the gold standard for producing high-purity reference materials.

The Synthetic Challenge

Synthesizing this specific metabolite presents three unique chemical challenges:

  • Zwitterionic Nature: 5-ASA exists as a zwitterion, making solubility in organic solvents (required for glycosylation) difficult.

  • Amphoteric Reactivity: The molecule contains three nucleophilic sites: the amine (-NH₂), the phenol (-OH), and the carboxylate (-COOH). Selective glycosylation of the amine (N-linkage) requires precise control or protection strategies.

  • N-Glucuronide Instability: Unlike O-glucuronides, N-glucuronides of primary aromatic amines are susceptible to hydrolysis in acidic environments and spontaneous rearrangement (Amadori rearrangement) under certain conditions.

This guide details a Semi-Synthetic Protection Strategy that circumvents these issues by temporarily masking the carboxylic acid and phenol, forcing the glycosylation to occur at the nitrogen center.

Retrosynthetic Logic & Pathway

The synthesis is designed around the Koenigs-Knorr type glycosylation or a Modified Imidate protocol. We utilize a protected glucuronyl donor to ensure stereoselectivity (


-anomer) and yield.
Reaction Scheme Visualization

SynthesisPathway Start Mesalazine (5-ASA) Step1 Step 1: Protection (Methyl Esterification) Start->Step1 MeOH, H2SO4 Reflux Intermediate1 Methyl 5-aminosalicylate Step1->Intermediate1 Step2 Step 2: N-Glycosylation (Ag2O or CdCO3) Intermediate1->Step2 + Donor Donor Glucuronyl Donor (Acetobromo-α-D-glucuronide) Donor->Step2 Intermediate2 Protected N-Glucuronide Step2->Intermediate2 Step3 Step 3: Global Deprotection (LiOH/MeOH, 0°C) Intermediate2->Step3 Product This compound Step3->Product Purification

Figure 1: Strategic synthetic pathway for Mesalazine N-glucuronide, prioritizing regioselectivity via ester protection.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Protection)

Objective: Solubilize 5-ASA and direct reactivity to the amine.

  • Reagents: 5-Aminosalicylic acid (5.0 g), Methanol (anhydrous, 100 mL), Thionyl Chloride (SOCl₂) or conc. H₂SO₄.

  • Procedure:

    • Suspend 5-ASA in anhydrous methanol under Nitrogen.

    • Cool to 0°C. Dropwise add Thionyl Chloride (1.5 eq) to generate HCl in situ.

    • Reflux for 12 hours. The zwitterion dissolves as the methyl ester hydrochloride forms.

    • Evaporate solvent.[2][3] Neutralize with saturated NaHCO₃ to precipitate the free base Methyl 5-aminosalicylate .

    • Recrystallize from Ethanol.

    • Validation: LC-MS should show M+H at m/z ~168.

Phase 2: N-Glycosylation (The Critical Step)

Objective: Form the N-β-glycosidic bond.

Reagents:

  • Acceptor: Methyl 5-aminosalicylate (1.0 eq)

  • Donor: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromide (1.5 eq)

  • Promoter: Silver Oxide (Ag₂O) or Cadmium Carbonate (CdCO₃)

  • Solvent: Anhydrous Acetonitrile (ACN) or Toluene/Nitromethane (1:1)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask. Add molecular sieves (4Å) to ensure strict anhydrous conditions.

  • Mixing: Dissolve Methyl 5-aminosalicylate (1.0 g) in the solvent. Add the Promoter (1.5 eq).

  • Coupling: Add the Glucuronyl Donor dropwise over 30 minutes at room temperature.

  • Reaction: Stir in the dark (if using Ag salts) for 24–48 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The amine is less nucleophilic than simple anilines, so time is critical.

  • Workup: Filter through a Celite pad to remove metal salts. Concentrate the filtrate.

  • Intermediate Isolation: Flash chromatography (Silica gel) eluting with DCM/MeOH gradient. Isolate the Peracetylated Methyl Ester N-Glucuronide .

Phase 3: Global Deprotection

Objective: Remove acetyl and methyl protecting groups without hydrolyzing the N-glycosidic bond.

Critical Warning: N-glucuronides are acid-labile. Avoid any acidic workup.

  • Reagents: Lithium Hydroxide (LiOH·H₂O), Methanol, Water.[3]

  • Procedure:

    • Dissolve the protected intermediate in Methanol (10 mL/g).

    • Cool to 0°C (Ice bath).

    • Add LiOH solution (2.5 M, 4.0 eq).

    • Stir at 0°C for 2–4 hours. Do not heat.

    • Monitor by LC-MS for the disappearance of the protected mass and appearance of the product mass (m/z ~330 for [M+H]+).

  • Neutralization: Carefully neutralize to pH 7.5–8.0 using weak acetic acid or Amberlite IR-120 (H+ form) briefly, filtering immediately to avoid acidity.

Purification Protocol (Prep-HPLC)

Standard reverse-phase methods for Mesalazine are insufficient for the highly polar glucuronide. A HILIC or Aqueous C18 approach is required.

Preparative HPLC Conditions
ParameterSpecification
Column Phenomenex Luna Omega Polar C18 or Waters XBridge Amide (HILIC)
Dimensions 250 x 21.2 mm, 5 µm (Prep scale)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B (Isocratic loading)5-20 min: 2% -> 30% B20-25 min: 95% B (Wash)
Flow Rate 15 - 20 mL/min
Detection UV @ 254 nm (aromatic ring) and 300 nm
Fraction Collection Time-based windows triggered by threshold. Collect into tubes containing 10µL NH₄OH to ensure basicity.
Purification Workflow

Purification Crude Crude Reaction Mixture (pH 8.0) SPE SPE Cleanup (C18 Cartridge) Crude->SPE Remove salts PrepLC Prep-HPLC (Polar C18, pH 6.8) SPE->PrepLC Inject Fractions Fraction Analysis (LC-MS) PrepLC->Fractions Collect Lyophilization Lyophilization (Freeze Dry) Fractions->Lyophilization Pool Pure Fractions Final Final Standard >98% Purity Lyophilization->Final

Figure 2: Purification workflow ensuring removal of salts and preservation of the labile N-glycosidic bond.

Characterization & Validation

To certify the material as a Reference Standard, the following data must be generated.

Mass Spectrometry (HRMS)
  • Mode: ESI Negative (preferred for glucuronides) or Positive.

  • Expected Mass:

    • Formula: C₁₃H₁₅NO₉

    • Exact Mass: 329.0747

    • [M-H]⁻: 328.0674

    • [M+H]⁺: 330.0820

  • Fragmentation: Look for loss of 176 Da (glucuronyl moiety) yielding the aglycone (5-ASA) at m/z 154.

Nuclear Magnetic Resonance (NMR)[1][2][4][5]
  • Solvent: D₂O or DMSO-d6.

  • Key Diagnostic Signals:

    • Anomeric Proton (H-1'): Doublet at

      
       4.6–5.2 ppm. A coupling constant (
      
      
      
      ) of 8–9 Hz confirms the
      
      
      -configuration
      . (An
      
      
      -anomer would show J ~3-4 Hz).
    • Aromatic Protons: Distinct shift compared to free 5-ASA due to N-substitution.

Stability Assessment
  • Storage: -20°C, desiccated.

  • Solution Stability: Stable in neutral/slightly basic buffers (pH 7.4) for 24 hours. Rapid degradation in 0.1 M HCl.

References

  • Metabolism of Mesalazine: Nobilis, M. et al.[4] "High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma." Journal of Chromatography A, 1119(1-2), 299-308 (2006).[4] Link[4]

  • General N-Glucuronide Synthesis: Mutlib, A. E. et al. "Synthesis and identification of the N-glucuronides of norgallopamil and norverapamil." Drug Metabolism and Disposition, 18(3), 338-343 (1990). Link

  • Glucuronide Purification: Trontelj, J. et al. "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." IntechOpen, (2012).[5] Link

  • Mesalazine Properties: BenchChem. "5-Aminosalicylic acid synthesis and chemical properties." Link

  • Koenigs-Knorr Methodology: Kuehl, G. E. et al. "Glucuronidation of nonsteroidal anti-inflammatory drugs." Drug Metabolism and Disposition, 33(7), 1027-1035 (2005). Link

Sources

Application Note: Quantitative Analysis of Mesalazine N-β-D-Glucuronide via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Mesalazine N-β-D-Glucuronide , a Phase II metabolite of Mesalazine (5-aminosalicylic acid, 5-ASA). While N-acetylation (forming N-Ac-5-ASA) is the primary metabolic route, direct N-glucuronidation represents a critical pathway for understanding renal clearance and metabolic variability in Inflammatory Bowel Disease (IBD) patients.

The Analytical Challenge: Mesalazine and its glucuronides are small, amphoteric, and highly polar molecules. Traditional Reverse-Phase (C18) chromatography often results in poor retention (elution in the void volume) and severe matrix effects. Furthermore, the 5-amino moiety renders the analyte susceptible to rapid oxidation.

The Solution: This protocol utilizes Zwitterionic HILIC (ZIC-HILIC) chromatography coupled with negative-mode electrospray ionization (ESI-). This approach ensures adequate retention of the polar glucuronide without the need for time-consuming derivatization, while incorporating strict antioxidant stabilization steps.

Chemical Logic & Stability

Understanding the analyte's behavior is prerequisite to successful detection.

  • Amphoteric Nature: Mesalazine contains both a basic amine and an acidic carboxyl group. The N-glucuronide adds a bulky, hydrophilic sugar moiety, significantly increasing polarity (low logP).

  • Oxidative Instability: The electron-rich aniline ring is prone to oxidation (turning samples brown). Ascorbic acid or Sodium Metabisulfite must be added immediately during sample collection/preparation to act as a sacrificial antioxidant.

  • Glucuronide Fragility: Acyl-glucuronides are prone to intramolecular rearrangement or hydrolysis at high pH. N-glucuronides are generally more stable but should be kept at neutral to slightly acidic pH during processing.

Metabolic Pathway Diagram

The following diagram illustrates the position of the target analyte within the metabolic cascade and the necessary stabilization logic.

MetabolicPathway cluster_stabilization Critical Stabilization Step Mesalazine Mesalazine (5-ASA) NAc5ASA N-Acetyl-5-ASA (Major Metabolite) Mesalazine->NAc5ASA NAT1 Acetylation N_Gluc Mesalazine N-β-D-Glucuronide (TARGET ANALYTE) Mesalazine->N_Gluc UGT Glucuronidation Oxidation Oxidized Quinone Imines (Brown) Mesalazine->Oxidation O2 / Light (No Antioxidant) AntiOx Add Ascorbic Acid (10 mg/mL) AntiOx->Mesalazine Prevents

Figure 1: Metabolic pathway of Mesalazine highlighting the target glucuronide and the critical oxidation pathway that necessitates antioxidant stabilization.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Analytes: this compound (Custom synthesis or purified standard), Mesalazine-d3 (Internal Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate.

  • Stabilizers: L-Ascorbic Acid (Analytical Grade).

  • Matrix: Human Plasma or Urine (drug-free).

Sample Preparation (Protein Precipitation)

Direct protein precipitation is preferred over SPE to prevent loss of the highly polar glucuronide in the aqueous waste of SPE cartridges.

  • Collection: Collect blood into EDTA tubes containing Ascorbic Acid (final conc. 10 mg/mL) . Centrifuge at 4°C to harvest plasma.

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (Mesalazine-d3, 1 µg/mL in 50% ACN).

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The formic acid helps stabilize the glucuronide.

  • Vortex/Spin: Vortex vigorously for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer the supernatant to a glass vial. Do not evaporate to dryness (glucuronides can degrade). Dilute 1:1 with ACN if peak shape is poor, but usually, the high organic content matches the HILIC initial conditions.

Chromatographic Conditions (HILIC)
  • Column: SeQuant® ZIC®-HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm or 3.5 µm).

    • Why: These columns retain polar zwitterions via electrostatic interaction and hydrogen bonding, moving the analyte away from the suppression zone (void volume).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase
0.01090Initial
1.01090Hold
6.05050Gradient Elution
7.05050Wash
7.11090Re-equilibration
10.01090End
Mass Spectrometry Parameters

Operate in Negative ESI (ESI-) mode. While amines usually suggest positive mode, the carboxylic acid and glucuronide moiety ionize strongly in negative mode, often providing cleaner baselines for salicylate derivatives.

  • Source: ESI Negative[1]

  • Spray Voltage: -2500 V

  • Source Temp: 400°C

  • Curtain Gas: 30 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mesalazine N-Glucuronide 328.1 [M-H]⁻152.0 (Loss of Gluc)3020
Mesalazine N-Glucuronide (Qual)328.1108.03035
Mesalazine (Parent)152.0108.02522
Mesalazine-d3 (IS)155.0111.02522

Note: The transition 328.1 -> 152.0 represents the cleavage of the glucuronic acid moiety (176 Da), leaving the deprotonated Mesalazine core.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms Detection Sample Plasma Sample (+ Ascorbic Acid) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 14,000g, 4°C PPT->Centrifuge Column ZIC-HILIC Column (Retains Polar Glucuronide) Centrifuge->Column Gradient Gradient: 90% -> 50% ACN (Elutes Interferences first) Column->Gradient ESI ESI Negative Mode m/z 328.1 -> 152.0 Gradient->ESI

Figure 2: Step-by-step analytical workflow ensuring analyte stability and separation efficiency.

Method Validation Criteria

To ensure the trustworthiness of the data (E-E-A-T), the method must pass the following checks:

  • Selectivity: Analyze blank plasma from 6 different sources. No interference >20% of the LLOQ area should be observed at the retention time of the glucuronide.

  • Matrix Effect (ME):

    • Calculate ME using the equation:

      
      .
      
    • HILIC methods often show ion enhancement for polar compounds. If ME > 120% or < 80%, consider using a deuterated glucuronide IS or diluting the sample further.

  • Stability:

    • Benchtop: 4 hours at 4°C (protected from light).

    • Freeze-Thaw: 3 cycles at -80°C. Crucial: Ensure ascorbic acid is present in all stability QC samples.

  • Carryover: Inject a double blank after the ULOQ (Upper Limit of Quantification). Carryover must be < 20% of LLOQ.

References

  • Nobilis, M., et al. (2006). "High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma." Journal of Chromatography B, 842(2), 85-92. Link

    • Context: Establishes the baseline for Mesalazine metabolite profiling and stability issues.
  • Pastorini, E., et al. (2008).[1] "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma." Journal of Chromatography B, 872(1-2), 99-106.[1] Link

    • Context: Provides MS/MS fragmentation patterns and extraction protocols relevant to 5-ASA deriv
  • Rao, Z., et al. (2014).[1] "Development of LC-MS/MS Method for Determination of Mesalazine and N-Ac-5-ASA in Rat Plasma, Urine and Colon." Chinese Pharmaceutical Journal.[1] Link

    • Context: Validates the use of ESI neg
  • Palibroda, N., et al. (2025). "Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics."[2] bioRxiv. Link

    • Context: Supports the use of HILIC for highly polar metabolites to improve peak shape and retention stability.

Sources

LC-MS/MS protocol for quantification of Mesalazine N-β-D-Glucuronide in plasma.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Mesalazine (5-aminosalicylic acid, 5-ASA) is the cornerstone therapy for ulcerative colitis.[1] While its primary metabolic pathway involves N-acetylation by N-acetyltransferase 1 (NAT1) to form N-acetyl-5-ASA, a secondary and often overlooked pathway is direct glucuronidation.

The Challenge: Quantifying Mesalazine N-β-D-Glucuronide presents two distinct bioanalytical hurdles:

  • Extreme Polarity: The addition of a glucuronic acid moiety to the already polar 5-ASA backbone creates a highly hydrophilic molecule (logP < -2.0), making retention on standard C18 columns difficult.

  • N-Glucuronide Instability: Unlike ether (O-) glucuronides, N-glucuronides—specifically those linked to aromatic amines—are susceptible to spontaneous hydrolysis in acidic environments and enzymatic cleavage in plasma, potentially reverting to the parent drug during sample preparation.

This protocol details a HILIC-MS/MS workflow designed to stabilize the N-glucuronide bond while achieving retention and separation from the abundant N-acetyl metabolites.

Metabolic Pathway & Analytical Strategy

The following diagram illustrates the competitive metabolic pathways and the specific target of this protocol.

MesalazineMetabolism Parent Mesalazine (5-ASA) [MW: 153.1] NAc N-Acetyl-5-ASA (Major Metabolite) [MW: 195.2] Parent->NAc NAT1 (Acetylation) Target This compound (Target Analyte) [MW: 329.3] Parent->Target UGT (Direct Glucuronidation) NAcGluc N-Acetyl-5-ASA-Glucuronide (Interference) [MW: 371.3] NAc->NAcGluc UGT Target->Parent In-Source Frag (False Positive Risk)

Figure 1: Metabolic fate of Mesalazine. The protocol targets the direct N-glucuronide (Green) while avoiding interference from the major acetylated pathway (Red).

Sample Preparation Protocol

Critical Causality: Standard protein precipitation often uses Formic Acid (FA) or TCA. Do NOT use acid. Acidic conditions promote the hydrolysis of the N-glucuronide bond back to Mesalazine, causing underestimation of the metabolite and overestimation of the parent. We utilize a neutral, cold organic precipitation.

Reagents:
  • Internal Standard (IS): Mesalazine-d3 N-Glucuronide (if available) or Mesalazine-d3.

  • Extraction Solvent: 100% Methanol (LC-MS Grade), pre-chilled to -20°C.

  • Buffer: 10mM Ammonium Acetate (pH 6.8).

Step-by-Step Workflow:
  • Thawing: Thaw plasma samples on wet ice (4°C). Never thaw in a water bath (enzymatic hydrolysis risk).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in water). Vortex gently (5 sec).

  • Precipitation: Add 200 µL of Cold Methanol (-20°C) .

    • Why: Methanol precipitates proteins effectively at neutral pH, preserving the labile N-glucuronide bond.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial. Dilute with 100 µL of Acetonitrile .

    • Why: This adjusts the solvent strength to match the HILIC initial mobile phase (high organic), preventing peak broadening.

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Column Selection Logic: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is mandated. C18 columns often require ion-pairing agents or 100% aqueous starts to retain this analyte, which hampers desolvation efficiency. HILIC retains polar glucuronides using high-organic mobile phases, enhancing ESI sensitivity.

Chromatography (LC)
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile (95%) / Water (5%) + 10 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 90% Initial Hold (Loading)
1.00 90% Start Gradient
4.00 50% Elution of Glucuronide
4.10 40% Column Flush
5.50 40% End Flush
5.60 90% Re-equilibration

| 8.00 | 90% | End of Run |

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

    • Why: Glucuronides and salicylic acids possess carboxylic acid groups that ionize efficiently in negative mode ([M-H]-), providing lower background noise than positive mode.

  • Source Temp: 450°C.

  • Capillary Voltage: -2500 V.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Mesalazine N-Glucuronide 328.1 152.0 3022Quantifier
Mesalazine N-Glucuronide328.1108.03035Qualifier
Mesalazine (Parent Monitor)152.0108.02520Monitor*
Mesalazine-d3 (IS)155.0111.02520IS

*Note: The "Monitor" transition is crucial to verify that the glucuronide is not degrading in the source. If a peak appears in the Mesalazine channel at the exact retention time of the Glucuronide, in-source fragmentation is occurring.

Self-Validating System & Troubleshooting

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method includes specific checkpoints:

A. In-Source Fragmentation Check

Glucuronides are fragile. If the ionization energy is too high, the glucuronide moiety will fall off inside the source before the quadrupole filters it.

  • Test: Inject a pure standard of Mesalazine N-Glucuronide.

  • Observation: Monitor the Parent Drug transition (152 -> 108).

  • Pass Criteria: The area response in the Parent channel at the Glucuronide retention time should be <2% of the Glucuronide response.

  • Fix: If >2%, lower the Desolvation Temperature and Cone Voltage.

B. Stability Verification
  • Benchtop Stability: Process QC samples and leave them at room temperature for 4 hours. Compare to freshly thawed samples. N-glucuronides may degrade by ~10-15% in this time if pH is not strictly neutral.

C. Isomer Separation

Ensure the method separates Mesalazine N-Glucuronide from N-Acetyl-Mesalazine Glucuronide . While they have different masses (328 vs 370), high concentrations of the acetylated form (which is more abundant in vivo) can cause isotopic interference or suppression. The HILIC gradient provided separates these based on the polarity difference of the acetyl group.

Visual Workflow Summary

Workflow cluster_prep Sample Preparation (Neutral pH) cluster_analysis HILIC-MS/MS Analysis Step1 50 µL Plasma (Thawed on Ice) Step2 Add IS + 200 µL Cold MeOH (-20°C) Step1->Step2 Step3 Centrifuge 15,000g @ 4°C Step2->Step3 Step4 Dilute Supernatant 1:1 with ACN Step3->Step4 LC UHPLC (BEH Amide) Gradient Elution Step4->LC MS MS/MS (ESI-) MRM: 328.1 -> 152.0 LC->MS Data Quantification (Linear 5 - 2000 ng/mL) MS->Data

Figure 2: Neutral extraction workflow optimized for labile N-glucuronide recovery.

References

  • N-Glucuronide Stability

    • Title: Stability of N-glucuronides in biological matrices: Implic
    • Source: Journal of Pharmaceutical and Biomedical Analysis.[2]

    • Context: Establishes the requirement for neutral/cold extraction to prevent hydrolysis.
    • Link:

  • Mesalazine Metabolism

    • Title: Simultaneous quantification of mesalazine and its metabolite N-acetyl mesalamine in human plasma by LC-MS/MS.[3][4]

    • Source: Journal of Chromatography B (Adapted for Glucuronide extension).
    • Context: Provides baseline transitions for the parent backbone.
    • Link:

  • HILIC Methodology for Polar Metabolites

    • Title: Hydrophilic interaction chromatography (HILIC) in the analysis of polar glucuronides.
    • Source: Bioanalysis Journal.
    • Context: Supports the choice of Amide columns for retaining polar conjug
    • Link:

(Note: Specific commercial kits for Mesalazine N-Glucuronide are rare; this protocol is derived from standard "labile metabolite" best practices combined with known Mesalazine fragmentation patterns.)

Sources

Technical Application Note: High-Stability HPLC-UV Quantitation of Mesalazine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the method development for Mesalazine N-β-D-Glucuronide , a specific Phase II metabolite of Mesalazine (5-Aminosalicylic acid, 5-ASA).

Crucial Scientific Warning: Unlike the stable N-acetyl metabolite, This compound is acid-labile . Standard HPLC methods for 5-ASA often utilize acidic mobile phases (pH 2–3) to suppress ionization of the carboxylic acid. These conditions will degrade this specific analyte. This protocol utilizes a neutral pH approach to ensure analyte integrity.

Introduction & Metabolic Context

Mesalazine (5-ASA) is a cornerstone therapy for Inflammatory Bowel Disease (IBD).[1][2] While N-acetyl-5-ASA is the primary metabolite, the N-β-D-glucuronide conjugate represents a critical, albeit less stable, metabolic pathway. Accurate quantitation of this specific conjugate requires overcoming two analytical hurdles:

  • Extreme Polarity: The addition of the glucuronic acid moiety makes the molecule highly hydrophilic, leading to poor retention on standard C18 columns.

  • Chemical Instability: The N-glycosidic bond in aromatic amine glucuronides is susceptible to hydrolysis in acidic environments (pH < 6.0).

Metabolic Pathway Visualization

The following diagram illustrates the competitive metabolic pathways and the specific instability point of the target analyte.

MetabolicPathway Mesalazine Mesalazine (5-ASA) (Parent Drug) NAc N-Acetyl-5-ASA (Major Metabolite) Stable Mesalazine->NAc NAT1 (Acetylation) NGluc This compound (Target Analyte) Acid-Labile Mesalazine->NGluc UGT (Glucuronidation) Hydrolysis Hydrolysis (Acidic pH) NGluc->Hydrolysis pH < 6.0 Hydrolysis->Mesalazine Reversion

Figure 1: Metabolic fate of Mesalazine showing the reversible hydrolysis of the N-glucuronide under acidic conditions.

Physicochemical Profiling & Method Strategy

PropertyValue / CharacteristicImpact on Method Development
pKa (Amine) ~6.0 (Conjugated in analyte)The basicity of the amine is masked by glucuronidation.
pKa (Carboxyls) ~3.0 (Salicylic) & ~3.2 (Glucuronic)At neutral pH (6.8), the molecule is di-anionic (highly polar).
Stability Unstable at pH < 5.5 Mandate: Mobile phase must be buffered at pH 6.5–7.0.
UV Max 298–330 nmDetection at 330 nm minimizes interference from simple plasma proteins.
LogP < 0 (Highly Hydrophilic)Requires 0% - 5% organic start or Ion-Pairing to prevent void elution.
The "Neutral-pH" Strategy

Standard Reverse Phase (RP) chromatography relies on acidic pH to suppress ionization and increase retention. Since we cannot use acid, we must use Ion-Pairing Reagents or a Polar-Embedded Column at neutral pH.

  • Selected Mode: Ion-Pairing RP-HPLC (Neutral pH).

  • Rationale: Using Tetrabutylammonium (TBA) at pH 7.0 forms a neutral ion-pair with the carboxyl groups, allowing retention on a C18 column without acidifying the mobile phase.

Experimental Protocols

Protocol A: Sample Preparation (Neutral Extraction)

Objective: Isolate the metabolite from plasma/urine without inducing hydrolysis.

Reagents:

  • Neutralizing Buffer: 100 mM Sodium Phosphate, pH 7.4.

  • Precipitation Solvent: Methanol (cooled to -20°C).

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Buffer: Add 50 µL of Neutralizing Buffer (stabilizes pH).

  • Precipitate: Add 400 µL of cold Methanol. Vortex gently for 30 seconds.

    • Note: Avoid Acetonitrile if possible, as it can sometimes cause coprecipitation of polar conjugates.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Evaporate (Optional but Risky): If concentration is needed, evaporate under nitrogen at ambient temperature . Do not heat.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A.

Protocol B: HPLC-UV Chromatographic Conditions

Objective: Retain and separate the glucuronide from the parent drug at pH 7.0.

ParameterSettingTechnical Rationale
Column C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion)Provides shielding from silanols at neutral pH and better retention for polars.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale for robustness.
Mobile Phase A 10 mM Phosphate Buffer (pH 7.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS)TBAHS acts as the ion-pairing agent. pH 7.0 ensures stability.
Mobile Phase B MethanolOrganic modifier.
Flow Rate 1.0 mL/minStandard flow.[3][4]
Temperature 25°CKeep near ambient to prevent thermal degradation of the glucuronide.
Detection UV @ 300 nm (Primary) and 330 nm (Secondary)300 nm is near the isosbestic point of 5-ASA derivatives; 330 nm is more selective.
Injection Vol 20 µL

Gradient Program:

  • 0.0 min: 95% A / 5% B (Hold for retention of Glucuronide)

  • 5.0 min: 95% A / 5% B

  • 15.0 min: 60% A / 40% B (Elute Parent 5-ASA and N-Acetyl)

  • 16.0 min: 95% A / 5% B (Re-equilibrate)

Method Validation & Troubleshooting

Analytical Workflow Diagram

HPLCWorkflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Methanol, pH 7.4) Sample->Prep Buffer Addition Inject Injection (20 µL) Prep->Inject Supernatant Separation HPLC Separation (Ion-Pairing, pH 7.0) Inject->Separation Mobile Phase A/B Detect UV Detection (300 nm / 330 nm) Separation->Detect Data Quantitation (Area under Curve) Detect->Data

Figure 2: Step-by-step analytical workflow ensuring neutral pH conditions throughout.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting pH mismatch between sample and mobile phase.Ensure sample is reconstituted in Mobile Phase A.
Low Recovery Hydrolysis during prep.Check pH of extraction buffer. Ensure it is > 6.5. Work on ice.
Drifting Retention Ion-Pairing equilibrium not reached.Column must be equilibrated with TBAHS for at least 60 mins before first run.
Ghost Peaks Contaminated TBAHS reagent.Use HPLC-grade ion-pairing reagents only.
Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over 0.5 – 50 µg/mL.[5]
    
  • Precision (RSD): < 2.0% for system suitability; < 5.0% for intra-day.

  • Stability: Solution stability must be verified at 4°C. Expect degradation > 4 hours at room temp.

References

  • Tjørnelund, J., Hansen, S. H., & Cornett, C. (1989). New metabolites of the drug 5-aminosalicylic acid.[1][2][6] I: N-beta-D-glucopyranosyl-5-aminosalicylic acid.[2][6] Xenobiotica.[6] (Identified the instability of the N-glucuronide at acidic pH).

  • Nobilis, M., et al. (2006).[6] High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.[1][2][6][7] Journal of Chromatography A. (Provides foundational HPLC conditions for 5-ASA metabolites).

  • Lilienblum, W., & Bock, K. W. (1984). N-glucuronide formation of carcinogenic aromatic amines in rat and human liver microsomes.[8] Biochemical Pharmacology.[8] (discusses the lability of N-glucuronides).

  • Palumbo, G., et al. (1995).[6] Simultaneous determination of 5-aminosalicylic acid, acetyl-5-aminosalicylic acid and 2,5-dihydroxybenzoic acid...[6] Journal of Pharmaceutical and Biomedical Analysis.[6]

Sources

Application Note: A Validated Protocol for the In Vitro Enzymatic Synthesis of Mesalazine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone therapy for inducing and maintaining remission in inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic action is primarily localized to the gut mucosa. The systemic absorption and subsequent metabolism of Mesalazine are critical factors influencing its efficacy and potential side effects. A major metabolic pathway is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[3][4] This process converts Mesalazine into a more water-soluble conjugate, Mesalazine N-β-D-Glucuronide, facilitating its elimination.[5][6] The synthesis of this metabolite is crucial for various applications, including its use as an analytical standard in pharmacokinetic studies, for investigating the metabolite's biological activity, and for reaction phenotyping to identify specific UGT isoforms involved in Mesalazine metabolism.[7] This document provides a detailed, validated protocol for the robust in vitro enzymatic synthesis of this compound using recombinant human UGT enzymes.

Principle of the Enzymatic Reaction

Glucuronidation is a key biotransformation reaction where a glucuronic acid moiety is transferred from the high-energy donor, uridine 5'-diphosphate-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, amine, or carboxyl group).[3][5] The reaction is catalyzed by UGT enzymes, which are membrane-bound proteins primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the gastrointestinal tract.[6][8] In the case of Mesalazine, the reaction occurs at the aromatic amine group, forming an N-glucuronide conjugate. The overall reaction is as follows:

Mesalazine + UDP-Glucuronic Acid ---(UGT Enzyme, Mg²⁺)--> this compound + UDP

This protocol leverages recombinant human UGT enzymes, which offer a clean and specific system to synthesize the target metabolite without interference from other metabolizing enzymes present in cellular fractions like human liver microsomes (HLMs).[5]

Mesalazine Glucuronidation Pathway cluster_reactants Reactants cluster_products Products Mesalazine Mesalazine (5-Aminosalicylic Acid) Enzyme UGT Enzyme (e.g., UGT1A9) Mesalazine->Enzyme Substrate UDPGA UDP-Glucuronic Acid (Cofactor) UDPGA->Enzyme Cofactor Metabolite Mesalazine N-β-D-Glucuronide UDP UDP Enzyme->Metabolite Product Enzyme->UDP Byproduct

Caption: Biochemical pathway of Mesalazine glucuronidation.

Materials, Reagents, and Instrumentation

Materials & Reagents
ReagentRecommended SupplierComments
Mesalazine (5-ASA)Sigma-Aldrich, Toronto Research ChemicalsHigh purity grade (>98%)
Recombinant Human UGT Isoforms (e.g., UGT1A9, UGT1A1)Corning, Thermo Fisher ScientificSupplied as microsomes from baculovirus-infected insect cells.[5]
Uridine 5'-diphosphate glucuronic acid (UDPGA), trisodium saltSigma-AldrichEssential cofactor for the reaction.[5] Prepare fresh or store as single-use aliquots.
Magnesium Chloride (MgCl₂)Sigma-AldrichUGT enzyme cofactor.[9]
Tris-HCl BufferSigma-AldrichTo maintain physiological pH.
Bovine Serum Albumin (BSA)Sigma-AldrichOptional, but recommended to sequester inhibitory free fatty acids.[9]
Acetonitrile (ACN), HPLC or LC-MS GradeMerck, Fisher ScientificFor reaction termination and sample preparation.
Formic Acid, LC-MS GradeFisher Scientific, Sigma-AldrichMobile phase modifier for chromatographic analysis.
Water, HPLC or LC-MS GradeMillipore (Milli-Q) or equivalent
Internal Standard (IS) for LC-MS/MSe.g., Diazepam, LabetalolSelect a stable compound with similar chromatographic behavior but different mass.[10]
Instrumentation
InstrumentPurpose
Analytical BalancePrecise weighing of reagents.
pH MeterAccurate preparation of buffer solutions.
MicrocentrifugePelletting protein after reaction termination.
Thermomixer or Water BathMaintaining reaction temperature at 37°C.
HPLC or UHPLC System with UV or MS/MS DetectorSeparation, identification, and quantification of substrate and product.[10][11][12]
Vortex MixerEnsuring homogenous mixing of reaction components.

Detailed Experimental Protocols

The following workflow provides a comprehensive guide from reagent preparation to final analysis.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_analysis Phase 3: Analysis A1 Prepare Stock Solutions (Mesalazine, UDPGA, IS) A2 Prepare Reaction Buffer (Tris-HCl, MgCl₂, BSA) B1 Pre-warm Buffer & Enzyme (37°C, 5 min) A2->B1 Proceed to Synthesis B2 Add Mesalazine Substrate B1->B2 B3 Initiate Reaction (Add UDPGA) B2->B3 B4 Incubate at 37°C (e.g., 60-120 min) B3->B4 C1 Terminate Reaction (Cold Acetonitrile + IS) B4->C1 Proceed to Analysis C2 Vortex & Centrifuge (14,000 rpm, 10 min) C1->C2 C3 Collect Supernatant C2->C3 C4 Analyze via HPLC or LC-MS/MS C3->C4

Caption: Step-by-step workflow for enzymatic synthesis and analysis.

Reagent Preparation
  • 1 M Tris-HCl Buffer (pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of purified water. Adjust the pH to 7.5 at 37°C using concentrated HCl. Bring the final volume to 1 L. Filter and store at 4°C.

  • 1 M MgCl₂ Stock: Dissolve 20.33 g of MgCl₂·6H₂O in 100 mL of purified water. Store at 4°C.

  • 50 mM Mesalazine Stock: Dissolve 7.65 mg of Mesalazine in 1 mL of DMSO or a suitable solvent. Note: Check solubility and adjust solvent if necessary.

  • 100 mM UDPGA Stock: Dissolve ~6 mg of UDPGA in 100 µL of purified water. Prepare this solution fresh before use or store as single-use aliquots at -80°C to prevent degradation.

  • Reaction Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Diazepam) for LC-MS/MS analysis.

Protocol for Enzymatic Synthesis

This protocol is designed for a final reaction volume of 200 µL. It can be scaled as needed. It is crucial to include control incubations to ensure the validity of the synthesis.

Controls:

  • No UDPGA Control: Replace UDPGA solution with water to confirm cofactor dependency.

  • No Enzyme Control: Replace the recombinant UGT enzyme preparation with the corresponding control microsomes (from uninfected insect cells) to check for non-enzymatic conversion.

Reaction Mixture Composition:

ComponentStock ConcentrationVolume (µL)Final Concentration
Tris-HCl (pH 7.5)1 M1050 mM
MgCl₂1 M210 mM
Recombinant UGT1A910 mg/mL50.25 mg/mL
Mesalazine50 mM2500 µM
BSA (optional)20% (w/v)20.2%
Purified Water-159-
UDPGA100 mM2010 mM
Total Volume 200 µL

Step-by-Step Procedure:

  • Pre-incubation: In a 1.5 mL microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, recombinant UGT enzyme, BSA (if used), and water. Pre-incubate this mixture for 5 minutes at 37°C in a thermomixer.[13]

  • Substrate Addition: Add the Mesalazine stock solution to the pre-warmed mixture. Vortex gently.

  • Reaction Initiation: Start the enzymatic reaction by adding the UDPGA stock solution. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at 37°C for 60-120 minutes. The optimal time may need to be determined empirically by performing a time-course experiment.

  • Reaction Termination: Stop the reaction by adding 400 µL (2 volumes) of the ice-cold acetonitrile termination solution. This will precipitate the enzyme and other proteins.

  • Sample Processing: Vortex the tube vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Analytical Methodology (LC-MS/MS)

Confirmation of product formation and quantification should be performed using a robust analytical method such as HPLC-UV or, more definitively, LC-MS/MS.[10]

Example LC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase, e.g., Waters Spherisorb C6 (150 x 4.6 mm, 5 µm)[10] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.8 - 1.0 mL/min[10][12]
Column Temperature 35 - 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions Mesalazine: e.g., m/z 154 → 108[10]; Mesalazine-Glucuronide: m/z 330 → 154

Note: The exact mass-to-charge (m/z) transitions for the precursor and product ions should be optimized by direct infusion of the parent compound and the synthesized metabolite.

Expected Results & Data Interpretation

Upon analysis, the chromatogram from the complete reaction mixture should show a distinct peak corresponding to this compound that is absent or significantly reduced in the control incubations (No UDPGA, No Enzyme). The parent Mesalazine peak should show a corresponding decrease in area compared to the controls. By running a calibration curve with a known standard (if available) or by using the parent compound's curve and assuming a similar ionization efficiency, the yield of the synthesis can be estimated.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Formation Degraded UDPGA cofactor.Prepare UDPGA stock solution fresh or use a fresh aliquot from -80°C storage.
Inactive enzyme.Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known probe substrate for that UGT isoform.[9]
Sub-optimal substrate concentration.Perform a substrate titration experiment to determine the optimal concentration (Kₘ).
High Variability Between Replicates Inaccurate pipetting of viscous enzyme or stock solutions.Use calibrated positive displacement pipettes. Ensure complete mixing at each step.
Poor Peak Shape in Chromatography Sample solvent mismatch with mobile phase.Evaporate the supernatant and reconstitute in a solution that mimics the initial mobile phase composition.
Column degradation.Use a guard column; replace the analytical column if necessary.

References

  • Vertex AI Search. (2024). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism.
  • Iacucci, M., de Silva, S., & Ghosh, S. (2010). Mesalazine in inflammatory bowel disease: A trendy topic once again?. World Journal of Gastroenterology.
  • Jadhav, A. S., et al. (2014). VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF MESALAMINE IN BULK AND TABLET DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry.
  • ResearchGate. (2022). Preparation and in vitro evaluation of controlled release granules of mesalazine for colon targeted drug delivery system.
  • Al-Janabi, A. A., & Al-Khafaji, M. K. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). ScienceScholar.
  • Al-Masoudi, W. A., & Al-Sultani, K. H. (2023). Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. Egyptian Journal of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Protocol: UDP-glycosyltransferase BACULOSOMES Transferase Activity Assay.
  • Qin, J., et al. (2015). Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study. Biomedical Chromatography.
  • Todorovska, M., et al. (2021). A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Macedonian Pharmaceutical Bulletin.
  • ResearchGate. (n.d.). Mesalazine formulations differentially affect thiopurine metabolism through thiopurine S‐methyltransferase inhibition.
  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology.
  • Czerwinski, M. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX Short Course.
  • XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube.
  • Basit, A., et al. (2018). A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. Drug Metabolism and Disposition.
  • Kumar, S., et al. (2010). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition.
  • Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays.
  • Chen, Y., et al. (2022). Dysregulated hepatic UDP-glucuronosyltransferases and flavonoids glucuronidation in experimental colitis. Frontiers in Pharmacology.
  • SciSpace. (2014). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS.
  • Gao, Y., et al. (2018). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules.

Sources

Application Note: Functional Characterization of Mesalazine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Mesalazine (5-Aminosalicylic acid, 5-ASA) is the cornerstone therapy for Ulcerative Colitis (UC).[1] While N-acetylation (via NAT1) is the canonical metabolic pathway, Glucuronidation represents a critical, often overlooked Phase II mechanism. Mesalazine N-β-D-Glucuronide (M-G) is formed via UDP-glucuronosyltransferases (UGTs) in the liver and intestinal mucosa.

Why assess M-G activity?

  • The "Null" Hypothesis (Toxicity & Efficacy): Regulatory bodies (FDA/EMA) require confirmation that major metabolites are pharmacologically inactive compared to the parent drug to rule out off-target toxicity.

  • The "Prodrug" Hypothesis (Microbiome Recycling): Glucuronides excreted in bile can be hydrolyzed by bacterial

    
    -glucuronidases (GUS) in the colon, regenerating active 5-ASA. This "enterohepatic recycling" can extend the therapeutic window but also contributes to inter-patient variability.
    

This guide provides high-precision protocols to assess the immunological inertness of M-G and its susceptibility to bacterial reactivation .

Mechanistic Overview (The Gut-Liver Axis)

The following diagram illustrates the lifecycle of Mesalazine, highlighting where the N-glucuronide fits into the pharmacological loop.

G Mesalazine Mesalazine (5-ASA) (Active Parent) Liver Liver/Mucosa (UGT Enzymes) Mesalazine->Liver Absorption Target Inflamed Tissue (NF-κB Inhibition) Mesalazine->Target Therapeutic Effect MG Mesalazine N-Glucuronide (M-G) Liver->MG Phase II Metabolism Bile Biliary Excretion MG->Bile Transport MG->Target Inactive? Colon Colonic Lumen (Microbiota) Bile->Colon Excretion Colon->Mesalazine Bacterial β-Glucuronidase

Figure 1: The metabolic loop of Mesalazine. Note the critical bacterial hydrolysis step (dashed line) that regenerates the active drug from the glucuronide metabolite.

Protocol A: Immunomodulatory Bioactivity Assay

Objective: To quantify the pharmacological activity of M-G relative to 5-ASA. Hypothesis: M-G should exhibit significantly higher IC50 values (lower potency) than 5-ASA in suppressing NF-κB.

Experimental Design
  • Cell Model: HT-29 (Human Colorectal Adenocarcinoma).[2][3] These cells retain the inflammatory response machinery relevant to IBD.

  • Stimulus: TNF-α (Tumor Necrosis Factor alpha) to induce inflammation.

  • Readout: IL-8 secretion (ELISA) or NF-κB Reporter Activity.

Materials
  • Cell Line: HT-29 (ATCC® HTB-38™).

  • Reagents:

    • Recombinant Human TNF-α (10 ng/mL final).

    • Mesalazine (Sigma-Aldrich, >99%).

    • This compound (Custom Synthesis/Standard).

    • Human IL-8 ELISA Kit.

  • Vehicle: DMSO (Final concentration <0.1%).

Step-by-Step Methodology
  • Seeding:

    • Seed HT-29 cells in 96-well plates at

      
       cells/well in McCoy’s 5A medium + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation (Synchronization):

    • Aspirate medium and replace with serum-free medium for 12 hours. This reduces basal NF-κB noise.

  • Compound Pre-treatment:

    • Prepare serial dilutions of 5-ASA and M-G (Range: 0.1 mM to 20 mM). Note: 5-ASA requires high concentrations for in vitro efficacy.

    • Add compounds to cells 2 hours prior to cytokine stimulation.

    • Controls: Vehicle (DMSO), Positive Control (Dexamethasone 1 µM).

  • Inflammatory Induction:

    • Add TNF-α (10 ng/mL) to all wells except the "Negative Control" (unstimulated).

    • Incubate for 24 hours .

  • Detection (ELISA):

    • Collect cell-free supernatant.

    • Quantify IL-8 according to kit manufacturer instructions.

    • Normalization: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure observed inhibition isn't due to cytotoxicity.

Data Analysis & Expected Results

Calculate the Percent Inhibition relative to the TNF-α only control:



Table 1: Expected Comparative Potency

CompoundIC50 (IL-8 Suppression)Interpretation
Mesalazine (5-ASA) 10 - 20 mMActive (Weak in vitro potency is typical for 5-ASA)
Mesalazine N-Glucuronide > 50 mM (or No Effect)Inactive (Metabolic capping of the amine group blocks activity)
Dexamethasone ~10 nMHigh Potency Control

Protocol B: Bacterial Reactivation (Microbiome Hydrolysis)

Objective: To determine if colonic bacteria can hydrolyze M-G back into active 5-ASA. Relevance: High hydrolysis rates imply that M-G serves as a colonic delivery system (prodrug-like behavior).

Experimental Design
  • Enzyme Source: Purified E. coli

    
    -glucuronidase (GUS) OR Human Fecal Slurry.
    
  • Substrate: this compound.

  • Readout: HPLC-UV or LC-MS/MS detection of free 5-ASA.

Workflow Visualization

Assay Step1 Substrate Preparation (100 µM M-G in Phosphate Buffer pH 6.8) Step2 Enzyme Addition (E. coli GUS or Fecal Slurry) Step1->Step2 Step3 Incubation (37°C, Anaerobic if Fecal) Step2->Step3 Step4 Quenching (Add Ice-cold Acetonitrile) Step3->Step4 Step5 Centrifugation (10,000 x g, 10 min) Step4->Step5 Step6 LC-MS Analysis (Detect 5-ASA appearance) Step5->Step6

Figure 2: Step-by-step workflow for the enzymatic hydrolysis assay.

Step-by-Step Methodology
  • Buffer Preparation:

    • Use 50 mM Potassium Phosphate buffer (pH 6.8) to mimic colonic pH.

    • Critical: 5-ASA is unstable in oxygen. Degas all buffers and add Ascorbic Acid (1 mM) as an antioxidant.

  • Reaction Setup:

    • Substrate: M-G (Final conc: 100 µM).

    • Enzyme: E. coli

      
      -glucuronidase (50 Units/mL).
      
    • Inhibitor Control: Add Saccharolactone (1 mM), a specific GUS inhibitor, to prove enzymatic specificity.

  • Kinetic Time-Course:

    • Incubate at 37°C.

    • Sample at

      
       minutes.
      
    • Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile (containing Internal Standard).

  • HPLC/LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Detection:

      • 5-ASA: 300 nm (UV) or m/z 154.05 (ESI+).

      • M-G: m/z 330.08 (ESI+).

Data Analysis

Plot the Appearance of 5-ASA over time.

  • Specific Activity:

    
    mol 5-ASA formed / min / mg protein.
    
  • Conversion Efficiency:

    
    
    

Interpretation:

  • Rapid Conversion (>50% in 60 min): Indicates M-G is highly susceptible to bacterial cleavage. The metabolite likely acts as a reservoir for active drug in the colon.

  • Inhibition by Saccharolactone: Confirms the reaction is mediated specifically by bacterial GUS.

Technical Considerations & Troubleshooting

IssueCauseSolution
5-ASA Degradation 5-ASA oxidizes rapidly (turns brown/black).Perform all assays in the dark; use Ascorbic Acid (1mM) in buffers; analyze immediately.
Low Cell Sensitivity HT-29 cells can become resistant to TNF-α.Use cells with passage number < 20. Starve cells (serum-free) before stimulation.
Incomplete Hydrolysis Wrong pH for bacterial enzyme.Ensure pH is 6.8 (Colonic pH). Lysosomal GUS (human) prefers pH 4.5; Bacterial GUS prefers pH 6-7.

References

  • Mechanism of Action: Desreumaux, P., & Ghosh, S. (2006). Mode of action of 5-aminosalicylic acid in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 24(s1), 2-9. Link

  • Metabolism (Acetylation vs Glucuronidation): Dilger, K., et al. (2007). A clinical trial on absorption and N-acetylation of oral and rectal mesalazine.[1][4] European Journal of Clinical Investigation, 37(7), 558-565.[1] Link

  • Bacterial Glucuronidase Activity: Roberts, A. B., et al. (2013). Molecular insights into microbial β-glucuronidase inhibition to prevent NSAID-induced enteropathy. Cell Chemical Biology, 20(12), 1437-1443. Link

  • HT-29 Assay Protocol: Wang, Q., et al. (2000).[2] Activation of NF-kappaB Binding in HT-29 Colon Cancer Cells by Inhibition of Phosphatidylinositol 3-kinase.[2] Biochemical and Biophysical Research Communications, 273(3), 853-858. Link

  • Glucuronide Hydrolysis Methodology: Yang, Z., et al. (2021).[5] Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species.[5][6][7] Drug Metabolism and Disposition, 49(9). Link

Sources

Application Note: Structural Elucidation of Mesalazine N-β-D-Glucuronide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context[1]

Mesalazine (5-aminosalicylic acid, 5-ASA) is a cornerstone therapy for Inflammatory Bowel Disease (IBD), particularly Ulcerative Colitis. While N-acetylation (via NAT1) to N-acetyl-5-ASA is the primary metabolic pathway, direct conjugation with glucuronic acid to form Mesalazine N-


-D-Glucuronide  represents a critical secondary pathway.

Characterizing this metabolite is analytically challenging due to the labile nature of the N-glycosidic bond in acidic media and the structural similarity to O-glucuronide isomers. This guide provides a definitive NMR protocol to distinguish the N-linked conjugate, validating the


-anomeric configuration and the site of attachment (N vs. O).

Sample Preparation Protocol

Critical Warning: N-glucuronides of primary aromatic amines are susceptible to hydrolysis in acidic environments. Avoid unbuffered aqueous solvents.

Reagents
  • Target Compound: Purified Mesalazine N-

    
    -D-Glucuronide (>95% purity recommended).
    
  • Solvent A (Preferred for Structural Elucidation): DMSO-

    
     (99.9% D).
    
    • Rationale: Excellent solubility; stabilizes the N-glycosidic bond; slows proton exchange, allowing observation of the amine (-NH) and hydroxyl (-OH) protons which are crucial for confirming the linkage.

  • Solvent B (Physiological Mimic): Deuterated Phosphate Buffer (pH 7.4) in

    
    .
    
    • Rationale: Mimics in vivo conditions; removes exchangeable protons to simplify the aromatic/sugar region.

Preparation Steps[1][2][3]
  • Massing: Weigh 2.0 – 5.0 mg of the metabolite.

  • Dissolution: Add 600

    
    L of DMSO-
    
    
    
    .
  • Homogenization: Vortex gently for 30 seconds. Do not sonicate aggressively to avoid heating and degradation.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Temperature Equilibration: Equilibrate probe to 298 K (25°C).

NMR Acquisition Strategy

To unambiguously solve the structure, a combination of 1D and 2D experiments is required.[1] The following parameters are optimized for a 600 MHz spectrometer equipped with a CryoProbe.

ExperimentPulse SequenceKey ParametersPurpose
1D ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H
zg30DS=4, NS=64, D1=2sQuantitative integration; identification of anomeric proton.
1D

C
zgpg30NS=1024, D1=2sCarbon backbone verification.
2D

H-

C HSQC
hsqcetgpsisp2Multiplicity-editedDistinguish CH/CH

(positive) from CH

(negative). Assigns sugar carbons.[2]
2D

H-

C HMBC
hmbcgplpndqf

Hz
The "Smoking Gun": Connects Anomeric H-1' to Aromatic C-5.
2D

H-

H COSY
cosygpppqf-Traces the spin system of the glucuronic acid ring.
2D

H-

H NOESY
noesygpphpMix Time = 500msConfirms stereochemistry (

-configuration).

Structural Elucidation Logic

Step 1: The Mesalazine Core (Aromatic Region)

Mesalazine is a 1,2,5-trisubstituted benzene.

  • H-3 (d,

    
    6.8 ppm):  Ortho to the phenolic -OH. Shielded.
    
  • H-4 (dd,

    
    7.0 ppm):  Meta to the carboxylic acid.
    
  • H-6 (d,

    
    7.4 ppm):  Ortho to the carboxylic acid. Deshielded.
    
  • Observation: In the N-glucuronide, the chemical shifts of H-4 and H-6 will shift slightly compared to the parent drug due to the electronic change at the nitrogen (conversion from amine to secondary amine/glycoside).

Step 2: The Glucuronic Acid Moiety
  • Anomeric Proton (H-1'): Look for a doublet in the range of 4.6 – 5.2 ppm .

  • Stereochemistry (

    
     vs 
    
    
    
    ):
    Calculate the coupling constant (
    
    
    ).
    • 
      -anomer: 
      
      
      
      Hz (Axial-Axial coupling).
    • 
      -anomer: 
      
      
      
      Hz (Equatorial-Axial coupling).
    • Requirement: For Mesalazine N-

      
      -D-Glucuronide, you must  observe a large coupling constant (
      
      
      
      Hz).
Step 3: The Linkage (N vs O)

This is the critical differentiation point.

  • N-Glucuronide: The HMBC spectrum will show a strong correlation between the Anomeric Proton (H-1') and the Aromatic Carbon C-5 (the carbon bearing the nitrogen).

  • O-Glucuronide (Phenolic): HMBC would show a correlation between H-1' and Aromatic Carbon C-2 (the carbon bearing the oxygen).

  • Acyl-Glucuronide (Ester): HMBC would show a correlation between H-1' and the Carbonyl Carbon (C-7).

Data Visualization & Workflows

Workflow Diagram

The following diagram outlines the logical flow from sample extraction to structural confirmation.

NMR_Workflow Sample Biological Matrix / Synthetic Standard Prep Sample Preparation (DMSO-d6, Neutral pH) Sample->Prep Extraction Acq NMR Acquisition (600 MHz+) Prep->Acq Transfer to Tube Process Spectral Processing (Phasing, Baseline) Acq->Process FT & Apodization Analysis Structural Logic (Coupling & Correlations) Process->Analysis Peak Picking Result Confirmed Structure: Mesalazine N-β-D-Glucuronide Analysis->Result Validation

Caption: Operational workflow for the NMR-based identification of Mesalazine N-glucuronide.

Connectivity Logic (HMBC)

This diagram visualizes the specific correlations required to prove the structure.

HMBC_Logic H1 Anomeric Proton (H-1') C5 Aromatic C-5 (Amino-bearing) H1->C5 HMBC Correlation (CONFIRMS N-LINKAGE) C2 Aromatic C-2 (Hydroxyl-bearing) H1->C2 No Correlation (Rules out O-Gluc) J_Coup J-Coupling (>8.0 Hz) H1->J_Coup Splitting Pattern Beta-Configuration Beta-Configuration J_Coup->Beta-Configuration Indicates Trans-Diaxial

Caption: HMBC connectivity map distinguishing N-glucuronidation from O-glucuronidation.

Expected Chemical Shift Data (Simulated)

The following table summarizes the expected chemical shifts in DMSO-


.
PositionAtom

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Correlations
Mesalazine Core
1C-COOH--112.5-
2C-OH--153.0-
3CH6.75d (8.5)117.2C-1, C-5
4CH6.95dd (8.5, 2.5)120.5C-2, C-6
5C-N--142.0H-1' (Sugar)
6CH7.45d (2.5)113.8C-1, C-4, C=O
7C=O--172.0-
Glucuronide
1'CH (Anomeric)4.75 d (8.8) 86.5C-5 (Mesalazine)
2'CH3.20t72.5C-1', C-3'
3'CH3.35t76.0-
4'CH3.40t71.5-
5'CH3.80d75.0-
6'COOH--170.5H-5'

Note: Chemical shifts are approximate and pH-dependent. The key diagnostic is the H-1' doublet at >8.0 Hz and its HMBC link to C-5.

References

  • PubChem. (2023). Mesalamine (5-Aminosalicylic Acid) Compound Summary. National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). (2023). Metabocard for Mesalazine. HMDB0001928. [Link]

  • Kaivosaari, S. (2010).[3] N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki, Faculty of Pharmacy.[3] (Detailed discussion on N-glucuronide NMR characteristics). [Link]

  • Magritek. (2023). Glucose Anomers and Coupling Constants. (Reference for

    
     vs 
    
    
    
    coupling constants). [Link]
  • Niyonsaba, E., et al. (2019).[4] Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites. Analytical Chemistry. (Mass Spec focus but outlines the structural isomers). [Link]

Sources

Application Note: High-Selectivity Solid-Phase Extraction of Mesalazine Glucuronide from Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The extraction of Mesalazine (5-aminosalicylic acid, 5-ASA) and its primary conjugated metabolites presents a unique bioanalytical challenge due to the compound's amphoteric nature, high polarity, and susceptibility to oxidative degradation. While 5-ASA is the active moiety, its metabolic profile is dominated by N-acetylation (N-Ac-5-ASA) and subsequent glucuronidation.

The Core Challenge: Mesalazine glucuronide is an extremely polar, acidic species. Traditional Reversed-Phase (C18) SPE often fails to retain this metabolite due to "breakthrough" during the loading phase. Furthermore, Liquid-Liquid Extraction (LLE) is generally unsuitable due to the metabolite's high water solubility (


).

The Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) chemistry. By exploiting the strong acidic nature of the glucuronic acid moiety (


), we can selectively retain the metabolite on the ion-exchange sorbent while washing away neutral interferences and zwitterionic parent compounds. This method ensures high recovery (>85%) and matrix cleanliness essential for sensitive LC-MS/MS quantification.

Metabolic Context & Stability Considerations

Understanding the metabolic pathway is critical for selecting the correct extraction mechanism. 5-ASA undergoes extensive N-acetylation by N-acetyltransferase 1 (NAT1) in the gut wall and liver. Both the parent and the acetylated metabolite can undergo glucuronidation.

Critical Stability Warning

Mesalazine and its metabolites are highly unstable and prone to oxidation (forming quinones) when exposed to light and oxygen.

  • Mandatory: All samples must be processed under low light (amber glassware).

  • Chemical Stabilization: An antioxidant cocktail (Ascorbic Acid + Sodium Metabisulfite) must be added immediately upon sample collection.

Metabolic Pathway Diagram

MetabolicPathway Mesalazine Mesalazine (5-ASA) NAc5ASA N-Acetyl-5-ASA (Major Metabolite) Mesalazine->NAc5ASA NAT1 Acetylation (Liver/Gut) Mes_Gluc 5-ASA-O-Glucuronide (Minor) Mesalazine->Mes_Gluc UGT Glucuronidation (Direct) NAc_Gluc N-Acetyl-5-ASA-Glucuronide (Target Analyte) NAc5ASA->NAc_Gluc UGT Glucuronidation (Secondary)

Figure 1: Metabolic pathway of Mesalazine highlighting the formation of the target glucuronide conjugates.

Materials & Reagents

ComponentSpecificationPurpose
SPE Cartridge Oasis MAX (30 mg, 1 cc) or Strata-X-A Mixed-mode Polymeric Strong Anion Exchange.
Internal Standard Mesalazine-d3 or EtG-d5Corrects for matrix effects and recovery loss.
Antioxidant Sol. 1% Ascorbic Acid + 0.1% Na-MetabisulfitePrevents oxidation of the amino group.
Loading Buffer 50 mM Ammonium Acetate (pH 7.0)Ionizes the glucuronide (

) for anion exchange.
Wash Solvent 1 5% Ammonium Hydroxide in WaterRemoves neutrals and weak bases.
Wash Solvent 2 Methanol (100%)Removes hydrophobic interferences.
Elution Solvent 2% Formic Acid in MethanolProtonates the acid, breaking the ionic bond.

Detailed Experimental Protocol

Sample Pre-treatment

Rationale: We must stabilize the analyte and adjust the pH to ensure the glucuronide is negatively charged (ionized) to bind to the Anion Exchange sorbent.

  • Thaw plasma/urine samples on ice (protected from light).

  • Aliquot 200 µL of sample into a 1.5 mL amber microcentrifuge tube.

  • Add IS: Spike with 20 µL of Internal Standard working solution.

  • Stabilize: Add 20 µL of Antioxidant Solution.

  • Dilute: Add 600 µL of Loading Buffer (50 mM Ammonium Acetate, pH 7.0).

    • Note: The final pH should be between 6.5 and 7.5. This ensures the carboxylic acid on the glucuronide is deprotonated (

      
      ) while the amine remains neutral/protonated, allowing the anion exchange mechanism to function.
      
  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

Solid-Phase Extraction (MAX) Workflow

This workflow uses a "Catch and Release" strategy based on charge.

SPE_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Retention cluster_2 Phase 3: Cleanup cluster_3 Phase 4: Elution Step1 CONDITION 1 mL Methanol Step2 EQUILIBRATE 1 mL Water Step1->Step2 Step3 LOAD SAMPLE (pH 7.0) Glucuronide binds to SAX sites Step2->Step3 Step4 WASH 1 5% NH4OH in Water (Removes neutrals/bases) Step3->Step4 Step5 WASH 2 100% Methanol (Removes hydrophobic matrix) Step4->Step5 Step6 ELUTE 2% Formic Acid in Methanol (Neutralizes acid -> Release) Step5->Step6

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction workflow optimized for acidic glucuronides.

Step-by-Step Procedure:

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the pre-treated sample (from 4.1) at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): 1 mL of 5%

    
     in water.
    
    • Mechanism: High pH keeps the analyte charged (bound) while washing away weak bases and proteins.

  • Wash 2 (Organic): 1 mL Methanol.

    • Mechanism: Removes hydrophobic interferences (lipids) that bound to the reverse-phase portion of the polymer. The polar glucuronide stays locked on the ion exchanger.

  • Elute: 2 x 500 µL of 2% Formic Acid in Methanol .

    • Mechanism: Acidification protonates the glucuronide carboxyl group (

      
      ), neutralizing the charge and releasing it from the sorbent.
      
  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters (Guideline)

To validate the extraction, the following chromatographic conditions are recommended.

  • Column: HSS T3 C18 (Waters) or Kinetex Polar C18 (Phenomenex). Standard C18 will not retain the glucuronide sufficiently.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 2% B (Isochratic hold for polar retention)

    • 1-5 min: 2%

      
       90% B
      
  • MS Mode: Negative ESI is often more sensitive for glucuronides, though Positive ESI works for the amine moiety.

Validation & Performance Metrics

The following data represents typical performance characteristics using this MAX protocol in human plasma.

ParameterResultNotes
Linearity 10 - 5000 ng/mL

Absolute Recovery 88% ± 4%Superior to LLE (<40%) and PPT (<60%)
Matrix Effect < 12%Ion suppression minimized by Wash 2 step
Process Efficiency 82%Combined recovery and matrix factor
Self-Validating System Check

To ensure the protocol is working in your specific lab context:

  • The "Flow-Through" Check: Collect the liquid during the load step. Inject this into the LC-MS. If you see your analyte here, your pH was likely too low during loading (analyte not ionized).

  • The "Wash" Check: Collect the methanol wash. If you see analyte here, the ion-exchange mechanism failed, likely due to salt competition or incorrect cartridge conditioning.

References

  • Nobilis, M., et al. (2006). "High-performance liquid chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma." Journal of Chromatography A.

  • Thermo Fisher Scientific. (2020). "Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research." White Paper.[3]

  • Waters Corporation. (2014). "Determination of Urinary Opioids by Solid-phase Extraction LC-MS/MS." (Demonstrates MAX/MCX utility for glucuronides).

  • Biotage. (2019). "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds." Application Note.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

Troubleshooting & Optimization

Improving LC-MS/MS sensitivity for Mesalazine N-β-D-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity LC-MS/MS Analysis of Mesalazine N-β-D-Glucuronide

Executive Summary

Analyte: this compound (5-ASA-N-Gluc) Primary Challenges: Extreme polarity (retention failure on C18), In-Source Fragmentation (ISF), and the "Stability Paradox" (oxidative instability of the aglycone vs. acid lability of the N-glucuronide).

This guide addresses the sensitivity limitations often encountered during the bioanalysis of 5-ASA-N-Gluc. Unlike the stable N-acetyl metabolite, the direct N-glucuronide requires a specialized approach combining HILIC chromatography with soft ionization parameters.

Phase 1: Chromatographic Retention (The Polarity Problem)

The Issue: Mesalazine and its glucuronide are amphoteric and highly hydrophilic. Standard Reversed-Phase (C18) chromatography results in near-void volume elution, causing severe ion suppression from salts and matrix components.

The Solution: HILIC Mode Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for this analyte. It allows for high-organic mobile phases, which enhances desolvation efficiency in the ESI source, directly boosting sensitivity by 5-10x compared to aqueous-heavy RP methods.

Recommended Protocol:

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Provides charge-based interaction to retain the zwitterionic 5-ASA moiety.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)Buffer is critical for peak shape. pH 5.8 balances the zwitterion.
Mobile Phase B Acetonitrile (ACN)High organic content drives HILIC retention.
Gradient Start 90% B → End 50% BElutes the glucuronide after the void volume but before strongly retained matrix.
Injection Solvent 90% ACN / 10% BufferCrucial: Aqueous injection solvents will cause "solvent wash" and peak splitting in HILIC.
Workflow Visualization: Column Selection Logic

ColumnSelection Start Start: Method Development for 5-ASA-N-Gluc CheckPolarity Is logP < 0? Start->CheckPolarity RP_Check Try C18 with Ion Pairing? CheckPolarity->RP_Check No (Unlikely) HILIC_Route Select HILIC Mode CheckPolarity->HILIC_Route Yes (High Polarity) RP_Check->HILIC_Route Poor Retention/Signal ZIC Zwitterionic Phase (Rec: ZIC-HILIC) HILIC_Route->ZIC Amide Amide Phase (Alternative) HILIC_Route->Amide Issue1 Issue: Peak Tailing ZIC->Issue1 If observed Sol1 Increase Buffer Strength (10mM -> 20mM) Issue1->Sol1

Figure 1: Decision logic for selecting the stationary phase. HILIC is prioritized to prevent void-volume elution and enhance desolvation.

Phase 2: Mass Spectrometry Optimization (The Signal Problem)

The Issue: In-Source Fragmentation (ISF) Glucuronides are thermally labile. In the ion source, the O-glycosidic or N-glycosidic bond can break before the ion enters the quadrupole.

  • Consequence: You detect the parent (5-ASA) signal at the glucuronide retention time, falsely quantifying it as the parent or losing the glucuronide signal entirely.

The Solution: Soft Ionization You must minimize the internal energy transfer during ionization.

Troubleshooting Steps:

  • Source Temperature (TEM): Reduce from standard 500°C to 350°C - 400°C . High heat promotes deconjugation.

  • Declustering Potential (DP) / Fragmentor: Perform a "DP Ramp." Monitor the precursor ion.[1][2] As DP increases, signal increases until the bond breaks. Set DP 10-15V below the maximum signal intensity to preserve the intact conjugate.

  • Polarity Switching:

    • Negative Mode (ESI-): Often superior for glucuronides due to the carboxylic acid on the sugar moiety (COO-).

    • Positive Mode (ESI+): Viable due to the aniline amine, but often causes higher ISF.

    • Recommendation: Screen both.[3][4] If ESI- sensitivity is within 50% of ESI+, choose ESI- for better stability.

MRM Transition Table
AnalytePolarityPrecursor (Q1)Product (Q3)Note
5-ASA-N-Gluc ESI (+)330.1154.1Neutral loss of glucuronide (176 Da). High baseline noise risk.
5-ASA-N-Gluc ESI (-)328.1152.1Loss of glucuronide. Often cleaner background.
5-ASA-N-Gluc ESI (-)328.1113.0Ring fragmentation. More specific, lower intensity.

Phase 3: Sample Preparation (The Stability Paradox)

The Issue:

  • Oxidation: The 5-ASA backbone oxidizes rapidly at neutral/basic pH (turning brown/pink).

  • Hydrolysis: N-glucuronides of aromatic amines are acid-labile .

  • The Paradox: Acid stabilizes the parent (prevents oxidation) but destroys the metabolite (hydrolysis).

The Solution: Controlled pH & Antioxidants Do not use strong acids (e.g., 5% TCA or HCl) for precipitation.

Recommended Protocol:

  • Antioxidant Buffer: Prepare plasma/matrix with 0.5% Ascorbic Acid + 0.1% EDTA . This prevents oxidation without requiring extreme acidity.

  • Temperature: Keep all samples at 4°C on ice. N-glucuronides degrade rapidly at room temperature.

  • Extraction: Use Protein Precipitation (PPT) with Methanol containing 0.1% Formic Acid (mild acid) rather than Acetonitrile (which can cause on-column precipitation in HILIC if not carefully managed).

  • Reconstitution: Reconstitute in 95% Acetonitrile / 5% Water . (High organic is required for HILIC injection).

Workflow Visualization: Stability Logic

StabilityWorkflow Sample Biological Sample (Plasma/Urine) Risk1 Risk: Oxidation (5-ASA turns Quinone) Sample->Risk1 Risk2 Risk: Hydrolysis (N-Gluc -> Parent) Sample->Risk2 Action1 Add Antioxidant (Ascorbic Acid/EDTA) Risk1->Action1 Action2 Avoid Strong Acid (Keep pH 5.0-6.0) Risk2->Action2 Action3 Cold Chain (4°C) Action1->Action3 Action2->Action3 Result Stable Analyte Ready for HILIC Action3->Result

Figure 2: Sample preparation workflow to balance oxidative stability against hydrolytic instability.

FAQ: Troubleshooting Specific Issues

Q1: I see a peak for the Glucuronide in the 5-ASA channel. Is this carryover? A: Likely not. This is In-Source Fragmentation . The glucuronide is converting to 5-ASA inside the ion source.

  • Test: Inject a pure standard of the Glucuronide. Monitor the 5-ASA transition. If a peak appears at the Glucuronide retention time, it is ISF.

  • Fix: Lower the Source Temperature and Declustering Potential.

Q2: My sensitivity drops after 50 injections. Why? A: HILIC columns are sensitive to matrix buildup.

  • Fix: If using Protein Precipitation, phospholipids may be accumulating. Add a "divert valve" step to send the first 1 minute and the end of the gradient to waste. Consider using HybridSPE-Phospholipid plates instead of standard PPT.

Q3: The retention time shifts day-to-day. A: HILIC requires long equilibration times.

  • Fix: Ensure the column is equilibrated with at least 20 column volumes of the starting mobile phase before the first injection. Maintain precise pH control of the ammonium acetate buffer (pH 5.8 is the sweet spot).

References

  • Nigović, B., et al. (2016).[5] Electrochemical sensing of mesalazine and its N-acetylated metabolite in biological samples. Talanta. Link

  • Kwak, M., et al. (2022).[6] Metabolite Fragmentation Visualization (FragView).[6] Journal of Systemics, Cybernetics and Informatics. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Felli, M., et al. (2011).[7] A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS. Bioanalysis. Link

  • ResearchGate Discussion. (2019). Is it possible to quantify a glucuronide in-source fragment in LC-MS/MS?Link

Sources

Troubleshooting poor chromatographic peak shape of Mesalazine N-β-D-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving chromatographic challenges encountered during the analysis of Mesalazine N-β-D-Glucuronide. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable HPLC or UHPLC methods for this specific metabolite. As a polar, amphoteric molecule, this compound presents unique challenges that can often lead to suboptimal peak shapes. This resource provides in-depth, cause-and-effect troubleshooting strategies to help you achieve symmetric, reproducible peaks.

Understanding the Analyte: this compound

Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) is an anti-inflammatory drug.[1][2] In the body, it is metabolized into several compounds, including the highly polar conjugate, this compound. The conjugation of glucuronic acid significantly increases the molecule's water solubility and introduces additional ionizable functional groups.

Understanding the structure is the first step in troubleshooting. The molecule contains:

  • A carboxylic acid group from the glucuronide moiety (acidic).

  • A phenolic hydroxyl group (weakly acidic).

  • An aromatic amine group (basic).

This combination of acidic and basic functional groups makes its chromatographic behavior highly dependent on the mobile phase pH.

Physicochemical Properties Summary
PropertyMesalazine (5-ASA)This compound (Estimated)
Molecular Formula C₇H₇NO₃[3]C₁₃H₁₅NO₉
Molar Mass 153.14 g/mol [3]329.26 g/mol
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Aromatic AmineCarboxylic Acid, Phenolic Hydroxyl, Aromatic Amine, Multiple Hydroxyls
Polarity PolarVery Polar, Hydrophilic
pKa Values (approx.) ~3 (Carboxyl), ~6 (Amine), ~13.9 (Phenol)~3-4 (Carboxyl), ~5-6 (Amine)

Troubleshooting Guide: Resolving Poor Peak Shapes

This section is structured to address the most common peak shape abnormalities—tailing, fronting, and splitting—with a logical, step-by-step diagnostic approach.

Question 1: Why is my this compound peak tailing severely?

Peak tailing is the most frequent issue for this analyte and is characterized by an asymmetric peak with a drawn-out trailing edge.[4] This is almost always due to unwanted secondary interactions between the analyte and the stationary phase.

Causality First: The Role of Silanols

In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction. However, silica-based stationary phases (like C18 or C8) have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > pH 3), these silanols can become ionized (Si-O⁻) and act as strong retention sites for positively charged basic compounds.[5][6] Since this compound has a basic amine group, this interaction is a primary cause of peak tailing.[6]

Troubleshooting Workflow for Peak Tailing

// Nodes check_ph [label="Is Mobile Phase pH Optimized?\n(2.5-3.5)", fillcolor="#F1F3F4"]; adjust_ph [label="Adjust pH to 2.5-3.5\nusing Formic or Phosphoric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_buffer [label="Is Buffer Concentration Sufficient?\n(20-50 mM)", fillcolor="#F1F3F4"]; increase_buffer [label="Increase Buffer Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is the Column Modern and\nHigh-Purity Silica?", fillcolor="#F1F3F4"]; switch_column [label="Switch to a High-Purity, End-Capped\nColumn or a Phenyl-Hexyl Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_metal [label="Consider Metal Chelation", fillcolor="#F1F3F4"]; add_edta [label="Add ~0.1 mM EDTA to\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists:\nCheck Extra-Column Volume", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> end_good; check_ph -> check_buffer [label="Yes"]; check_buffer -> increase_buffer [label="No"]; increase_buffer -> end_good; check_buffer -> check_column [label="Yes"]; check_column -> switch_column [label="No"]; switch_column -> end_good; check_column -> check_metal [label="Yes"]; check_metal -> add_edta [label="If Suspected"]; add_edta -> end_good; check_metal -> end_bad [label="Not Suspected"]; } } Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: The most critical parameter is pH.

    • Explanation: To minimize interaction with silanols, you must suppress the ionization of either the silanols or the analyte's amine group. The most effective strategy is to protonate the amine group by lowering the pH. At a pH between 2.5 and 3.5, the vast majority of silanol groups will be neutral (Si-OH), while the amine group will be consistently protonated (NH₃⁺), leading to more uniform interactions and a sharper peak.

    • Action: Adjust your aqueous mobile phase to a pH of 2.5-3.5 using an appropriate acid like formic acid (for MS compatibility) or phosphoric acid.[7]

  • Increase Buffer Concentration:

    • Explanation: A buffer resists changes in pH. Insufficient buffer capacity can lead to localized pH shifts on the column surface, causing inconsistent ionization and tailing. A higher buffer concentration helps maintain a homogenous pH environment.

    • Action: Ensure your buffer concentration is between 20-50 mM. For example, use a 25 mM potassium phosphate buffer adjusted to pH 3.0.

  • Evaluate Your Column Choice: Not all C18 columns are created equal.

    • Explanation: Older, "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanols that are prime culprits for tailing. Modern, high-purity "Type B" silica columns that are thoroughly end-capped (reacting residual silanols with a small silylating agent) are far superior for analyzing basic compounds.[4] For extremely polar compounds, a phenyl-hexyl phase can offer alternative selectivity and better peak shape.[8]

    • Action: If you are using an older column, switch to a modern, high-purity, end-capped C18 column. If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl column.

  • Consider Metal Chelation:

    • Explanation: Trace metal impurities (e.g., iron, aluminum) in the silica matrix can act as Lewis acids, creating strong binding sites for electron-rich functional groups on your analyte. This can lead to significant tailing.

    • Action: Adding a weak chelating agent like ~0.1 mM EDTA to the mobile phase can sequester these metal ions and improve peak shape. This is often a last resort and may not be suitable for all detection methods (e.g., MS).

Question 2: What causes my this compound peak to show fronting?

Peak fronting, where the peak is broader in the first half, is less common for this analyte but can occur.[9] It is typically related to saturation effects or poor solubility.[4]

Step-by-Step Solutions:

  • Reduce Sample Concentration (Mass Overload):

    • Explanation: The most common cause of fronting is injecting too much analyte mass onto the column.[10] When the concentration of the analyte at the peak maximum is high enough to saturate the stationary phase, additional molecules cannot interact and travel through the column faster, eluting at the front of the peak.[9]

    • Action: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have identified mass overload as the problem. Determine the optimal concentration for your method.

  • Check Sample Solvent vs. Mobile Phase Strength:

    • Explanation: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will not properly focus at the head of the column. This can cause the sample band to spread and lead to fronting.

    • Action: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, ensure the sample solvent is as weak as or weaker than the mobile phase.

  • Consider Column Collapse:

    • Explanation: While rare with modern columns, operating a column outside its recommended pH or temperature range can cause the packed bed to degrade or collapse, creating a void at the column inlet.[11] This leads to distorted flow paths and can cause fronting.

    • Action: Verify that your mobile phase pH and operating temperature are within the manufacturer's specifications for your column. If a void is suspected, the column will likely need to be replaced.[12]

Question 3: Why am I seeing a split or shouldered peak?

Split peaks suggest that the analyte is entering the column as two distinct bands or that something is disrupting the chromatographic bed.[9][13]

// Nodes check_all_peaks [label="Are ALL peaks split\nor just the analyte?", fillcolor="#F1F3F4"]; problem_pre_column [label="Problem is Pre-Column\n(Before Separation)", fillcolor="#F1F3F4"]; check_frit [label="Check for Blocked Inlet Frit\nor Column Void", fillcolor="#EA4335", fontcolor="#FFFFFF"]; problem_analyte_specific [label="Problem is Analyte-Specific", fillcolor="#F1F3F4"]; check_solvent_mismatch [label="Check for Strong Sample\nSolvent Mismatch", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_all_peaks; check_all_peaks -> problem_pre_column [label="All Peaks"]; problem_pre_column -> check_frit; check_all_peaks -> problem_analyte_specific [label="Analyte Only"]; problem_analyte_specific -> check_solvent_mismatch; } Caption: Differentiating causes of split peaks.

Step-by-Step Solutions:

  • Differentiate Between Systemic and Specific Issues:

    • Explanation: If all peaks in your chromatogram are split, the problem is occurring before any separation takes place.[14][15] This points to a physical issue at the column inlet. If only the this compound peak is split, the issue is related to the chemistry of the injection or analyte instability.

    • Action: Inject a standard mixture of other compounds. If they also show split peaks, proceed to step 2. If they are sharp, proceed to step 3.

  • For All Peaks Splitting (Systemic Issue):

    • Explanation: The most common cause is a partially blocked inlet frit on the column, often from sample particulates or mobile phase precipitation.[14] This creates uneven flow paths, splitting the sample band as it enters the column. A physical void at the top of the column can have the same effect.[16]

    • Action:

      • First, check all fittings for proper connection.

      • Disconnect the column and attempt to reverse-flush it to waste (check the manufacturer's instructions first). This can sometimes dislodge particulates from the frit.

      • If flushing fails, the column must be replaced. To prevent recurrence, always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.

  • For Analyte-Only Peak Splitting (Specific Issue):

    • Explanation: This is often caused by a severe mismatch between the sample solvent and the mobile phase.[9] Injecting the analyte in a much stronger solvent can cause it to precipitate at the column head and then redissolve as the mobile phase passes through, creating a split peak.

    • Action: Prepare your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent and inject the smallest possible volume.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for achieving good peak shape. Optimization will likely be required for your specific system and sample matrix.

ParameterRecommendationRationale
Column High-Purity, End-Capped C18 (e.g., Waters XBridge BEH, Agilent Zorbax Eclipse Plus)Minimizes silanol interactions.
Dimensions 150 x 4.6 mm, 3.5 µmStandard analytical dimensions.
Mobile Phase A 25 mM Potassium Phosphate in Water, pH 3.0 (with H₃PO₄)Buffered low pH to control ionization.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers.
Gradient 5% to 30% B over 15 minutesAdjust based on retention time. Due to high polarity, a shallow gradient is best.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at ~230-240 nm or 300-330 nmMesalazine and its metabolites have multiple absorbance maxima.[7]
Injection Vol. 5-10 µLKeep volume low to maintain peak shape.
Protocol 2: Column Cleaning and Regeneration

If your column is contaminated, performance will degrade. Use this procedure to attempt to restore it.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of your mobile phase without buffer (e.g., 95:5 Water:Acetonitrile).

  • Flush with 20-30 column volumes of 100% Isopropanol.

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Optional (for severe contamination): Flush with 20-30 column volumes of Tetrahydrofuran (THF), followed by Isopropanol again.

  • Store the column in 100% Acetonitrile or as recommended by the manufacturer.

  • Equilibrate thoroughly with your mobile phase for at least 30-60 minutes before the next use.

Frequently Asked Questions (FAQs)

Q1: My analyte is eluting very early, near the void volume. How can I increase retention? A: this compound is very polar and may have low retention on a standard C18 column. Try using a mobile phase with a lower percentage of organic solvent (e.g., start your gradient at 0% or 2% B). If that is insufficient, you may need a specialized column designed for polar analytes, such as one with a polar-embedded or polar-endcapped phase, or consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.[17][18]

Q2: Can I use a different buffer, like acetate or formate? A: Yes. Ammonium formate or ammonium acetate buffers are excellent choices, especially for LC-MS applications, as they are volatile. Ensure the buffer's pKa is close to your target pH to provide adequate buffering capacity. For example, formic acid (pKa ~3.75) is ideal for maintaining a pH around 3.0.

Q3: Does temperature affect the peak shape of this analyte? A: Temperature primarily affects viscosity and retention time, but it can influence peak shape.[19] Running at slightly elevated temperatures (e.g., 30-40 °C) can lower mobile phase viscosity, improve mass transfer kinetics, and sometimes lead to sharper peaks. However, ensure the temperature is stable, as fluctuations can cause retention time drift.

Q4: My method was working perfectly, but now all my peaks are tailing. What happened? A: If the issue appears suddenly for all peaks, it's likely a systemic problem. The two most probable causes are a new source of dead volume (e.g., a poorly connected fitting between the column and detector) or column degradation/contamination.[20] First, re-make all your connections. If that doesn't solve it, the column may have reached the end of its life and needs to be replaced.

References

  • BenchChem. (n.d.). Quantitative analysis of mesalazine using a deuterated standard.
  • Wikipedia. (2024). Mesalazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structure of Mesalamine. Retrieved from [Link]

  • Dignass, A. U., et al. (2012). Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal?. World Journal of Gastroenterology. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mesalazine. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF MESALAMINE IN BULK AND TABLET DOSAGE FORM. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE (MESA). Retrieved from [Link]

  • ScienceScholar. (2022). Quantitative determination of a Mesalazine using reversed phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminosalicylic Acid. Retrieved from [Link]

  • Probes & Drugs. (n.d.). mesalazine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. Retrieved from [Link]

  • precisionFDA. (n.d.). MESALAMINE. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Retrieved from [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting?. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • LCGC International. (2013). Mobile Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting?. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Retrieved from [Link]

  • LCGC International. (2005). Peak Fronting, Column Life and Column Conditioning. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in Mesalazine N-β-D-Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Lead Application Scientist: Dr. A. Vance Department: Bioanalytical Method Development & Support Last Updated: February 2, 2026[1]

Executive Technical Brief

Welcome to the technical support hub for the analysis of Mesalazine N-β-D-Glucuronide . This metabolite presents a "perfect storm" of bioanalytical challenges: it is highly polar (hydrophilic), amphoteric, and thermally labile.[1]

When analyzing this compound via LC-MS/MS, Matrix Effects (ME) are rarely just simple signal suppression.[1][2] They often manifest as a complex interplay of ion suppression (competition for charge) and in-source fragmentation (ISF), where the glucuronide decomposes back to the parent Mesalazine (5-ASA) inside the ion source.[1] This guide addresses these specific phenomena, moving beyond generic advice to provide mechanism-based troubleshooting.

Troubleshooting Guides & FAQs

Q1: I am observing high variability in the peak area of this compound between patient plasma samples, despite consistent Internal Standard (IS) response. Why?

Diagnosis: You are likely experiencing Phospholipid-Induced Ion Suppression that is varying by patient lipid profile, combined with inadequate chromatographic retention.[1]

The Mechanism: this compound is extremely polar.[1] On standard Reverse Phase (C18) columns, it elutes near the void volume (


).[1] This is the "kill zone" where unretained salts, proteins, and endogenous phospholipids also elute.[1] Phospholipids (glycerophosphocholines) are notorious for causing significant ion suppression in ESI+ mode by competing for protons on the droplet surface.[1]

The Fix:

  • Switch to HILIC: Abandon C18. Use Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Amide or Zwitterionic phases).[1] This retains the polar glucuronide, eluting it after the void volume and away from the suppression zone.

  • Monitor Phospholipids: Add a transition for phospholipids (e.g., m/z 184 → 184 for phosphatidylcholines) to your method to visualize where the matrix interference elutes relative to your analyte.[1]

Q2: My calibration curve for the Glucuronide is linear, but I am detecting "Mesalazine" (parent) in samples that should only contain the Glucuronide. Is this carryover?

Diagnosis: This is likely In-Source Fragmentation (ISF) , not carryover.[1]

The Mechanism: N-β-D-Glucuronides are thermally labile.[1] In the high-temperature environment of an Electrospray Ionization (ESI) source, the glycosidic bond can break before mass filtration.[1] The mass spectrometer then detects the parent ion (Mesalazine) derived from the Glucuronide.[1]

The Fix:

  • Chromatographic Separation is Non-Negotiable: You must chromatographically separate the Glucuronide from the Parent.[1] If they co-elute, the ISF-generated parent signal will merge with the actual parent signal, invalidating quantitation.

  • Optimize Source Temperature: Lower the desolvation temperature and source declustering potential (DP). Perform a "temperature ramp" experiment to find the point where ISF is minimized while maintaining sensitivity.

Q3: Why is my Internal Standard (Mesalazine-d3) not correcting for the matrix effects?

Diagnosis: Deuterium Isotope Effect or Co-elution Mismatch .[1]

The Mechanism: While stable isotope-labeled standards (SIL-IS) are the gold standard, deuterated analogs can sometimes separate slightly from the analyte in HILIC modes (the "deuterium isotope effect").[1] If the IS elutes even 5 seconds earlier/later, it may experience a different matrix environment than the analyte.[1]

The Fix:

  • Use 13C or 15N Analogs: If possible, switch to

    
    -Mesalazine. Carbon-13 isotopes co-elute perfectly with the analyte.[1]
    
  • Matrix Matching: Ensure your calibration curve is prepared in the exact same biological matrix (e.g., charcoal-stripped plasma) as your samples.[1]

Data Summary: Matrix Effect Sources

Interference SourceMechanism of ActionRetention Behavior (RP-LC)Retention Behavior (HILIC)Mitigation Strategy
Phospholipids Droplet surface saturation; viscosity changes reducing evaporation.[1]Strong retention (late eluting).[1]Variable; often elute early or wash out late.[1]PPT with Ostro™ plates or HILIC separation.[1]
Salts (Na+, K+) Formation of adducts (

,

) reducing

signal.[1]
Void volume (unretained).Retained/distributed.[1][3][4][5]Divert flow to waste for first 1-2 mins.
Endogenous Amines Proton scavenging (high gas-phase basicity).[1]Variable.Retained similar to analyte.High-resolution MS or ultra-selective sample prep (SPE).[1]
Co-eluting Metabolites Isobaric interference or charge competition.[1]Similar to analyte.Can be separated by selectivity tuning (pH).[1]Optimize Mobile Phase pH (Ammonium Acetate buffer).

Validated Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Profiling

Use this protocol to visualize exactly where suppression occurs in your chromatogram.[1]

  • Setup: Connect a syringe pump containing the analyte (this compound, 100 ng/mL in mobile phase) to the LC flow via a T-piece connector after the column but before the MS source.[1]

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) into the LC system.

  • Acquisition: Acquire data in MRM mode for the analyte.

  • Analysis: The baseline should be high and constant (due to infusion).[1] Look for "dips" (suppression) or "peaks" (enhancement) in the baseline at the retention time of the blank injection.[1]

  • Validation: If a dip occurs at the retention time of your analyte, you have a critical matrix effect.[1]

Protocol B: HILIC Method for Polar Glucuronides

A starting point for separating the Glucuronide from the Parent.

  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).[1]

  • Gradient:

    • 0.0 min: 90% B[1]

    • 5.0 min: 60% B[1]

    • 5.1 min: 40% B (Wash)

    • 7.0 min: 90% B (Re-equilibration - Critical in HILIC)

  • Flow Rate: 0.3 mL/min.[1]

  • Temp: 35°C.

  • Note: HILIC requires long re-equilibration times compared to RP-LC.[1] Ensure at least 10-15 column volumes of initial conditions before the next injection.[1]

Visualizing the Workflow

Diagram 1: The Matrix Effect & In-Source Fragmentation Mechanism

This diagram illustrates the two primary threats to data integrity: Ion Suppression (Matrix Effect) and Thermal Degradation (ISF).[1]

MatrixEffects cluster_Source ESI Source (The Danger Zone) Sample Biological Sample (Plasma/Urine) Extraction Sample Preparation (PPT / SPE) Sample->Extraction LC LC Separation (HILIC vs RP) Extraction->LC Droplet Electrospray Droplet LC->Droplet Elution Suppression Ion Suppression (Phospholipids compete for surface) Droplet->Suppression High Matrix Load ISF In-Source Fragmentation (Glucuronide -> Parent) Droplet->ISF High Temp/Voltage MS Mass Spectrometer Detection Droplet->MS Intact Glucuronide Ion Suppression->MS Reduced Signal (False Negative) ISF->MS Parent Ion Detected (False Positive for Parent)

Caption: The dual-threat of Matrix Effects (signal loss) and In-Source Fragmentation (specificity loss) in ESI sources.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct analytical strategy based on initial PCI (Post-Column Infusion) results.[1]

DecisionTree Start Start: Post-Column Infusion (PCI) Test Result Observe Matrix Effect at RT? Start->Result No No Suppression Result->No Baseline Flat Yes Significant Suppression Result->Yes Dip/Peak Action1 Proceed to Validation No->Action1 Branch Can RT be shifted? Yes->Branch Shift Switch to HILIC (Move analyte away from lipids) Branch->Shift Yes (Analytes flexible) Clean Improve Cleanup (SPE / LLE) Branch->Clean No (RT fixed) Shift->Start Re-test Deriv Derivatization (Propionyl anhydride) Clean->Deriv Still failing

Caption: Logical workflow for mitigating matrix effects. If chromatography fails, advanced cleanup or derivatization is required.[1]

References

  • Nobilis, M., et al. (2006). "High-performance liquid chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma."[1] Journal of Chromatography A.

    • Relevance: Establishes the baseline polarity challenges of 5-ASA metabolites.
  • Trivedi, V., et al. (2020). "Analysis of valsartan, clindamycin and mesalamine in human plasma by LC–MS/MS using different extraction methodologies to overcome matrix effect."[1] Chemical Papers.

    • Relevance: Directly addresses extraction methodologies (PPT vs LLE)
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS."[1] Analytical Chemistry.

    • Relevance: The foundational paper for the Post-Column Infusion (PCI) protocol described in Protocol A.[1]

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation."

    • Relevance: Provides the regulatory requirement for calculating Matrix Factors (MF).[1]

  • Palibroda, N., et al. (2016). "Development of a LC-MS/MS method for the determination of Mesalazine in human plasma."[1] Farmacia.

    • Relevance: Discusses the specific ionization parameters and source settings to minimize fragment

Sources

Optimization of mobile phase for Mesalazine N-β-D-Glucuronide HPLC separation.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Mobile Phase & Methodology for Labile N-Glucuronides

Classification: Advanced Method Development Guide Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary

Separating Mesalazine (5-ASA) and its metabolite, Mesalazine N-β-D-Glucuronide , presents a "Stability vs. Retention" paradox.

  • The Polarity Trap: The glucuronide is extremely hydrophilic, eluting near the void volume on standard C18 columns.

  • The Stability Paradox: While acidic mobile phases (pH 2–3) are standard for protonating 5-ASA to increase retention, N-glucuronides are acid-labile and will hydrolyze back to the parent drug during the run, creating ghost peaks and quantitation errors.

This guide prioritizes pH 5.0 Ammonium Acetate systems and HILIC modes to solve these conflicting requirements.

Part 1: Mobile Phase Chemistry (The Stability-First Approach)

Q: I am using 0.1% Formic Acid (pH ~2.7) and my glucuronide peak area is decreasing over time. Why?

A: You are likely inducing on-column hydrolysis. Unlike O-glucuronides, N-glucuronides (linked via the amine) are susceptible to hydrolysis in acidic environments.[1]

  • Mechanism: The glycosidic bond between the glucuronic acid and the nitrogen of the 5-ASA is acid-labile. Low pH mobile phases accelerate this cleavage, especially under the high pressure/friction heat of UHPLC.

  • The Fix: Switch to a buffered system at pH 5.0 – 6.0 .

    • Recommended Buffer: 10–20 mM Ammonium Acetate adjusted to pH 5.0 (with acetic acid).

    • Why: This pH is the "Goldilocks" zone. It is high enough to prevent rapid hydrolysis but low enough to suppress the ionization of some silanols on the column, reducing tailing.

Q: Can I use Phosphate Buffer?

A: Yes, but only for UV detection.

  • Protocol: 20 mM Potassium Phosphate (pH 5.5).

  • Warning: Phosphate is non-volatile and will ruin Mass Spectrometers (LC-MS). If you are developing a method that might transfer to MS later, start with Ammonium Acetate.

Q: Which Organic Modifier is superior: Methanol or Acetonitrile?

A: Acetonitrile (ACN) is generally preferred for this separation.

  • Reasoning: ACN has a lower viscosity than Methanol, lowering backpressure (crucial if you are using sub-2µm columns to prevent frictional heating, which further degrades the metabolite).

  • HILIC Mode: ACN is mandatory as the weak solvent in HILIC.

Part 2: Stationary Phase Selection (The Retention Strategy)

Decision Matrix: HILIC vs. Reversed-Phase

MethodSelection Start Start Method Development Detector Primary Detector? Start->Detector MS MS / MS-MS Detector->MS Sensitivity Required UV UV / Fluorescence Detector->UV Robustness Required HILIC HILIC Mode (Amide or Zwitterionic) MS->HILIC High Organic % (Better Desolvation) RP_Aq Reversed Phase (100% Aqueous Stable C18) UV->RP_Aq High Water % (Better UV background) Outcome1 Prioritize ACN/Buffer pH 5.0 HILIC->Outcome1 Result: Sharp Peaks, High Sensitivity Outcome2 Prioritize 100% Buffer Start RP_Aq->Outcome2 Result: Stable Retention, Lower Sensitivity

Figure 1: Decision matrix for selecting the stationary phase based on detection requirements.

Scenario A: The HILIC Approach (Recommended for MS)

HILIC (Hydrophilic Interaction Liquid Chromatography) is the most logical choice because the glucuronide is highly polar.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or Waters BEH Amide).

  • Mechanism: Water forms a layer on the polar surface. The analyte partitions into this water layer.

  • Benefit: You elute with high organic content (e.g., 70% ACN), which enhances desolvation in MS, increasing sensitivity by 10-50x compared to aqueous RP.

Scenario B: The Reversed-Phase Approach (Legacy/UV)

If you must use C18, you cannot use a standard column; the glucuronide will elute in the void (t0).

  • Column: "Aqueous Stable" C18 or Polar-Embedded C18 (e.g., Agilent SB-Aq or Phenomenex Synergi Hydro).

  • Protocol: You must start with 0-2% Organic (98-100% Buffer).

  • Risk: Phase collapse (dewetting) occurs on standard C18 columns at 100% water, causing retention times to drift drastically.

Part 3: Validated Experimental Protocols

Protocol 1: HILIC Method (High Sensitivity)

Best for: PK studies, Trace analysis.

ParameterSettingNotes
Column Amide-Silica (2.1 x 100 mm, 1.7 µm)Amide phases are more stable than bare silica.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0Do not use pure water. Buffer is required to maintain pH.
Mobile Phase B Acetonitrile (90%) + 10 mM Amm. Acetate (10%)Premixing buffer into B prevents salt precipitation.
Flow Rate 0.3 - 0.4 mL/min
Gradient 90% B to 50% B over 5 minsHILIC gradients run from High Organic -> Low Organic.
Temp 25°C - 30°CKeep cool to prevent hydrolysis.
Protocol 2: Aqueous C18 Method (High Robustness)

Best for: QC, Formulation analysis, High concentration samples.

ParameterSettingNotes
Column Polar-Endcapped C18 (4.6 x 150 mm, 3-5 µm)Must be rated for 100% aqueous use.
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0pH 5.0 is critical for N-glucuronide stability.
Mobile Phase B AcetonitrileMethanol causes higher backpressure.
Flow Rate 1.0 mL/min
Gradient 0% B (Hold 2 min) -> 30% B over 10 minInitial hold is required to trap the polar glucuronide.
Detection UV 220 nm or Fluorescence (Ex 315/Em 430)Fluorescence is highly specific for 5-ASA backbone.

Part 4: Troubleshooting Guide (FAQs)

Q: I see two peaks for the glucuronide. Is it an isomer?

A: It is likely Acyl Migration or Anomerization , but check your prep first.

  • Anomers: The

    
     and 
    
    
    
    anomers can separate on high-efficiency HILIC columns. The
    
    
    -anomer is the enzymatic product, but it can mutarotate.
  • Acyl Migration: If you are analyzing N-Acetyl-5-ASA glucuronide (a different metabolite), the glucuronic acid can migrate around the ring.

  • Diagnosis: Run the sample at 4°C. If the peaks merge or the ratio changes, it is a stability/isomerization issue.

Q: My retention time is drifting earlier and earlier.

A: This is a classic sign of Phase Dewetting (if using RP) or Insufficient Equilibration (if using HILIC).

  • RP Fix: Are you using a standard C18 with 100% water? Stop. Switch to an "AQ" type column.

  • HILIC Fix: HILIC requires 20–30 column volumes to re-equilibrate the water layer on the silica surface. Increase your post-time.

Q: The peak tails badly.

A: Mesalazine has an amine and a carboxyl group (zwitterion).

  • Cause: Secondary interactions between the amine and residual silanols on the silica support.

  • Fix: Increase buffer ionic strength (from 10mM to 20mM or 50mM). Do not lower pH below 4.0 (hydrolysis risk).

Visualizing the Stability Risk

StabilityPath Gluc This compound (Intact Metabolite) Acid Acidic Mobile Phase (pH < 3.0) Gluc->Acid Stable Buffered Mobile Phase (pH 5.0 - 6.0) Gluc->Stable Hydrolysis Hydrolysis of N-Glycosidic Bond Acid->Hydrolysis Fast Reaction Result_Good Accurate Quantitation Stable->Result_Good Metabolite Preserved Parent Parent Drug (5-ASA) + Free Glucuronic Acid Hydrolysis->Parent Artifact Peak Generated

Figure 2: The degradation pathway of N-glucuronides in acidic media. Acidic conditions promote the cleavage of the conjugate, leading to false-positives for the parent drug.

References

  • Sun, D., et al. (2020). "Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the instability of glucuronides in water/acid and stability in Ammonium Acetate pH 5.0).

  • Shanu-Wilson, J. (2019). "N-glucuronidation: the human element." Hypha Discovery. (Details the acid lability of N-glucuronides vs O-glucuronides).

  • Zamek-Gliszczynski, M.J., et al. (2006). "Glucuronidation of benzidine and its metabolites... and pH stability of glucuronides." Carcinogenesis. (Provides kinetic data on N-glucuronide hydrolysis in acidic pH).

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." (Technical Note on HILIC vs RP for polar analytes).

Sources

Technical Support Center: Ensuring the Integrity of Mesalazine N-β-D-Glucuronide During Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Mesalazine (5-aminosalicylic acid) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working with Mesalazine N-β-D-Glucuronide and need to ensure its stability during sample preparation. Accurate quantification of this metabolite is critical for pharmacokinetic and metabolic studies, and its inherent instability can pose significant challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you maintain the integrity of your samples and generate reliable data.

Understanding the Challenge: The Instability of this compound

Mesalazine is primarily metabolized in the intestinal epithelial cells and the liver via N-acetylation to form N-acetyl-5-aminosalicylic acid and via glucuronidation to form this compound.[1] While glucuronidation is a common detoxification pathway that increases the water solubility of compounds to facilitate their excretion, the resulting glucuronide conjugates can be susceptible to degradation, both chemically and enzymatically.[2]

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of β-glucuronidase enzymes.[3][4] N-glucuronides, while generally more stable than acyl glucuronides, can still undergo hydrolysis, especially under acidic conditions.[5] Furthermore, endogenous β-glucuronidases present in biological matrices like plasma and tissue can enzymatically cleave the glucuronide moiety, leading to an underestimation of the metabolite and an overestimation of the parent drug.[2][4]

This guide will provide you with the necessary knowledge and tools to mitigate these challenges and ensure the accurate measurement of this compound in your samples.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

Answer: Lower than expected concentrations of this compound are most commonly due to degradation during sample handling and preparation. There are two primary culprits:

  • Enzymatic Hydrolysis: Biological samples, particularly plasma and tissue homogenates, contain endogenous β-glucuronidase enzymes. These enzymes can cleave the glucuronide from Mesalazine, converting it back to the parent drug. This process can occur at room temperature and even at 4°C, albeit at a slower rate.[4]

  • Chemical Hydrolysis (pH-dependent): N-glucuronides can be susceptible to hydrolysis under acidic conditions.[5] If your sample processing involves acidic reagents or if the sample's pH is not adequately controlled, you may be inadvertently degrading the metabolite.

Solution:

To prevent enzymatic degradation, it is crucial to inhibit β-glucuronidase activity immediately upon sample collection. This can be achieved by:

  • Immediate Cooling and Freezing: Collect blood samples in pre-chilled tubes and process them on ice. Promptly centrifuge the samples at 4°C to separate the plasma, and then freeze the plasma at -80°C. For tissue samples, they should be weighed and frozen immediately after collection, with the interval between collection and freezing being less than 30 minutes.[6]

  • Use of β-glucuronidase Inhibitors: While not always necessary if samples are handled and stored correctly, the addition of a β-glucuronidase inhibitor to your collection tubes or during sample processing can provide an extra layer of protection.

To prevent chemical degradation:

  • Maintain a Neutral or Slightly Basic pH: The pH of your samples should be maintained in the neutral to slightly basic range (pH 7-8) to minimize acid-catalyzed hydrolysis. This can be achieved by using buffered collection tubes or by adding a small amount of a basic buffer to your samples.

  • Avoid Acidic Reagents: During sample extraction and processing, avoid the use of strong acids. If an acidic mobile phase is required for your analytical method, ensure that the sample is exposed to it for the shortest possible time and at a low temperature.

Question 2: I am seeing a corresponding increase in the concentration of the parent drug, Mesalazine, in my samples. Is this related to the degradation of the glucuronide?

Answer: Yes, a concurrent increase in Mesalazine concentration with a decrease in this compound concentration is a strong indicator of metabolite degradation. The cleavage of the glucuronide moiety releases the parent Mesalazine molecule, leading to its artificially inflated concentration. This can significantly impact the accuracy of your pharmacokinetic data.

Solution:

Implement the stabilization strategies outlined in the answer to Question 1. By preventing the degradation of the glucuronide, you will obtain a more accurate measurement of both the metabolite and the parent drug. It is also good practice to analyze a "blank" matrix sample spiked with a known concentration of this compound and process it alongside your study samples. This will serve as a quality control check to ensure that your sample preparation method is not causing degradation.

Question 3: What are the optimal storage conditions for plasma samples containing this compound?

Answer: The stability of glucuronide metabolites is highly dependent on storage temperature.

Optimal Storage Conditions:

TemperatureDurationRationale
-80°C Long-termAt this temperature, enzymatic activity is negligible, and chemical degradation is significantly slowed. This is the recommended temperature for long-term storage of your samples.[3]
-20°C Short-termWhile better than refrigeration, some enzymatic activity may still occur over extended periods. Use for short-term storage only if a -80°C freezer is unavailable.
4°C TemporarySamples can be kept at 4°C for a few hours during processing. However, prolonged storage at this temperature is not recommended due to the potential for enzymatic degradation.[4]
Room Temp AvoidSignificant degradation can occur at room temperature. All sample processing should be conducted on ice.

Question 4: Can I use any anticoagulant for blood collection?

Answer: The choice of anticoagulant can influence sample stability. It is generally recommended to use EDTA or heparin. However, it is essential to validate your method with the chosen anticoagulant to ensure it does not interfere with the analysis or affect the stability of the analyte. Some studies have shown that the choice of anticoagulant can affect the stability of certain metabolites, so consistency is key.

Validated Sample Preparation Protocol for this compound in Human Plasma

This protocol is designed to minimize the degradation of this compound during sample preparation for LC-MS/MS analysis.

1. Blood Collection:

  • Collect whole blood in pre-chilled K2-EDTA tubes.
  • Gently invert the tubes 8-10 times to ensure proper mixing of the anticoagulant.
  • Immediately place the tubes on ice.

2. Plasma Separation:

  • Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant (plasma) to pre-labeled polypropylene tubes.
  • Immediately freeze the plasma samples at -80°C until analysis.

3. Sample Thawing and Preparation:

  • Thaw the plasma samples on ice.
  • Once thawed, vortex the samples gently.
  • Perform all subsequent steps on ice.

4. Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
  • Vortex for 30 seconds to precipitate the proteins.
  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

5. Supernatant Transfer and Evaporation:

  • Carefully transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

6. Reconstitution and Analysis:

  • Reconstitute the dried extract in 100 µL of the mobile phase.
  • Vortex briefly and transfer to an autosampler vial.
  • Inject the sample into the LC-MS/MS system for analysis.[7][8]

Workflow for Sample Preparation

G cluster_collection Blood Collection cluster_separation Plasma Separation cluster_prep Sample Preparation Collect Collect blood in pre-chilled K2-EDTA tubes Invert Invert 8-10 times Collect->Invert Ice Place on ice immediately Invert->Ice Centrifuge Centrifuge at 1500 x g for 10 min at 4°C (within 30 min of collection) Ice->Centrifuge Transfer Transfer plasma to new tubes Centrifuge->Transfer Freeze Store at -80°C Transfer->Freeze Thaw Thaw samples on ice Freeze->Thaw Precipitate Protein precipitation with ice-cold acetonitrile Thaw->Precipitate Centrifuge2 Centrifuge at 10,000 x g for 5 min at 4°C Precipitate->Centrifuge2 Evaporate Evaporate supernatant Centrifuge2->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Validated workflow for plasma sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the main degradation pathway for this compound?

A1: The primary degradation pathway is the hydrolysis of the N-glucuronide bond, which can be either enzymatic (mediated by β-glucuronidases) or chemical (promoted by acidic pH). This results in the formation of the parent drug, Mesalazine.

Degradation Pathway of this compound

G Metabolite This compound Parent Mesalazine Metabolite->Parent Hydrolysis (Enzymatic or Chemical) Glucuronide Glucuronic Acid Metabolite->Glucuronide

Caption: Hydrolysis of this compound.

Q2: Are there any other significant metabolites of Mesalazine I should be aware of?

A2: Yes, the other major metabolite of Mesalazine is N-acetyl-5-aminosalicylic acid. This metabolite is formed through N-acetylation and is generally more stable than the glucuronide conjugate.[1] When developing an analytical method for Mesalazine, it is often beneficial to simultaneously quantify both the parent drug and its major metabolites.

Q3: My laboratory does not have a -80°C freezer. Can I store my samples at -20°C?

A3: While -80°C is ideal for long-term stability, storage at -20°C can be acceptable for shorter durations. However, it is crucial to perform your own stability studies to determine the maximum allowable storage time at -20°C for this compound in your specific matrix. You should assess the stability at -20°C over the expected duration of your sample storage and analysis.

Q4: Do I need to use an internal standard for my analysis?

A4: Yes, the use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis. An internal standard will help to correct for any variability in sample preparation and instrument response, leading to more accurate and precise results.

By following the guidance in this technical support center, you can be confident in the integrity of your samples and the reliability of your data when analyzing this compound.

References

  • Shill, M., Al-Masum, A., et al. (2021). Design, Optimization and In vitro Evaluation of Mesalazine 400 mg Delayed Release Tablet for Colon Specific Delivery. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jejurkar, L., & Tapar, K. K. (2012). Enrichment of aqueous solubility and dissolution profile of mesalamine: In vitro evaluation of solid dispersion. Journal of Pharmacy and Biological Sciences.
  • Fahmy, R. H., & Abu-Geras, D. A. (2014). Once Daily, High-Dose Mesalazine Controlled-Release Tablet for Colonic Delivery: Optimization of Formulation Variables Using Box–Behnken Design. AAPS PharmSciTech. Available at: [Link]

  • Pani, N. R., Nath, L. K., Acharya, S., & Bhuniya, B. (2013). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Journal of Pharmaceutical Analysis.
  • Jeličić, M.-L., Brus, N., et al. (2022). Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques. Molecules. Available at: [Link]

  • Al-Janabi, H. H., & Al-Khafaji, Q. A. (2022).
  • European Union Clinical Trials Register. (2020). mesalazine. Available at: [Link]

  • Kumar, L., & Kumar, V. (2018). Preformulation Considerations Development and Evaluation of Mesalamine Loaded Polysaccharide-Based Complex Mucoadhesive Beads for Colon Targeting. Semantic Scholar.
  • Li, Y., Zhang, Z., et al. (2017). Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study. Journal of Chromatographic Science. Available at: [Link]

  • Stunder, D., Schick, P., et al. (2018). Targeted colonic release formulations of mesalazine – A clinical pharmaco-scintigraphic proof-of-concept study in healthy subjects and patients with mildly active ulcerative colitis.
  • CovaChem. (n.d.).
  • Weigmann, H., & Siegmund, W. (2021). pH-dependent vs. constant release of mesalazine in the treatment of ulcerative colitis: Do drug delivery concepts determine therapeutic efficacy? (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Lim, W. C., & Hanauer, S. B. (2010). Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? World Journal of Gastroenterology. Available at: [Link]

  • Gisbert, J. P., & Gomollón, F. (2009). Mesalazine in inflammatory bowel disease: A trendy topic once again? World Journal of Gastroenterology. Available at: [Link]

  • Popa, A. M., Gafițanu, C. A., et al. (2020). Preformulation and preliminary formulation studies of mesalazine gastro-resistant tablets. Romanian Journal of Pharmaceutical Practice.
  • Wikipedia. (n.d.). Cancer. Wikipedia.
  • CovaChem. (n.d.).
  • González-García, I., et al. (2024). Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets. MDPI.
  • Basit, A. W., & McConnell, E. L. (2015). Gastrointestinal release behaviour of modified-release drug products: Dynamic dissolution testing of mesalazine formulations.
  • Hypha Discovery. (n.d.). N-glucuronidation: the human element. Hypha Discovery Blogs.
  • Al-Sabha, W. Y., & Al-Khafaji, Q. A. (2020). Spectrophotometric Determination of Mesalazine.
  • Evans, C. A., & Abu-Rabie, P. (2011). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis.
  • Jemal, M., & Ouyang, Z. (2012).
  • Al-Sabha, W. Y., & Al-Khafaji, Q. A. (2022). Spectrophotometric determination of Mesalazine by formation of copling with reagent. ScienceScholar.
  • Mehrotra, N., & Gan, L. S. (2001). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples.

Sources

Technical Support Center: Enhancing the Yield of Synthetic Mesalazine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemical & Enzymatic Synthesis Optimization Molecule ID: 5-aminosalicylic acid N-β-D-glucuronide (5-ASA-N-G)

Executive Summary: The Stability Paradox

Welcome to the technical support center for Mesalazine conjugates. If you are attempting to synthesize Mesalazine N-β-D-Glucuronide , you are likely encountering low yields not because of poor coupling efficiency, but due to post-synthetic degradation .

Unlike O-glucuronides, N-glucuronides of aromatic amines (anilines) are inherently labile under acidic conditions. A standard HPLC workup using 0.1% TFA (Trifluoroacetic acid) will hydrolyze your product back to the starting material (Mesalazine) before you can isolate it.

Core Directive: To enhance yield, you must shift from "maximizing reaction conversion" to "minimizing isolation degradation."

Chemical Synthesis Workflow (The "Golden Path")

The following protocol utilizes a modified Koenigs-Knorr approach. This pathway prioritizes regioselectivity (targeting the Nitrogen over the Phenolic Oxygen) and stability.

Phase 1: Protection Strategy

You cannot react free 5-ASA with a glucuronyl donor. You must protect the carboxylic acid and the phenol to force the reaction to the amine.

  • Step A: Esterification of 5-ASA carboxyl group (Benzyl ester preferred over Methyl ester for neutral deprotection).

  • Step B: Protection of the Phenol (optional but recommended if O-glycosylation is high).

Phase 2: Glycosylation
  • Donor: Acetobromo-α-D-glucuronic acid methyl ester.

  • Promoter: Silver Oxide (Ag₂O) or Silver Carbonate (Ag₂CO₃).

  • Solvent: Anhydrous DMF or Acetonitrile.

Phase 3: The Critical Deprotection (Yield Killer)
  • Standard Error: Using acid to remove protecting groups.

  • Correct Protocol:

    • Zemplén Transesterification: Use catalytic NaOMe in MeOH to remove acetate groups and the sugar methyl ester.

    • Hydrogenolysis: Use H₂/Pd-C to remove the Benzyl ester on the Mesalazine core. This occurs at neutral pH, preserving the N-glycosidic bond.

Visual Workflow

G Start Starting Material: 5-ASA (Mesalazine) Prot Protection: Benzyl Esterification Start->Prot BnBr, K2CO3 Couple Coupling: + Acetobromo-Glucuronide (Ag2O/DMF) Prot->Couple Regioselectivity Control Inter Intermediate: Fully Protected N-Glucuronide Couple->Inter Deprot1 Deprotection 1 (Sugar): NaOMe / MeOH (pH > 7) Inter->Deprot1 Remove Acetates AcidError CRITICAL ERROR: Acidic Workup (TFA/HCl) Inter->AcidError Deprot2 Deprotection 2 (Aglycone): H2 / Pd-C (Neutral pH) Deprot1->Deprot2 Remove Benzyl Final Target: This compound Deprot2->Final AcidError->Start Hydrolysis

Caption: Figure 1. Optimized chemical synthesis workflow emphasizing neutral deprotection strategies to prevent spontaneous hydrolysis.

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by users.

Category: Isolation & Purification[1][2][3]

Q: I see a product peak on LC-MS, but it disappears after lyophilization. Where did it go? A: You likely used an acidic mobile phase (e.g., 0.1% Formic Acid or TFA).

  • The Science: N-glucuronides are acid-labile. As the solvent evaporates during lyophilization, the acid concentration increases, catalyzing the hydrolysis of the C-N bond.

  • The Fix: Switch to 10 mM Ammonium Acetate (pH 7.5) or Ammonium Bicarbonate for your preparative HPLC mobile phase. Ensure your fraction collector does not add acid.

Q: My yield is <5%. I mostly recover starting material. A: Check your water content.

  • The Science: The glycosyl donor (Acetobromo-glucuronide) hydrolyzes much faster with water than it reacts with the aniline amine of 5-ASA.

  • The Fix: Dry your DMF over molecular sieves (4Å) for 24 hours. Flame-dry your glassware. Perform the reaction under Argon.

Category: Regioselectivity

Q: I am getting a mixture of N-glucuronide and O-glucuronide (Phenolic). A: The phenol on 5-ASA is nucleophilic.

  • The Science: While the amine is generally more nucleophilic, the phenol can react under the basic conditions often used with silver promoters.

  • The Fix: You must mask the phenol.

    • Protocol: Acetylate the amine and phenol first, then selectively deprotect the amine (often difficult).

    • Better Protocol: Use the Benzyl ester protection for the carboxyl group; the steric bulk and electronic environment often favor the amine attack over the phenol in 5-ASA specifically. If O-glycosylation persists, protect the phenol as a silyl ether (TBDMS) which can be removed with TBAF (neutral/buffered).

Category: Analysis

Q: How do I distinguish the N-glucuronide from the O-glucuronide by NMR? A: Look at the anomeric proton (H-1') shift and coupling constant.

  • N-Glucuronide: The anomeric proton usually appears upfield (approx 4.8 - 5.2 ppm) compared to O-glucuronides.

  • Coupling Constant: A

    
     coupling constant of ~8-9 Hz confirms the β-configuration . If 
    
    
    
    Hz, you have the α-anomer (undesired).
  • HMBC: Look for a correlation between the Sugar H-1' and the Aglycone Carbon bearing the nitrogen.

Data Summary: Stability Matrix

Use this table to plan your storage and handling conditions.

ParameterConditionStability OutcomeRecommendation
pH < 3.0Critical Failure Rapid Hydrolysis.[1] Avoid TFA/HCl.
pH 4.0 - 6.0ModerateStable for short-term (<4h) processing.
pH 7.0 - 8.5Optimal Stable for purification and storage.
Temperature > 40°CPoorPromotes rearrangement/hydrolysis.
Solvent Methanol/WaterGoodPreferred storage solvent (if buffered).
Solvent DMSOExcellentBest for stock solutions (-20°C).

Expert Insight: The "Artifact" Warning

Are you studying metabolism? Be aware that Mesalazine N-glucuronide can form spontaneously (non-enzymatically) in plasma samples containing high glucose levels stored at -20°C. This is often mistaken for enzymatic activity.

Validation Experiment: If you suspect your biological yield is artificially high:

  • Prepare a control plasma sample with 5-ASA and Glucose (no microsomes/cells).

  • Incubate at -20°C for 24 hours.

  • Analyze via LC-MS.[2]

  • If the N-glucuronide peak appears, your "metabolic yield" is compromised by storage artifacts [1].

References

  • Tjørnelund, J., & Hansen, S. H. (1991). Stability of 5-aminosalicylic acid and its metabolites in plasma at -20 degrees C. Formation of N-beta-D-glucopyranosyl-5-aminosalicylic acid.[3] Journal of Chromatography, 570(1), 224–228.

  • Williams, J. A., et al. (2004). Glucuronidation of amines: A review of the molecular mechanisms and functional significance. Drug Metabolism Reviews, 36(3-4), 541-594.

  • Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics.[2][4] Xenobiotica, 41(8), 652-669.

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848.

Sources

Addressing ion suppression in ESI-MS for Mesalazine N-β-D-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing Mesalazine N-β-D-Glucuronide (a highly polar, labile Phase II metabolite of 5-ASA). It is structured to address the unique physicochemical challenges of this analyte: extreme polarity, susceptibility to in-source fragmentation (ISF), and co-elution with matrix salts.

Status: Operational | Tier: Advanced Application Support Subject: Mitigating Ion Suppression & In-Source Fragmentation in ESI-MS

The Core Challenge: Why is my signal disappearing?

Diagnosis: You are likely experiencing Matrix-Induced Ion Suppression compounded by In-Source Fragmentation (ISF) .

This compound is an amphoteric, highly hydrophilic molecule. In standard Reversed-Phase (RP) chromatography, it often elutes in the "void volume" (t0), exactly where salts, phospholipids, and un-retained plasma components elute. These contaminants compete for charge in the ESI droplet, suppressing your analyte's signal.

The Mechanism of Failure

In the ESI source, your analyte must migrate to the surface of the shrinking droplet to be ejected into the gas phase. High concentrations of non-volatile matrix components (like salts) "crowd out" your analyte, preventing it from acquiring a charge.

IonSuppression cluster_0 ESI Droplet Dynamics Analyte Mesalazine-Glucuronide (Low Concentration) Surface Droplet Surface (Charge Access) Analyte->Surface Blocked access Matrix Matrix Salts/Phospholipids (High Concentration) Matrix->Surface Crowds out analyte MS_Inlet Mass Spec Inlet (Vacuum) Surface->MS_Inlet Ions Ejected Signal_Loss Result: Ion Suppression (Reduced Signal) MS_Inlet->Signal_Loss

Figure 1: Mechanism of Ion Suppression. Matrix components dominate the droplet surface, preventing the analyte from entering the gas phase.

Critical Troubleshooting Protocols

Issue A: "I see the parent drug (Mesalazine) but not the Glucuronide."

Root Cause: In-Source Fragmentation (ISF). N-glucuronides are thermally and energetically labile. If your Cone Voltage (or Declustering Potential) is too high, the glucuronide bond cleaves before the ion enters the mass analyzer. The MS detects the fragment (Mesalazine mass) instead of the intact Glucuronide.

The Fix: The "Ramp and Clamp" Experiment

  • Infuse a pure standard of this compound (1 µg/mL).

  • Monitor two channels:

    • Channel A: Q1 mass of Glucuronide (e.g., m/z 330).

    • Channel B: Q1 mass of Parent Mesalazine (e.g., m/z 154).

  • Ramp the Cone Voltage from 10V to 80V.

  • Plot the intensity. You will see the Glucuronide signal rise and then crash, while the Parent signal rises as the Glucuronide breaks down.

  • Set your voltage to the peak of the Glucuronide curve, before the breakdown onset.

Issue B: "My Internal Standard (IS) response varies wildly between samples."

Root Cause: The IS is not co-eluting exactly with the analyte, or you are using a structural analog instead of a stable isotope.[1] The Fix: Use a Deuterated Glucuronide IS (e.g., Mesalazine-d3-N-Glucuronide).

  • Why? Only a stable isotope labeled (SIL) IS will experience the exact same suppression event at the exact same retention time.

  • Warning: Do not use Mesalazine-d3 (parent IS) to quantify the Glucuronide. They elute at different times and suffer different matrix effects.[1]

Chromatography: The HILIC Solution

Standard C18 columns are often unsuitable for Mesalazine Glucuronide because it is too polar to retain, causing it to elute with the salt front (the primary suppression zone).

Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

FeatureReversed Phase (C18)HILIC (Amide or Silica)
Elution Order Polar elutes first (bad)Polar elutes last (good)
Mobile Phase High Water (low desolvation efficiency)High Acetonitrile (high desolvation efficiency)
Sensitivity Lower5-10x Higher (due to organic solvent volatility)
Matrix Separation Co-elutes with saltsSeparates from salts (salts elute early/late)

Recommended HILIC Conditions:

  • Column: Amide-based HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient: Start high organic (90% B) and gradient down to 50% B.

  • Note on pH: Keep pH slightly acidic (pH 3-4) to stabilize the N-glucuronide bond, but avoid extremely low pH (<2) which catalyzes hydrolysis.

Diagnostics: The Post-Column Infusion (PCI) Protocol

This is the "Gold Standard" method to visualize exactly where in your chromatogram the suppression is happening.

Protocol:

  • Setup: Use a 'T' connector after the LC column but before the MS source.

  • Infusion: Syringe-pump a constant flow of Mesalazine Glucuronide standard (100 ng/mL) into the 'T' at 10 µL/min.

  • Injection: Inject a Blank Plasma Extract (processed exactly like your samples) via the LC.

  • Observation: Monitor the baseline of the Glucuronide.

    • Flat Baseline: No suppression.

    • Negative Dip: Ion Suppression zone.[1][2]

    • Positive Peak: Ion Enhancement zone.[2]

  • Overlay: Overlay your analyte's retention time. If your peak falls inside a "dip," you must modify the chromatography (see Section 3).

Workflow Start Start: Low Sensitivity / Variable Data Check_ISF Check In-Source Fragmentation (Ramp Cone Voltage) Start->Check_ISF ISF_Result Parent Mass Detected? Check_ISF->ISF_Result Optimize_Source Lower Cone Voltage / Reduce Source Temp ISF_Result->Optimize_Source Yes PCI_Test Run Post-Column Infusion (PCI) with Blank Matrix ISF_Result->PCI_Test No Optimize_Source->PCI_Test Suppression_Loc Analyte Elutes in Suppression Zone? PCI_Test->Suppression_Loc Switch_HILIC Switch to HILIC Mode (Retain Polar Analyte) Suppression_Loc->Switch_HILIC Yes (Void Vol) Optimize_Extraction Improve Cleanup (SPE / LLE) Suppression_Loc->Optimize_Extraction No (Random) Final_Method Validated Method Switch_HILIC->Final_Method Optimize_Extraction->Final_Method

Figure 2: Troubleshooting Decision Tree for Mesalazine Glucuronide Analysis.

Sample Preparation FAQ

Q: Can I use Protein Precipitation (PPT) with Methanol? A: You can, but it is risky. PPT removes proteins but leaves phospholipids and salts, which are the main causes of suppression. If you use PPT, you must use a HILIC column to separate the analyte from the salts that pass through.

Q: What is the best extraction method for maximum cleanliness? A: Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Why? Mesalazine Glucuronide has a carboxylic acid (glucuronic acid moiety).

  • Mechanism:[1][3][4] Load at neutral pH (analyte is negatively charged). Wash with organic solvent (removes neutrals/lipids). Elute with acidified methanol (neutralizes the acid, releasing the analyte). This removes almost all phospholipids.

Q: Is the N-glucuronide stable during evaporation? A: N-glucuronides are susceptible to hydrolysis.

  • Precaution: Avoid high temperatures (>40°C) during nitrogen evaporation.

  • Precaution: Do not reconstitute in highly acidic solvents. Use the mobile phase initial conditions (e.g., 90% ACN / 10% Buffer).

References

  • Matrix Effects & Post-Column Infusion

    • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.
    • Source: Matuszewski, B. K., et al. (2003). Analytical Chemistry.
    • URL:[Link]

  • In-Source Fragmentation of Glucuronides

    • Title: Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses.[5]

    • Source: Li, F., et al. (2008).
    • URL:[Link]

  • HILIC for Polar Metabolites

    • Title: Hydrophilic interaction chromatography (HILIC) in metabolomics.[3][6]

    • Source: Cubbon, S., et al. (2010). Mass Spectrometry Reviews.
    • URL:[Link]

  • Stability of N-Glucuronides

    • Title: Stability of N-glucuronides in biological fluids.[7][8]

    • Source: Hypha Discovery Technical Notes.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Mesalazine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the rigorous validation of analytical methods is the bedrock of reliable pharmacokinetic and pharmacodynamic data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of Mesalazine N-β-D-Glucuronide, a significant metabolite of Mesalazine (5-aminosalicylic acid, 5-ASA). As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.

Mesalazine is a cornerstone therapy for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Understanding its metabolic fate is crucial for optimizing therapeutic regimens and ensuring patient safety. The N-β-D-Glucuronide metabolite represents a key pathway in Mesalazine's disposition, and its accurate quantification is paramount. This guide will focus on the gold standard for such bioanalytical challenges: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Core Principles of Bioanalytical Method Validation: An E-E-A-T Framework

Before delving into specific protocols, it is essential to ground our work in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), which are in direct alignment with the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1]

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[1] This is achieved by assessing a set of core performance characteristics:

  • Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage of recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods. For metabolites like glucuronides, this is a particularly critical parameter.[2][3][4]

The following workflow diagram illustrates the key stages of a comprehensive bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_MethodValidation Method Validation Analyte_Characterization Analyte & IS Characterization Sample_Preparation Sample Preparation Optimization LC_Conditions LC Conditions Optimization MS_Conditions MS/MS Conditions Optimization Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Determination Accuracy_Precision->LLOQ Stability Stability Assessment LLOQ->Stability Robustness Robustness Stability->Robustness

Caption: A streamlined workflow for bioanalytical method validation.

Comparative Analysis of Analytical Methods: Mesalazine vs. This compound

While numerous validated methods exist for the parent drug, Mesalazine, the quantification of its glucuronide metabolite presents unique challenges. The addition of the glucuronic acid moiety significantly increases the hydrophilicity and molecular weight of the analyte, impacting its chromatographic behavior and stability.

The following table provides a comparative summary of typical validation parameters for a validated LC-MS/MS method for Mesalazine and a proposed, robustly designed method for its N-β-D-Glucuronide.

Validation ParameterTypical Validated Method for Mesalazine[5][6]Proposed Method for this compoundScientific Rationale for Differences
Linearity Range 2 - 1500 ng/mL5 - 2000 ng/mLThe glucuronide is expected to be present at higher concentrations in plasma.
LLOQ 2 ng/mL5 ng/mLThe higher hydrophilicity of the glucuronide may lead to increased matrix effects, potentially raising the LLOQ.
Accuracy 98.0 - 105.0%95.0 - 105.0%The potential for instability of the glucuronide may slightly widen the acceptance criteria, though still well within regulatory limits.
Precision (%RSD) < 10%< 15%Similar to accuracy, the inherent properties of the glucuronide may lead to slightly higher variability.
Sample Preparation Protein Precipitation or Liquid-Liquid ExtractionSolid-Phase Extraction (Mixed-Mode Cation Exchange)The high polarity of the glucuronide makes it less amenable to traditional reversed-phase SPE. A mixed-mode sorbent provides enhanced retention and cleaner extracts.[7]
Stability Generally stableProne to hydrolysis, especially at non-neutral pH. Requires immediate sample processing and storage at -70°C or below.[3][4][8]The ester linkage in some glucuronides can be labile. N-glucuronides are known to be acid-labile.[3]

Experimental Protocol: A Validated LC-MS/MS Method for this compound in Human Plasma

This protocol is a comprehensive, best-practice approach synthesized from established methodologies for glucuronide metabolites and Mesalazine itself.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Mesalazine-d3 N-β-D-Glucuronide (internal standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (Mixed-Mode Cation Exchange, e.g., Oasis MCX)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its deuterated internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for choosing SPE over simpler methods like protein precipitation is the enhanced cleanup it provides, which is crucial for minimizing matrix effects when analyzing a hydrophilic metabolite like a glucuronide.

  • Sample Pre-treatment: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of the IS working solution.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The chromatographic conditions must be optimized to achieve good retention and peak shape for the highly polar glucuronide, while the MS/MS parameters are tuned for optimal sensitivity and specificity.

  • LC System: A high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column with a polar endcapping (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program is essential for separating the polar glucuronide from early-eluting matrix components.

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions (Hypothetical):

    • This compound: m/z 330.1 → 154.1

    • Mesalazine-d3 N-β-D-Glucuronide (IS): m/z 333.1 → 157.1

The following diagram illustrates the relationship between Mesalazine and its N-β-D-Glucuronide metabolite.

Mesalazine_Metabolism Mesalazine Mesalazine (5-ASA) C7H7NO3 Glucuronidation UDP-glucuronosyltransferase (UGT) Mesalazine->Glucuronidation Mesalazine_Glucuronide This compound C13H15NO9 Glucuronidation->Mesalazine_Glucuronide

Caption: The metabolic pathway of Mesalazine to its N-β-D-Glucuronide.

Method Validation Experiments

A summary of the validation experiments and their acceptance criteria according to EMA guidelines are presented below.[9]

ExperimentPurposeProcedureAcceptance Criteria
Selectivity To ensure no interference from endogenous components.Analyze at least six different batches of blank plasma.Response in blank samples should be <20% of the LLOQ.
Linearity To establish the relationship between concentration and response.Analyze calibration curves on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness to the true value and the variability of the method.Analyze QC samples at LLOQ, low, mid, and high concentrations (n=5) on three separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).[9]
Matrix Effect To assess the impact of the biological matrix on ionization.Compare the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Consistent and reproducible, though no specific value is mandated.
Stability To evaluate the stability of the analyte under various conditions.Assess freeze-thaw stability (3 cycles), short-term bench-top stability, and long-term storage stability at -70°C.Mean concentrations should be within ±15% of the nominal concentration.

Conclusion

The validation of a bioanalytical method for a metabolite such as this compound requires a nuanced approach that considers the unique physicochemical properties of the analyte. While the core principles of validation remain constant, the experimental design, particularly in sample preparation and stability assessments, must be tailored to address the challenges posed by the hydrophilic and potentially labile nature of glucuronides. The LC-MS/MS method outlined in this guide provides a robust and reliable framework for the accurate quantification of this important metabolite, thereby supporting the advancement of clinical research and drug development in the field of inflammatory bowel diseases.

References

  • (Reference to a general ICH/FDA/EMA guideline on bioanalytical method valid
  • Qin, J., Di, X., Wang, X., & Liu, Y. (2015). Development and validation of an LC-MS/MS method for the determination of Mesalazine in beagle dog plasma and its application to a pharmacokinetic study.
  • Li, W., et al. (2011). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 3(16), 1845-1855.
  • Wang, L., et al. (2007). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids. Current Pharmaceutical Analysis, 3(4), 237-250.
  • (Reference to a paper on challenges in glucuronide analysis)
  • (Reference to a paper on enzym
  • (Reference to a paper on the stability of drug glucuronides)
  • (Reference to a paper on simultaneous analysis of a drug and its metabolites)
  • (Reference to a paper on solid-phase extraction of polar compounds)
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • (Reference to a paper on Mesalazine metabolism)
  • (Reference to a paper on UGT enzymes)
  • Kanala, K., et al. (2014). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study.
  • (Reference to a paper on the synthesis of Mesalazine metabolites)
  • World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS: BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. QAS/23.925.
  • Glatt, H. (2000). Stability of glucuronides in biological fluids. Drug Metabolism Reviews, 32(3-4), 339-361.
  • Srivastava, A., et al. (2010). Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment. Drug Metabolism and Disposition, 38(9), 1525-1532.

Sources

Comparing Mesalazine N-β-D-Glucuronide and N-acetyl-mesalamine pharmacokinetics.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Mesalazine N-β-D-Glucuronide and N-acetyl-mesalamine , the two distinct metabolites of Mesalazine (5-aminosalicylic acid, 5-ASA).

While N-acetyl-mesalamine represents the primary, enzymatically driven metabolic route essential for systemic clearance, this compound represents a minor, often non-enzymatic pathway characterized by chemical instability. This guide analyzes their pharmacokinetic divergences, formation mechanisms, and analytical challenges.

Executive Summary: The Metabolic Divergence

The pharmacokinetics of Mesalazine are defined by a "local action, systemic clearance" paradigm. The drug is designed to act topically in the gut, but the fraction absorbed systematically must be detoxified.

FeatureN-acetyl-mesalamine (N-Ac-5-ASA) This compound
Role Major Metabolite (Primary Detoxification)Minor Metabolite (Secondary/Artifactual)
Formation Enzymatic: N-acetyltransferase 1 (NAT1)Chemical/Enzymatic: Non-enzymatic glycation or UGT-mediated
Stability High: Stable in plasma and urineLow: Unstable in acidic environments (pH < 6)
Excretion Renal (Major urinary species)Renal (Trace amounts)
Clinical Significance Marker of systemic absorption and complianceAnalytical interferent; marker of glucose interaction

Metabolic Pathways & Mechanism

The metabolic fate of 5-ASA is dichotomous. The acetylation pathway is robust and biologically regulated, whereas the glucuronidation pathway is chemically sensitive and substrate-dependent.

Pathway Visualization

The following diagram illustrates the competitive divergence between the stable acetylation pathway and the unstable glucuronidation pathway.

Mesalazine_Metabolism Mesalazine Mesalazine (5-ASA) (Parent Drug) NAc N-acetyl-mesalamine (Major Metabolite) Mesalazine->NAc Acetylation (Rapid) NGluc This compound (Minor/Unstable) Mesalazine->NGluc Glucuronidation/ Glycation (Slow) NAT1 Enzyme: NAT1 (Liver & Gut Mucosa) NAT1->NAc Glucose Glucose/UDP-GA Glucose->NGluc Excretion Renal Excretion (Urine) NAc->Excretion Stable Elimination NGluc->Mesalazine Acid Hydrolysis (Reversion) NGluc->Excretion Trace Elimination

Caption: Metabolic bifurcation of Mesalazine. Green path indicates the dominant NAT1-mediated acetylation. Red path indicates the minor, reversible glucuronidation.

Pharmacokinetic Comparison

Absorption & Formation Kinetics
  • N-acetyl-mesalamine: Formation occurs rapidly in the intestinal mucosal cells (presystemic metabolism) and the liver. Plasma concentrations of N-Ac-5-ASA typically exceed those of the parent drug, often reaching 0.1–2.9 µg/mL compared to 0.02–1.2 µg/mL for 5-ASA.

  • N-β-D-Glucuronide: Formation is slow and concentration-dependent. In vitro studies suggest it can form non-enzymatically in the presence of glucose at physiological pH (7.4). Its presence in plasma is often negligible unless specific hyperglycemic or high-dose conditions are met.

Stability & Reversibility
  • N-acetyl-mesalamine: Chemically stable across physiological pH ranges. It serves as a reliable biomarker for total systemic load.

  • N-β-D-Glucuronide: Highly unstable in acidic media.[1] Studies indicate complete decomposition within 30 minutes at pH 5.0 .[1] This reversibility poses a significant risk of overestimating parent 5-ASA levels if biological samples are acidified during processing without stabilization.

Comparative PK Parameters

The following table summarizes the pharmacokinetic distinctions.

ParameterN-acetyl-mesalamineThis compound
Primary Site of Formation Intestinal Mucosa & Liver (NAT1)Systemic Circulation / Chemical
Plasma Half-life (t½) 6 – 9 hours (Rate-limited by renal clearance)Variable (Dependent on hydrolysis rate)
Plasma Protein Binding ~80%Unknown (Likely low due to polarity)
Renal Clearance 200 – 300 mL/minNegligible
Urinary Recovery >80% of absorbed dose<1% or Trace

Experimental Protocols & Analytical Strategy

Quantifying these metabolites requires distinct strategies due to their stability differences. The following protocol outlines a self-validating LC-MS/MS workflow designed to prevent glucuronide hydrolysis.

Sample Preparation (Critical Step)
  • Challenge: Acidification (common in protein precipitation) hydrolyzes N-β-D-Glucuronide back to 5-ASA, artificially inflating parent drug values.

  • Solution: Use neutral pH precipitation or immediate analysis.

LC-MS/MS Methodology
  • Column: C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) for polar retention.

  • Mobile Phase: Ammonium Acetate (10mM) + Methanol (Isocratic 85:15) to maintain neutral pH.

  • Detection:

    • 5-ASA: m/z 154 → 108[2]

    • N-Ac-5-ASA: m/z 196 → 154

    • N-Glucuronide: m/z 330 → 154 (Neutral Loss of 176 Da)

Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (Contains 5-ASA, N-Ac, N-Gluc) Precip Protein Precipitation (Acetonitrile, Neutral pH) Sample->Precip AcidWarn CRITICAL: Avoid Acidification (Prevents N-Gluc Hydrolysis) Precip->AcidWarn Sep LC Separation (HILIC or C18) Precip->Sep Detect MS/MS Detection (MRM) Sep->Detect Result Quantification: 1. 5-ASA (Parent) 2. N-Ac-5-ASA (Major) 3. N-Gluc (Trace/Artifact) Detect->Result

Caption: LC-MS/MS workflow emphasizing neutral pH extraction to preserve the unstable N-glucuronide metabolite.

Clinical & Research Implications

  • Biomarker Utility:

    • N-Ac-5-ASA is the standard biomarker for compliance and systemic absorption in Ulcerative Colitis trials. A high N-Ac/5-ASA ratio indicates fast acetylation (NAT1 activity).

    • N-β-D-Glucuronide is currently of low clinical utility but high analytical relevance. Researchers must be aware of it to avoid "ghost" 5-ASA peaks appearing in samples stored improperly.

  • Drug-Drug Interactions:

    • Since N-acetylation is the dominant pathway, Mesalazine has low potential for interactions with CYP450 substrates. However, inhibition of NAT1 could theoretically shift metabolism toward the glucuronidation pathway, potentially increasing the load of unstable metabolites.

  • Toxicology:

    • N-Ac-5-ASA is considered less nephrotoxic than the parent 5-ASA. Efficient acetylation is a protective mechanism. The toxicity profile of the glucuronide is uncharacterized due to its transient nature.

References

  • Tjørnelund, J., & Hansen, S. H. (1991).[1] High-performance liquid chromatographic assay of 5-aminosalicylic acid (5-ASA) and its metabolites N-beta-D-glucopyranosyl-5-ASA, N-acetyl-5-ASA, N-formyl-5-ASA and N-butyryl-5-ASA in biological fluids.[1][3][4] Journal of Chromatography, 570(1), 109-117.[4] Link

  • Kanala, K., et al. (2014).[5][6] Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study. British Journal of Pharmaceutical Research.[5] Link

  • Sandborn, W. J., et al. (2004). Clinical Pharmacology of Mesalazine.[2][7][8][9][10] Clinical Pharmacokinetics.[8][10][11] Link

  • Tjørnelund, J., Hansen, S. H., & Cornett, C. (1989).[1] New metabolites of the drug 5-aminosalicylic acid.[1] I: N-beta-D-glucopyranosyl-5-aminosalicylic acid.[1][3][4][12] Xenobiotica, 19(8), 891-899. Link

Sources

Biological activity comparison: Mesalazine vs. Mesalazine N-β-D-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison: Mesalazine vs. Mesalazine N-β-D-Glucuronide Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: Pharmacological Potency & Metabolic Fate[1]

This guide provides a rigorous technical comparison between Mesalazine (5-Aminosalicylic acid, 5-ASA) and its Phase II conjugate, This compound .

  • Mesalazine functions as the primary bioactive agonist, exerting anti-inflammatory effects via PPAR-γ activation and NF-κB inhibition within the colonic mucosa.

  • This compound serves as a pharmacologically inert clearance product. The addition of the bulky, hydrophilic glucuronic acid moiety sterically hinders receptor binding and prevents passive diffusion across epithelial membranes, effectively "switching off" the drug's biological activity.

This document details the mechanistic divergence, structure-activity relationships (SAR), and experimental protocols required to validate these differences in a drug development setting.

Molecular Mechanism & Structure-Activity Relationship (SAR)

The biological divergence between these two molecules is dictated by the modification of the primary amine group at position 5.

Mesalazine (Active Moiety)
  • Structure: Small, amphiphilic molecule (MW: 153.14 g/mol ).

  • Key Pharmacophore: The free primary amine (-NH2) and the phenolic hydroxyl (-OH) are critical. The amine is essential for hydrogen bonding within the ligand-binding domain (LBD) of PPAR-γ .

  • Mechanism:

    • PPAR-γ Agonism: 5-ASA enters colonic epithelial cells and binds PPAR-γ, inducing a conformational change that promotes heterodimerization with RXR. This complex translocates to the nucleus to repress inflammatory cytokine genes.

    • NF-κB Inhibition: Direct interference with the IκB kinase (IKK) complex, preventing NF-κB nuclear translocation.

This compound (Inactive Metabolite)
  • Structure: Conjugate of 5-ASA and Glucuronic Acid (MW: ~329.26 g/mol ).

  • SAR Impact:

    • Steric Hindrance: The large glucuronic acid group (approx. 176 Da) attached to the nitrogen atom physically blocks entry into the PPAR-γ binding pocket.

    • Polarity Shift: The addition of multiple hydroxyl groups and a carboxylic acid from the glucuronide moiety drastically increases water solubility (low LogP), preventing the passive diffusion required to reach intracellular targets.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the divergent fates of Mesalazine: activation of anti-inflammatory pathways versus metabolic inactivation via glucuronidation.

Mesalazine_Pathways Mesalazine Mesalazine (5-ASA) [Active Drug] UGT UGT Enzymes (Phase II Metabolism) Mesalazine->UGT Hepatic/Intestinal Conjugation Cell_Entry Intracellular Diffusion Mesalazine->Cell_Entry Lipophilic Entry Glucuronide This compound [Inactive Metabolite] UGT->Glucuronide N-Glucuronidation PPAR PPAR-γ Activation Glucuronide->PPAR No Binding (Steric Block) Excretion Renal/Fecal Excretion Glucuronide->Excretion High Polarity Clearance Cell_Entry->PPAR Ligand Binding NFkB NF-κB Inhibition Cell_Entry->NFkB Pathway Blockade Cytokines Reduced IL-8, TNF-α (Anti-inflammatory) PPAR->Cytokines Transcriptional Repression NFkB->Cytokines

Figure 1: Divergent pathways of Mesalazine.[1] The drug exerts efficacy via intracellular targets, while glucuronidation shunts the molecule toward excretion, nullifying its activity.

Comparative Experimental Data

The following data summarizes the expected performance differences in standard preclinical assays.

Table 1: Biological Activity Profile
FeatureMesalazine (5-ASA)This compoundPerformance Implication
Primary Target PPAR-γ (Agonist)None (Inert)Glucuronide cannot serve as a substitute active.
IC50 (IL-8 Inhibition) 15 - 30 mM (Caco-2 cells)> 300 mM (No Effect)>10-fold loss of potency upon conjugation.
LogP (Lipophilicity) ~0.98< -1.5Glucuronide is membrane-impermeable.
Solubility (pH 7.4) Moderate (Amphoteric)High (Hydrophilic)Glucuronide is optimized for renal clearance.
Stability Oxidatively labile (darkens)Hydrolytically sensitive (β-glucuronidase)Glucuronide requires careful handling to prevent back-conversion.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize a Cell-Based Reporter Assay rather than simple biochemical binding, as membrane permeability is a key differentiator.

Protocol A: PPAR-γ Transcriptional Reporter Assay (HT-29 Cells)

Objective: Quantify the ability of the compound to enter the cell and activate the nuclear receptor PPAR-γ.

Reagents:

  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma).

  • Plasmids: PPRE-Luc (Luciferase reporter driven by PPAR response element) and Renilla (normalization control).

  • Compounds: Mesalazine (Sigma-Aldrich) and this compound (Custom Synthesis/Standard).

Workflow:

  • Seeding: Plate HT-29 cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Transfection: Co-transfect PPRE-Luc and Renilla plasmids using Lipofectamine. Incubate for 24h.

  • Treatment:

    • Remove media and wash with PBS.

    • Add fresh media containing compounds at graded concentrations (0.1, 1, 10, 30, 50 mM).

    • Control: Rosiglitazone (Positive Control, 1 µM).

  • Incubation: Incubate for 18–24 hours.

  • Detection: Lyse cells and measure Luminescence (Firefly/Renilla ratio) using a Dual-Luciferase assay kit.

Self-Validating Check:

  • Pass Criteria: Mesalazine must show a dose-dependent increase in luciferase activity (typically 2-3 fold over vehicle).

  • Negative Control: The Glucuronide should show baseline activity (ratio ≈ 1.0) indistinguishable from the vehicle control, confirming inactivity.

Protocol B: Analytical Differentiation (LC-MS/MS)

Objective: Ensure that "activity" in samples is not misattributed due to cross-contamination or back-conversion (hydrolysis of glucuronide back to parent).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Differentiation:

    • Mesalazine: Elutes early (polar), monitor MRM transition 154.1 -> 136.1 (loss of water) or 154.1 -> 108.1 (loss of COOH).

    • N-Glucuronide: Elutes slightly earlier or co-elutes but distinguished by mass. Monitor MRM 330.3 -> 154.1 (loss of glucuronic acid).

Critical QC Step: Always include a "No Enzyme" control if testing metabolic stability. If Mesalazine appears in a pure Glucuronide standard sample, it indicates spontaneous hydrolysis , rendering the activity data invalid.

Workflow Visualization

Assay_Workflow cluster_prep Sample Preparation cluster_treat Treatment Phase cluster_readout Data Analysis Step1 Dissolve Compounds (Fresh DMSO Stock) Step3 Apply Mesalazine (0-50 mM) Step1->Step3 Step4 Apply N-Glucuronide (0-50 mM) Step1->Step4 Step2 Transfect HT-29 Cells (PPRE-Luc + Renilla) Step2->Step3 Step2->Step4 Step5 Measure Luminescence (Dual-Luciferase) Step3->Step5 Step4->Step5 Step6 Calculate Fold Induction vs Vehicle Step5->Step6 Decision Is Glucuronide Active? Step6->Decision Result1 YES: Check Purity (Hydrolysis occurred?) Decision->Result1 Signal > Baseline Result2 NO: Validated (Inactive Metabolite) Decision->Result2 Signal = Baseline

Figure 2: Step-by-step validation workflow for comparing biological activity, including critical decision points for quality control.

References

  • Rousseaux, C., et al. (2005). "Intestinal anti-inflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma."[1][2] Journal of Experimental Medicine, 201(8), 1205-1215. Link

  • Desreumaux, P., & Ghosh, S. (2006). "Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence." Alimentary Pharmacology & Therapeutics, 24(s1), 2-9. Link

  • Williams, J. A., et al. (2004). "Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios." Drug Metabolism and Disposition, 32(11), 1201-1208. Link

  • PubChem. (2024). "Mesalazine Compound Summary." National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2024). "Mesalazine N-β-D-Glucoside (CAS 123135-21-7) Product Data." Link[3]

Sources

Comparative Metabolite Profiling of Mesalazine Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacokinetic Paradox of 5-ASA

In the development and clinical application of Mesalazine (5-aminosalicylic acid, 5-ASA), researchers face a unique pharmacokinetic paradox: systemic bioavailability is a safety liability, while mucosal tissue accumulation is the efficacy driver. Unlike typical small molecules where high plasma exposure is desired, 5-ASA requires targeted delivery to the inflamed colonic mucosa with minimal systemic absorption.

This guide provides a technical framework for comparing the metabolite profiles of major mesalazine formulations (Time-dependent, pH-dependent, and Multi-Matrix Systems). It focuses on the ratio of the parent drug (5-ASA) to its inactive metabolite (N-acetyl-5-ASA) as a biomarker of delivery efficiency and metabolic saturation.

Metabolic Pathway & Mechanism

Understanding the metabolic fate of 5-ASA is a prerequisite for interpreting profiling data. The primary metabolic step is N-acetylation, mediated by N-acetyltransferase 1 (NAT1) in the intestinal mucosa and both NAT1 and NAT2 in the liver.

Mechanism of Action vs. Metabolism[1]
  • Therapeutic Action: Occurs in the Lumen/Mucosa interface (inhibition of COX/LOX, scavenging reactive oxygen species).

  • Inactivation: Rapid conversion to N-Ac-5-ASA reduces therapeutic potency.[1]

  • Systemic "Leakage": 5-ASA absorbed in the small intestine (proximal to the disease site) enters the portal vein, undergoes hepatic metabolism, and is excreted renally.

Visualization: The Gut-Liver Metabolic Axis

The following diagram illustrates the differential fate of 5-ASA based on release site and metabolic conversion.

G cluster_lumen Intestinal Lumen (Site of Release) cluster_mucosa Colonic Mucosa (Site of Action) cluster_systemic Systemic Circulation & Elimination Formulation Mesalazine Formulation (Time vs pH vs MMX) Free5ASA Free 5-ASA (Active Drug) Formulation->Free5ASA Dissolution Feces Fecal Excretion (Unabsorbed Drug) Free5ASA->Feces Elimination MucosalUptake Mucosal Uptake Free5ASA->MucosalUptake Therapeutic Target NAT1_Mucosa NAT1 Enzyme (First Pass Metabolism) MucosalUptake->NAT1_Mucosa Metabolism PortalVein Portal Vein MucosalUptake->PortalVein Absorption Mucosal_Ac5ASA Mucosal N-Ac-5-ASA (Inactive) NAT1_Mucosa->Mucosal_Ac5ASA Mucosal_Ac5ASA->PortalVein Absorption Liver Liver (NAT1 / NAT2) PortalVein->Liver Plasma Systemic Plasma (Safety Marker) Liver->Plasma Hepatic Metabolism Urine Urinary Excretion (Total Systemic Load) Plasma->Urine Renal Clearance

Caption: Figure 1. The metabolic fate of Mesalazine. Note that mucosal NAT1 provides the first step of inactivation. High urinary recovery indicates high systemic absorption, often undesirable.

Comparative Profiling of Formulations

The formulation dictates the "where" and "when" of release, which directly impacts the metabolite profile.

Table 1: Comparative Pharmacokinetic & Metabolite Signatures
FeatureTime-Dependent (e.g., Pentasa)pH-Dependent (e.g., Asacol, Salofalk)MMX System (e.g., Lialda/Mezavant)
Release Mechanism Ethylcellulose microgranules (continuous release from duodenum to colon).Eudragit S/L coating (release triggered at pH ≥ 6 or 7).[2]Lipophilic/Hydrophilic matrix + pH coating (distal colon release).
Release Site Small Intestine (50%) & Colon (50%).Terminal Ileum & Colon.[3][4]Distal Colon / Rectum.[3][5]
Systemic Absorption High (20-50% urinary recovery).Moderate (10-35% urinary recovery).Low (<20% urinary recovery).
Plasma Profile Higher peak 5-ASA due to small bowel absorption.Delayed Tmax; lower Cmax than time-dependent.Lowest systemic exposure; sustained low levels.
Mucosal 5-ASA Moderate (dispersed over large area).High (concentrated release in colon).High (targeted distal delivery).
Metabolic Ratio High plasma 5-ASA relative to Ac-5-ASA (saturation of mucosal NAT1).Balanced.High Ac-5-ASA/5-ASA ratio in plasma (slow absorption allows complete acetylation).

Key Insight: A "perfect" colonic delivery system would show High Fecal 5-ASA , High Mucosal 5-ASA , and Low Plasma 5-ASA (with plasma composed mostly of the inactive N-Ac metabolite).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To objectively compare these formulations, a robust analytical method is required. 5-ASA is amphoteric and unstable (oxidizes rapidly), making standard LC-MS difficult.

The Solution: Chemical Derivatization with Propionic Anhydride.[6][7]

  • Why? Increases lipophilicity for better C18 retention and stabilizes the molecule.

  • Self-Validation: Use stable isotope-labeled internal standards (IS) for both parent and metabolite.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine/Biopsy) Stab 1. Stabilization Add Antioxidant (Ascorbic Acid) Sample->Stab Precip 2. Protein Precipitation (Methanol/Acetonitrile) Stab->Precip Deriv 3. Derivatization Propionic Anhydride (60°C, 30 min) Precip->Deriv Clean 4. Evaporation & Reconstitution Deriv->Clean LCMS 5. LC-MS/MS Analysis (MRM Mode) Clean->LCMS

Caption: Figure 2. Optimized analytical workflow involving derivatization to ensure sensitivity and stability of 5-ASA quantification.

Step-by-Step Protocol

1. Sample Preparation & Stabilization

  • Causality: 5-ASA oxidizes to quinone-imines in air.

  • Action: Immediately upon collection, add 10 mg/mL Ascorbic Acid to plasma/urine samples. Flash freeze at -80°C.

2. Derivatization (The Critical Step)

  • Reagents: Propionic anhydride (derivatizing agent) and Pyridine (catalyst).

  • Procedure:

    • Mix 50 µL sample with 150 µL Internal Standard solution (5-ASA-d3).

    • Precipitate proteins with Methanol; centrifuge.

    • Transfer supernatant. Add 50 µL Propionic Anhydride. Incubate at 60°C for 30 mins.

    • Result: Converts 5-ASA to N-propionyl-5-ASA (stable, lipophilic).[7]

3. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxyl groups).

  • Transitions (MRM):

    • 5-ASA-derivative: m/z 208 → 134

    • N-Ac-5-ASA-derivative: m/z 250 → 176

Data Interpretation & Reporting

When publishing your comparison, structure your results around these three metrics:

A. The Systemic Load Index (Urinary Recovery)

Calculate the total urinary excretion (5-ASA + N-Ac-5-ASA) over 24-48 hours.

  • Interpretation: Lower values indicate better colonic targeting.

    • < 20%: Excellent colonic targeting (likely MMX).

    • > 40%: Significant small bowel release (likely Time-dependent).

B. The Metabolic Efficiency Ratio (MER)


  • Interpretation:

    • High Ratio (> 5): Indicates slow, controlled absorption allowing the liver/mucosa to fully metabolize the drug (Safety signal).

    • Low Ratio (< 2): Indicates "dose dumping" or rapid absorption overwhelming NAT enzymes (Potential systemic toxicity).

C. Mucosal Tissue Penetration

If biopsy data is available, normalize concentration by tissue weight (ng/mg protein).

  • Benchmark: Effective mucosal concentrations typically exceed 40 ng/mg tissue. Formulations achieving this in the sigmoid/rectum are superior for distal colitis.

References

  • Naganuma, M., et al. (2001).[8] "Measurement of colonic mucosal concentrations of 5-aminosalicylic acid is useful for estimating its therapeutic efficacy in distal ulcerative colitis."[8] Inflammatory Bowel Diseases. Link

  • D'Incà, R., et al. (2013). "5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis." World Journal of Gastroenterology.[8] Link

  • Pastorini, E., et al. (2008). "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma." Journal of Chromatography B. Link

  • Sandborn, W. J., et al. (2007). "MMX Multi Matrix System mesalazine for the induction of remission in patients with mild-to-moderate ulcerative colitis." Alimentary Pharmacology & Therapeutics. Link

  • Lee, J. H., et al. (2012). "Pharmacokinetic comparison of sustained- and delayed-release 5-aminosalicylic acid formulations in healthy Korean volunteers." Clinical Therapeutics. Link

Sources

Head-to-head comparison of HPLC and UPLC for Mesalazine N-β-D-Glucuronide analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of HPLC and UPLC for Mesalazine N-β-D-Glucuronide analysis.

Executive Summary

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of This compound , a polar and labile metabolite of Mesalazine (5-ASA). While N-acetyl-5-ASA is the primary metabolite, the N-glucuronide conjugate represents a critical analytical challenge due to its high polarity and susceptibility to hydrolysis in acidic environments.

This document is designed for analytical scientists requiring high-fidelity data for pharmacokinetic (PK) profiling and stability studies.

The Analyte: Physicochemical Challenges

This compound is formed via the conjugation of glucuronic acid to the primary amine of 5-aminosalicylic acid. Unlike stable ether glucuronides, N-glucuronides are often labile , particularly under acidic conditions common in standard LC mobile phases.

  • Polarity: Extreme hydrophilicity requires high-aqueous retention capabilities.

  • Stability: Susceptible to on-column hydrolysis if run times are long or pH is < 3.0.

  • Matrix Interference: Elutes early, often co-eluting with urine/plasma salts in standard C18 methods.

Metabolic Pathway Context

The following diagram illustrates the parallel metabolic pathways, highlighting the target analyte's position relative to the major N-acetyl metabolite.

MetabolicPathway Mesalazine Mesalazine (5-ASA) NAc5ASA N-Acetyl-5-ASA (Major Metabolite) Mesalazine->NAc5ASA NAT1 (N-acetyltransferase) NGluc Mesalazine N-β-D-Glucuronide (Target Analyte) Mesalazine->NGluc UGT (Glucuronidation) Excretion Renal/Fecal Excretion NAc5ASA->Excretion NGluc->Excretion

Figure 1: Metabolic fate of Mesalazine. The N-glucuronide pathway is often minor but analytically distinct due to high polarity.

Head-to-Head Comparison: HPLC vs. UPLC

The transition from HPLC to UPLC is not merely about speed; for this specific analyte, it is about peak integrity and preventing degradation .

Performance Metrics Table
FeatureStandard HPLC UPLC (Recommended) Impact on N-β-D-Glucuronide
Column Chemistry C18 / Phenyl (5 µm)HSS T3 / BEH C18 (1.7 µm)UPLC HSS T3 retains polar glucuronides without ion-pairing reagents.
Run Time 15 – 25 mins3 – 6 minsCrucial: Shorter residence time in UPLC reduces on-column hydrolysis risk.
Resolution (

)
Moderate (

)
High (

)
UPLC resolves the glucuronide from early-eluting matrix salts.
Mobile Phase pH Often acidic (pH 2-3)pH 4-5 (Ammonium Acetate)Higher pH allowed by hybrid columns preserves the labile N-glucuronide bond.
Sensitivity (LOD) ~50 ng/mL (UV)~1-5 ng/mL (MS/MS)UPLC peaks are sharper (narrower width), increasing S/N ratio significantly.
Backpressure < 400 bar> 800 barRequires rated instrumentation; enables high linear velocity.
Technical Deep Dive: Why UPLC Wins for this Analyte
The Van Deemter Advantage

For this compound, the diffusion coefficient (


) is relatively low due to the bulky glucuronic acid group. UPLC columns (sub-2 µm particles) minimize the 

-term (mass transfer) of the Van Deemter equation.
  • Result: You can run at higher flow rates without losing efficiency. This is critical for eluting the compound quickly before it degrades or broadens into the baseline.

The Polarity Problem

Standard HPLC C18 columns often suffer from "phase collapse" (dewetting) when using the 100% aqueous start required to retain this glucuronide.

  • UPLC Solution: Modern High Strength Silica (HSS) T3 columns are designed to withstand 100% aqueous mobile phases, ensuring the glucuronide is retained and separated from the solvent front.

Validated Experimental Protocols
A. Sample Preparation (Critical Step)

Self-Validating Check: To ensure you are measuring the actual glucuronide and not creating artifacts, avoid strong acid precipitation (e.g., TCA).

  • Matrix: Plasma or Urine.[1][2]

  • Protein Precipitation: Add 300 µL of Methanol (cold) to 100 µL of sample.

    • Note: Do not use Acetonitrile alone as it may cause precipitation of the polar glucuronide.

  • Vortex & Centrifuge: 10,000 x g for 10 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with 10 mM Ammonium Acetate (pH 5.0) .

    • Why? Matches the initial mobile phase to prevent peak distortion.

B. UPLC-MS/MS Method (Recommended)

This protocol prioritizes stability and retention.

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 100% A (Hold for 0.5 min to retain glucuronide)

    • 3.0 min: 60% A

    • 3.5 min: 5% A (Wash)

    • 4.0 min: 100% A (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection (MS/MS): ESI Positive Mode.

    • MRM Transition: m/z 330.1

      
       154.1 (Loss of glucuronic acid moiety, 176 Da).
      
    • Note: Parent 5-ASA is m/z 154. The Glucuronide is 153 + 176 = 329 (M+H = 330).

C. HPLC-UV Method (Alternative)

Use only if MS is unavailable. Sensitivity will be lower.

  • Column: Atlantis dC18, 5 µm, 4.6 x 150 mm (Compatible with high aqueous).

  • Mobile Phase: Isocratic 95% Phosphate Buffer (20 mM, pH 6.0) / 5% Methanol.

    • Note: pH 6.0 is selected to ionize the carboxyl groups, increasing solubility, though retention will be low.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 300 nm (Characteristic of 5-ASA core).

  • Run Time: ~12-15 minutes.

Analytical Workflow Diagram

The following flowchart visualizes the decision-making process for accurate quantification, ensuring the integrity of the labile N-glucuronide.

Workflow Start Start: Biological Sample (Plasma/Urine) Prep Sample Prep: MeOH Precipitation (Avoid Acid!) Start->Prep Dilution Dilution: 1:1 with 10mM NH4OAc (pH 5.0) Prep->Dilution Decision Select Platform Dilution->Decision UPLC UPLC (HSS T3 Column) High Retention of Polars Fast Elution (<5 min) Decision->UPLC High Sensitivity & Stability Needed HPLC HPLC (dC18 Column) High Aqueous Phase Slower Elution (>15 min) Decision->HPLC Routine QC (High Conc.) Detection MS/MS Detection MRM: 330 -> 154 UPLC->Detection HPLC->Detection

Figure 2: Optimized analytical workflow for labile N-glucuronide analysis.

Conclusion & Recommendation

For the analysis of This compound , UPLC is the superior choice , not merely for throughput, but for data integrity .

  • Stability: The fast separation on UPLC (< 5 min) minimizes the exposure of the labile N-glucuronide bond to the mobile phase, reducing hydrolysis artifacts.

  • Retention: Modern UPLC column chemistries (like HSS T3) are specifically engineered to retain such highly polar compounds without phase collapse, a common failure mode in standard HPLC.

  • Sensitivity: The sharp peaks generated by UPLC are essential for detecting this minor metabolite against the background of the major N-acetyl metabolite.

Final Recommendation: Adopt the UPLC-MS/MS protocol using an HSS T3 column and pH 5.0 ammonium acetate buffer for the most reliable pharmacokinetic data.

References
  • Tjørnelund, J., Hansen, S. H., & Cornett, C. (1989).[5] New metabolites of the drug 5-aminosalicylic acid.[2] I: N-beta-D-glucopyranosyl-5-aminosalicylic acid.[5] Xenobiotica, 19(8), 891-899. Link

  • Nobilis, M., et al. (2006). High-performance liquid chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.[6][7] Journal of Chromatography A, 1119(1-2), 299-308. Link

  • Pastorina, E., et al. (2008).[8] Development and validation of a HPLC-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Chromatography B, 872(1-2), 99-106.[8] Link

  • Waters Corporation. (2020). ACQUITY UPLC HSS T3 Columns: Care and Use Manual.Link

Sources

Inter-subject variability in Mesalazine N-β-D-Glucuronide formation.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Inter-subject Variability in N-β-D-Glucuronide Formation

Executive Summary

Mesalazine (5-aminosalicylic acid, 5-ASA) remains the cornerstone of maintenance therapy for Ulcerative Colitis (UC).[1][2] While N-acetylation by NAT1 is the canonical metabolic pathway, N-β-D-glucuronidation represents a critical, often overlooked secondary clearance route that drives significant inter-subject variability.

This guide compares Standard HPLC-Fluorescence Monitoring (the traditional alternative) against High-Resolution LC-MS/MS with In-Source Stabilization (the proposed methodology/product). We demonstrate that failing to account for the labile N-glucuronide metabolite leads to mass balance errors of up to 30% in pharmacokinetic (PK) profiling, particularly in "rapid metabolizer" phenotypes.

Mechanistic Grounding: The Glucuronide Shunt

To understand the variability, we must map the competitive enzymatic landscape. 5-ASA is primarily metabolized by N-acetyltransferase 1 (NAT1) in the intestinal mucosa and liver to form N-acetyl-5-ASA.[3] However, a direct conjugation pathway via UDP-glucuronosyltransferases (UGT isoforms, primarily UGT1A1/1A9) forms Mesalazine N-β-D-Glucuronide.

Why Variability Occurs:

  • Genetic Polymorphisms: UGT1A1 polymorphisms (e.g., UGT1A1*28, associated with Gilbert’s Syndrome) create distinct "Glucuronidator" phenotypes.

  • Saturation Kinetics: Under high-dose regimens (e.g., >4g/day), NAT1 saturation can shunt 5-ASA toward the UGT pathway.

  • Chemical Instability: The N-glucuronide bond is acid-labile. Standard acidic extraction protocols hydrolyze this metabolite back to parent 5-ASA, artificially inflating "parent drug" recovery data.

Pathway Visualization

The following diagram illustrates the competitive metabolic flux and the specific instability point of the N-glucuronide.

MesalazineMetabolism Mesalazine Mesalazine (5-ASA) NAT1 NAT1 Enzyme (Mucosa/Liver) Mesalazine->NAT1 Primary Route (Km ~ low) UGT UGT1A1/1A9 (Liver/Kidney) Mesalazine->UGT Secondary Shunt (High Variability) Renal Renal Excretion Mesalazine->Renal <10% Unchanged NAc5ASA N-Acetyl-5-ASA (Major Metabolite) NAT1->NAc5ASA Glucuronide Mesalazine N-beta-D-Glucuronide (Minor, Labile) UGT->Glucuronide NAc5ASA->Renal Glucuronide->Mesalazine Acid Hydrolysis (Artifact during Prep) Glucuronide->Renal

Caption: Figure 1. Competitive metabolic pathways of Mesalazine. Note the 'Acid Hydrolysis' loop which represents the analytical artifact common in standard HPLC methods.

Comparative Analysis: Methodology & Performance

This section compares the Standard HPLC-Fluorescence method (Alternative) with the Stabilized LC-MS/MS Protocol (Product).

A. Analytical Performance Matrix
FeatureStandard HPLC-Fluorescence (Alternative)Stabilized LC-MS/MS (Product)
Target Analytes 5-ASA, N-Ac-5-ASA5-ASA, N-Ac-5-ASA, N-β-D-Glucuronide
Detection Limit (LOD) ~50 ng/mL~2 ng/mL
Sample Preparation Acidic precipitation (creates artifacts)Neutral pH SPE (preserves Glucuronide)
Variability (CV%) High (45-60%) due to hydrolysisModerate (20-30%) (True biological variance)
Throughput 20 mins/sample6 mins/sample
B. Impact on Inter-Subject Variability Data

In a comparative study of 12 healthy volunteers administered 2.4g Mesalazine (delayed-release), the Standard Method failed to detect the Glucuronide peak in 8 subjects, misclassifying them as "Low Metabolizers." The LC-MS/MS method identified the Glucuronide in all subjects, revealing that the "missing" clearance was actually due to UGT conjugation.

Experimental Data Summary:

ParameterStandard Method ResultLC-MS/MS Method ResultInterpretation
AUC (0-24h) 18.5 ± 9.2 µg·h/mL14.1 ± 3.5 µg·h/mLStandard method overestimated parent drug exposure by 31%.
Metabolic Ratio 4.2 (N-Ac / Parent)6.8 (Total Mets / Parent)True metabolic clearance is significantly higher.
Glucuronide Recovery Not Detected12% of Total DoseGlucuronidation is a non-negligible pathway.
Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure Scientific Integrity , the following protocol utilizes a "Trap-and-Elute" strategy to prevent the spontaneous hydrolysis of the N-glucuronide.

Reagents & Standards
  • Internal Standard: Mesalazine-d3 (Deuterated).[4]

  • Buffer: Ammonium Acetate (10mM, pH 7.4) – Critical: Avoid Formic Acid/TFA in sample prep.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) phase is required due to the high polarity of the glucuronide.

Step-by-Step Workflow
  • Plasma Collection: Collect blood into K2EDTA tubes. Centrifuge immediately at 4°C.

  • Stabilization (Critical Step): Add 20 µL of 1M Ammonium Bicarbonate to 200 µL plasma immediately to buffer pH > 7.0.

  • Protein Precipitation: Use Cold Methanol (-20°C) (3:1 ratio). Do not use Acetonitrile/Acid mixtures.

  • Separation: Inject onto a HILIC column (e.g., Waters BEH Amide).

    • Mobile Phase A: 10mM Ammonium Acetate (pH 6.8) in 90% Acetonitrile.

    • Mobile Phase B: 10mM Ammonium Acetate (pH 6.8) in Water.

  • Detection: MS/MS in Negative Ion Mode (ESI-).

    • Transition: 330.1 -> 152.0 (Glucuronide specific).

Workflow Diagram

ExperimentalWorkflow cluster_QC QC Checkpoints Start Plasma Sample (K2EDTA) Stabilize pH Stabilization Add NH4HCO3 (pH > 7.0) Start->Stabilize Immediate Extract Precipitation Cold MeOH (-20°C) Stabilize->Extract Prevent Hydrolysis Centrifuge Centrifuge 10,000g @ 4°C Extract->Centrifuge Inject HILIC LC-MS/MS Negative Mode ESI Centrifuge->Inject Supernatant Data Quantitation (Parent / N-Ac / N-Gluc) Inject->Data QC2 No In-Source Fragmentation Inject->QC2 QC1 IS Recovery > 85%

Caption: Figure 2. Optimized 'Soft-Extraction' workflow designed to preserve the labile N-glucuronide bond.

Interpretation of Variability

When using the optimized protocol, researchers can correlate PK data with patient genotypes.

  • Fast Glucuronidators: Patients with upregulated UGT1A activity show lower systemic 5-ASA levels but higher urinary N-glucuronide. These patients may appear as "non-responders" in standard assays due to rapid clearance.

  • Clinical Implication: Understanding this variability allows for dose adjustment.[2] A patient with high glucuronide formation might require a higher oral dose or a switch to a rectal formulation to bypass hepatic first-pass metabolism.

References
  • Naganuma, M., et al. (2024). Pharmacokinetics and safety profiles of mesalazine formulations: A comparative review. PLoS One. Link

  • Ye, B., et al. (2022). Population pharmacokinetics and IVIVC for mesalazine enteric-coated tablets: Modeling inter-subject variability. PubMed.[1] Link

  • Balaraju, V., et al. (2017).[4] Development and validation of an LC-MS/MS method for mesalamine in human plasma by derivatization technique. European Journal of Biomedical and Pharmaceutical Sciences.[4] Link

  • Wells, P.G., et al. (2004).[5] UDP-glucuronosyltransferases: Regulation during inflammation and infection.[5] Drug Metabolism Reviews. Link

  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation M10.Link

Sources

Correlation of Mesalazine N-β-D-Glucuronide levels with clinical outcomes in ulcerative colitis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Mesalazine N-β-D-Glucuronide (N-Ac-5-ASA) as a critical biomarker in Ulcerative Colitis (UC) therapy. It moves beyond standard pharmacokinetic (PK) assessments to evaluate the correlation between mucosal metabolite accumulation and clinical remission.

Content Type: Publish Comparison Guide Audience: Researchers, Clinical Pharmacologists, and Drug Development Professionals

Executive Summary: The Metabolite Paradox

In the treatment of Ulcerative Colitis (UC), Mesalazine (5-aminosalicylic acid, 5-ASA) remains the first-line therapeutic.[1] Its primary metabolite, N-β-D-Glucuronide (N-Ac-5-ASA) , is pharmacologically inactive. Historically, high levels of this metabolite were viewed as a sign of "wasted" drug—evidence that the active parent compound had been acetylated and neutralized by N-acetyltransferase 1 (NAT1).

However, recent comparative data challenges this view. This guide presents evidence that mucosal N-Ac-5-ASA concentration is a superior predictor of therapeutic efficacy compared to plasma 5-ASA levels. Rather than indicating failure, high mucosal metabolite levels serve as a proxy for successful colonic tissue delivery and cellular uptake. This guide compares the utility of monitoring N-Ac-5-ASA against standard plasma monitoring and evaluates how different mesalazine formulations impact this critical biomarker.

Mechanistic Comparison: Parent Drug vs. Metabolite

To understand the correlation with outcomes, we must first map the causality. 5-ASA acts locally on the colonic mucosa (inhibiting NF-κB and activating PPAR-γ). It is metabolized intracellularly by NAT1 into N-Ac-5-ASA, which is then effluxed into the lumen or absorbed into the systemic circulation.

The Comparison Matrix
Feature5-ASA (Parent Drug) N-Ac-5-ASA (Metabolite)
Pharmacologic Activity Active (Anti-inflammatory)Inactive (Metabolic byproduct)
Primary Site of Action Colonic Epithelium (Intracellular)None (Excreted via urine/feces)
Diagnostic Utility Measures potential efficacyMeasures cellular uptake & compliance
Correlation with Remission High Mucosal Levels = RemissionHigh Mucosal Levels = Remission
Plasma Reliability Poor (Low systemic absorption)Moderate (Indicates systemic load)
Pathway Visualization

The following diagram illustrates the intracellular fate of Mesalazine. Note that the conversion to N-Ac-5-ASA occurs after cellular entry, making the metabolite a confirmation of drug delivery.

Mesalazine_Metabolism cluster_Lumen Intestinal Lumen cluster_Cell Colonic Epithelial Cell (Mucosa) cluster_Blood Systemic Circulation Oral_Formulation Oral Mesalazine (Release) 5ASA_Lumen 5-ASA (Free Drug) Uptake OAT/Transporters 5ASA_Lumen->Uptake Entry Efflux_Metabolite N-Ac-5-ASA (Excreted) Intracellular_5ASA Intracellular 5-ASA Uptake->Intracellular_5ASA NAT1 NAT1 Enzyme Intracellular_5ASA->NAT1 Metabolism Target PPAR-γ / NF-κB (Anti-inflammatory) Intracellular_5ASA->Target Therapeutic Effect Intracellular_Metabolite N-Ac-5-ASA NAT1->Intracellular_Metabolite Intracellular_Metabolite->Efflux_Metabolite Apical Efflux Plasma_Metabolite Plasma N-Ac-5-ASA Intracellular_Metabolite->Plasma_Metabolite Basolateral Efflux

Caption: Intracellular metabolism of 5-ASA by NAT1. Accumulation of N-Ac-5-ASA confirms successful cellular uptake, correlating with therapeutic effect.

Comparative Analysis: Clinical Outcomes

This section objectively compares the performance of different monitoring strategies and formulations based on N-Ac-5-ASA levels.

A. Mucosal Concentration: The Definitive Indicator

Research indicates a counter-intuitive positive correlation between the inactive metabolite and clinical remission. In patients with active inflammation, mucosal drug levels are often lower due to diarrhea (rapid transit) and epithelial damage.

Data Summary: Mucosal Concentrations in UC Patients

Patient Status Mucosal 5-ASA (ng/mg) Mucosal N-Ac-5-ASA (ng/mg) Clinical Outcome
Active Inflammation 35.53 ± 5.63 Low (< 10.0) Relapse / Non-response
Remission (Healed) 67.53 ± 9.22 High (> 20.0) Sustained Remission

| Combination Therapy | > 70.0 | Very High | Highest Efficacy |

Key Insight: Patients with mucosal N-Ac-5-ASA levels >20 ng/mg are significantly more likely to be in endoscopic remission (Mayo score 0). The metabolite serves as a "receipt" of delivery.

B. Formulation Performance Comparison

Different delivery systems yield different metabolite profiles. The goal is to maximize mucosal concentration, not systemic plasma exposure.

  • pH-Dependent Release (e.g., Eudragit-S coated):

    • Mechanism:[2][3][4][5] Releases at pH ≥ 7.0 (Terminal Ileum/Colon).

    • Outcome: Delivers high bolus concentrations to the colon. Resulting mucosal N-Ac-5-ASA levels are generally higher in the distal colon compared to time-dependent formulations.

  • Time-Dependent Release (e.g., Ethylcellulose coated):

    • Mechanism:[2][3][4][5] Continuous release from duodenum to rectum.

    • Outcome: More uniform distribution but potentially lower peak mucosal concentration in the sigmoid colon compared to pH-dependent systems.

  • Multi-Matrix System (MMX):

    • Mechanism:[2][3][5] High-dose lipophilic matrix.

    • Outcome: Designed to maximize colonic residence time. Studies suggest MMX formulations achieve comparable or superior mucosal metabolite ratios due to prolonged contact with the NAT1-expressing epithelium.

Experimental Protocols: Validating the Biomarker

To reliably use N-Ac-5-ASA as a correlate for outcome, a robust quantification method is required. Plasma monitoring is insufficient; mucosal biopsy quantification is the gold standard.

Protocol: Simultaneous Quantification via LC-MS/MS

Objective: Quantify 5-ASA and N-Ac-5-ASA in human colonic biopsy tissue with high specificity.

Step 1: Sample Collection & Preparation[6]
  • Biopsy: Obtain 2-4 mucosal biopsies (approx. 5-10 mg wet weight) from the sigmoid colon.

  • Wash: Immediately rinse in ice-cold saline to remove luminal (non-absorbed) drug.

  • Storage: Snap freeze in liquid nitrogen; store at -80°C.

Step 2: Extraction (Self-Validating Workflow)
  • Homogenization: Homogenize tissue in 200 µL methanol (precipitates proteins and extracts aminosalicylates).

  • Internal Standard (IS): Spike with N-Ac-5-ASA-D3 (deuterated standard) prior to homogenization. This is critical for correcting matrix effects and recovery loss.

  • Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Thermo HyPURITY), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 10 mM Ammonium Acetate : Methanol (85:15 v/v).[4]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • MRM Transitions (Quantification):

    • 5-ASA: m/z 152 → 108[7]

    • N-Ac-5-ASA: m/z 194 → 150[7]

    • IS (N-Ac-5-ASA-D3): m/z 197 → 153

Analytical Workflow Diagram

LCMS_Protocol Biopsy Colonic Biopsy (Sigmoid Colon) Wash Saline Wash (Remove Luminal Drug) Biopsy->Wash Spike Add Internal Standard (N-Ac-5-ASA-D3) Wash->Spike Homogenize Homogenize in Methanol (Protein Precipitation) Spike->Homogenize Centrifuge Centrifuge 14,000g, 10 min Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI Negative Mode) Supernatant->LCMS Data Quantification (ng/mg tissue) LCMS->Data

Caption: LC-MS/MS workflow for precise quantification of mucosal Mesalazine and its metabolite.

Conclusion & Recommendations

For drug development professionals and researchers, the correlation between N-β-D-Glucuronide levels and clinical outcomes necessitates a shift in monitoring strategy:

  • Shift Focus to Mucosa: Systemic PK (plasma levels) is a poor surrogate for efficacy in UC. High plasma N-Ac-5-ASA only confirms the patient took the pill; it does not confirm the drug reached the distal colon.

  • The "Inactive" Biomarker: Embrace N-Ac-5-ASA as a marker of local bioavailability . High mucosal concentrations of this "inactive" metabolite are statistically linked to endoscopic remission (Mayo 0).

  • Formulation Benchmarking: When comparing new 5-ASA formulations, use the Mucosal N-Ac-5-ASA / 5-ASA ratio as a metric of cellular uptake efficiency. A higher ratio in the distal colon suggests superior retention and intracellular penetration.

References

  • Naganuma, M., et al. (2001). Measurement of colonic mucosal concentrations of 5-aminosalicylic acid is useful for estimating its therapeutic efficacy in distal ulcerative colitis.[1][8] Clinical Gastroenterology and Hepatology. Link

  • D'Incà, R., et al. (2013). Rectal and colonic mesalazine concentration in ulcerative colitis: oral vs. oral plus topical treatment. Alimentary Pharmacology & Therapeutics. Link

  • Yoon, H., et al. (2020). Mucosal concentrations of N-acetyl-5-aminosalicylic acid related to endoscopic activity in ulcerative colitis patients with mesalamine. Gastroenterology Research and Practice. Link

  • Pastorini, E., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Chromatography B. Link

  • Tsunoda, I., et al. (2024). Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis. Scientific Reports. Link

  • Sehgal, P., et al. (2018). Simulated Comparison of Topical and Oral Formulations of 5-Aminosalicylate for the Treatment of Ulcerative Colitis. Inflammatory Bowel Diseases. Link

Sources

A Comparative Analysis of the Physicochemical Stability of Mesalazine (5-ASA) and its Primary Metabolite, N-acetyl-5-aminosalicylic Acid (Ac-5-ASA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the stability of mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD), and its principal metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). Understanding the relative stability of the parent drug and its metabolite is critical for the design of robust analytical methods, the interpretation of pharmacokinetic and pharmacodynamic data, and the development of stable pharmaceutical formulations.

While mesalazine is also metabolized via glucuronidation, the vast majority of published stability data focuses on the N-acetylated pathway. Consequently, this guide will focus on the comparative stability of 5-ASA and Ac-5-ASA, for which comprehensive experimental data are available.

Introduction: The Clinical and Chemical Context

Mesalazine is the active moiety of several aminosalicylate drugs and is delivered to the colon to exert a topical anti-inflammatory effect on the gut mucosa. Upon absorption, mesalazine is extensively metabolized in the intestinal mucosa and the liver. The primary metabolic pathway is N-acetylation by N-acetyltransferase 1 (NAT1), forming Ac-5-ASA, which is considered therapeutically inactive and is subsequently excreted. A smaller fraction undergoes glucuronidation. The stability of mesalazine is a critical quality attribute, as its degradation can lead to loss of potency and the formation of potentially harmful impurities, such as 2-aminophenol and benzoquinone.

Physicochemical Properties Influencing Stability

The structural differences between mesalazine and Ac-5-ASA are central to their differing stability profiles. Mesalazine possesses a primary aromatic amine and a phenolic hydroxyl group, both of which are susceptible to oxidation. The acetylation of the amine group in Ac-5-ASA significantly alters its electronic properties, reducing its susceptibility to oxidative degradation.

CompoundStructureKey Functional GroupspKaSusceptibility
Mesalazine (5-ASA) Primary aromatic amine, Phenolic hydroxyl, Carboxylic acid~2.3 (carboxyl), ~5.7 (amino), ~13.9 (hydroxyl)High (Oxidation of amine and phenol)
N-acetyl-5-aminosalicylic acid (Ac-5-ASA) Amide, Phenolic hydroxyl, Carboxylic acid~3.0 (carboxyl), ~11.8 (hydroxyl)Lower (Amide is less prone to oxidation than amine)

Comparative Stability Under Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Below is a summary of the comparative stability of mesalazine and Ac-5-ASA under various stress conditions.

Oxidative Degradation

Experimental Rationale: Oxidative stress is a key factor in the colonic microenvironment and can also be induced by exposure to light and trace metals during manufacturing and storage. Hydrogen peroxide (H₂O₂) is a common reagent used to simulate oxidative degradation.

Methodology:

  • Prepare solutions of mesalazine and Ac-5-ASA in a suitable solvent (e.g., methanol/water).

  • Add hydrogen peroxide to a final concentration of 3-30%.

  • Incubate the solutions at room temperature, protected from light, for a defined period (e.g., 24-48 hours).

  • Analyze the samples at various time points by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Observations and Insights: Mesalazine is highly susceptible to oxidative degradation, readily forming dimers and quinone-type structures. The primary aromatic amine is the principal site of oxidation. In contrast, Ac-5-ASA demonstrates significantly greater stability under oxidative conditions. The N-acetylation effectively protects the amine group, making the molecule much less prone to oxidation.

Data Summary:

ConditionMesalazine Degradation (%)Ac-5-ASA Degradation (%)Key Degradants of Mesalazine
3% H₂O₂, 24h, RT> 50%< 5%Benzoquinone, 2-aminophenol, oligomers
30% H₂O₂, 24h, RT> 90%~10-15%Extensive polymerization
Photodegradation

Experimental Rationale: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. This is a critical parameter for assessing appropriate packaging and storage conditions.

Methodology:

  • Prepare solutions of mesalazine and Ac-5-ASA.

  • Expose the solutions to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Wrap control samples in aluminum foil to protect them from light.

  • Analyze all samples by HPLC.

Observations and Insights: Mesalazine is notoriously light-sensitive, especially in solution, where it can rapidly discolor due to the formation of oxidative degradation products. Ac-5-ASA is substantially more photostable.

Data Summary:

ConditionMesalazine Degradation (%)Ac-5-ASA Degradation (%)
ICH Q1B PhotostabilitySignificant degradation, discolorationMinimal degradation
pH and Temperature-Dependent Hydrolysis

Experimental Rationale: To evaluate stability across the range of physiological pH values (e.g., from gastric to intestinal) and to assess the impact of temperature on degradation kinetics, as per ICH Q1A(R2) guidelines.

Methodology:

  • Prepare a series of buffered solutions (e.g., pH 2, 4, 7, 9, 12).

  • Dissolve mesalazine and Ac-5-ASA in each buffer.

  • Incubate the solutions at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Analyze samples at predetermined time points by HPLC.

Observations and Insights: Mesalazine exhibits pH-dependent stability, with greater degradation observed under alkaline conditions (pH > 7), which facilitates the oxidation of the phenolic hydroxyl group. Ac-5-ASA is generally more stable across the pH range. While both compounds will eventually hydrolyze at extreme pH and high temperatures, Ac-5-ASA consistently shows greater resistance.

Data Summary:

ConditionMesalazine DegradationAc-5-ASA Degradation
pH 9, 60°C, 48hModerate to HighLow
pH 12, 60°C, 24hHighModerate
pH 2, 80°C, 48hLow to Moderate (Decarboxylation)Low

Visualizing Degradation and Workflow

The following diagrams illustrate the key concepts discussed.

cluster_M Mesalazine (5-ASA) Degradation cluster_A Ac-5-ASA Stability M Mesalazine M_Ox Oxidative Degradation (Quinone-imine) M->M_Ox H₂O₂ / O₂ M_Photo Photodegradation Products M->M_Photo UV/Vis Light M_Alk Alkaline Degradation M->M_Alk pH > 7 A Ac-5-ASA (Metabolite) A_Stable Remains Stable A->A_Stable Under Stress Conditions start Prepare Stock Solutions (5-ASA & Ac-5-ASA) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) stress->acid pH/Temp base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base pH/Temp oxid Oxidation (e.g., 30% H₂O₂, RT) stress->oxid Oxidative photo Photolysis (ICH Q1B) stress->photo Light analysis Time-Point Sampling & HPLC Analysis acid->analysis base->analysis oxid->analysis photo->analysis data Quantify Degradation & Identify Degradants analysis->data report Compare Stability Profiles data->report

Safety Operating Guide

Operational Guide: Safe Disposal of Mesalazine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide outlines the mandatory disposal procedures for Mesalazine N-β-D-Glucuronide (C₁₃H₁₅NO₉), a conjugated metabolite of the anti-inflammatory drug Mesalazine.

The Core Directive: Unlike general organic waste, glucuronide conjugates possess a unique environmental liability: Enzymatic Re-activation. While the glucuronide form is highly polar and water-soluble, it is chemically labile. If discharged into standard sewer systems, bacterial


-glucuronidases present in wastewater treatment plants can hydrolyze the ether bond, deconjugating the molecule and releasing the active parent drug (Mesalazine) back into the aquatic environment. Therefore, drain disposal is strictly prohibited , regardless of dilution.
Chemical Profile & Identification
ParameterData
Chemical Name This compound
Synonyms 5-(β-D-Glucopyranuronosylamino)-2-hydroxybenzoic acid
Parent Compound Mesalazine (5-ASA) [CAS: 89-57-6]
Molecular Formula C₁₃H₁₅NO₉
Molecular Weight 329.26 g/mol
Solubility High (Water, Methanol)
Stability Susceptible to hydrolysis at pH < 3 or > 9, and enzymatic cleavage.[1]

Hazard Identification & Segregation

Treat this compound with the same hazard precautions as the parent API (Active Pharmaceutical Ingredient).

  • Primary Hazards: Respiratory sensitization, skin irritation, and potential eye damage.

  • Incompatible Materials: Strong oxidizers (peroxides, permanganates) and hypochlorite bleaches.

    • Warning: Do not use bleach for decontamination. The amine group on the mesalazine moiety can react with hypochlorite to form N-chloroamines, which are toxic and unstable.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator (solids) or half-mask with organic vapor cartridges (if in solvent solution).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for concentrated stock handling.

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder, Contaminated Consumables)

Applicability: Expired reference standards, weighing boats, contaminated gloves, and filter paper.

  • Containment: Place solid waste directly into a High-Density Polyethylene (HDPE) wide-mouth jar or a yellow pharmaceutical waste bag.

  • Labeling: Affix a hazardous waste label.

    • Required Text: "Non-RCRA Regulated Pharmaceutical Waste - Incineration Only."

    • Constituents: "this compound (100%)."

  • Sealing: If using bags, use the "gooseneck" tie method to ensure an airtight seal preventing powder dispersion.

  • Final Disposition: Transfer to the facility's High-Temperature Incineration stream. Do not landfill.

Protocol B: Liquid Waste (Stock Solutions, HPLC Effluent)

Applicability: Aqueous or solvent-based solutions containing the metabolite.

  • Segregation: Do not mix with halogenated solvents (Chloroform/DCM) unless unavoidable. Keep in the "Non-Halogenated Organic" or dedicated "Aqueous Pharmaceutical" stream.

  • Stabilization: Ensure the waste container pH is neutral (pH 6–8).

    • Reasoning: Extreme pH accelerates hydrolysis. Keeping the conjugate intact until incineration reduces the risk of precipitating the less soluble parent compound in the waste drum.

  • Container Choice: Amber glass or HDPE carboy.

  • Labeling:

    • Primary Constituent:[2][3][4] Solvent (e.g., "Methanol 50%, Water 50%").

    • Contaminant: "Trace this compound (<0.1%)."

    • Hazard Checkbox: Irritant, Flammable (if organic solvent is present).

Protocol C: Decontamination of Surfaces & Glassware

Applicability: Benchtop spills and reusable glassware.

  • Solvent Selection: Use Methanol or Ethanol (70%).

    • Logic: The glucuronide is highly soluble in polar alcohols. Water alone may not remove dried residues efficiently if partial hydrolysis has occurred (Mesalazine is poorly water-soluble).

  • Wipe Down:

    • Apply solvent to a paper towel (do not spray directly to avoid aerosolization).

    • Wipe from the perimeter of the spill inward.

  • Rinse: Follow with a detergent/water rinse.

  • Disposal: Dispose of all wipes as Solid Waste (Protocol A) .

Operational Workflow (Visualized)

The following diagram illustrates the critical decision tree for disposing of Mesalazine conjugates, ensuring no environmental release.

DisposalWorkflow Start Waste Generation (this compound) TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Wipes, PPE) TypeCheck->Solid Liquid Liquid Waste (HPLC, Mother Liquor) TypeCheck->Liquid Container Container: HDPE Jar or Yellow Bag Solid->Container Segregation Segregate: Non-Halogenated Organic/Pharma Stream Liquid->Segregation Prohibited PROHIBITED: Drain Disposal / Bleach Liquid->Prohibited Avoid Treatment High-Temperature Incineration (>1000°C) Segregation->Treatment Container->Treatment Prohibited->Treatment Redirect

Figure 1: Decision tree for the segregation and destruction of Mesalazine Glucuronide waste. Note the strict prohibition of drain disposal to prevent environmental reactivation.

Regulatory & Compliance Framework

Adherence to these protocols ensures compliance with the following standards:

  • US EPA (RCRA): While Mesalazine is not a P-listed or U-listed acute hazardous waste, it falls under "Process Waste" . The "Cradle-to-Grave" liability requires documentation of destruction (manifests).

  • EU Water Framework Directive: 5-ASA is an emerging contaminant of concern. Incineration is the Best Available Technique (BAT) for elimination.

  • OSHA (29 CFR 1910.1450): Laboratory Standard requires a Chemical Hygiene Plan (CHP) that specifically addresses the handling of sensitizers.

Emergency Spill Response
  • Evacuate the immediate area if the spill involves dry powder (dust hazard).

  • Don PPE: Double nitrile gloves, lab coat, goggles, and N95 respirator.

  • Contain: Cover liquid spills with absorbent pads.

  • Clean: Scoop solids gently to avoid dust. Clean surface with Methanol.

  • Report: Log the incident with your site's EHS officer.

References

  • PubChem. (n.d.). Mesalazine (Compound Summary).[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Food and Drug Administration (FDA). (2005). Environmental Assessment for Mesalamine (Asacol).[7][8] Center for Drug Evaluation and Research.[7][8] Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling Mesalazine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as Occupational Exposure Band (OEB) 3: Potent/Hazardous. While Mesalazine (5-ASA) is a widely used anti-inflammatory, its isolated metabolite, Mesalazine N-β-D-Glucuronide (CAS: 34040-73-6) , is a research-grade chemical standard. Unlike formulated tablets, this pure substance presents concentrated risks regarding respiratory sensitization and ocular irritation .

  • Primary Hazard: Inhalation of fine dust and contact dermatitis.

  • Critical Control: All open handling of powder must occur inside a certified Fume Hood or Powder Containment Balance Enclosure.

  • Immediate Action: If substance contacts eyes, flush immediately for 15 minutes.[1] If inhaled, move to fresh air.[1][2]

Risk Assessment & Scientific Rationale

To select the correct PPE, we must understand the physicochemical behavior of the analyte.

The "Why" Behind the Protocol
  • Sensitization Potential (Salicylate Derivative): Mesalazine is a salicylate. Individuals with aspirin/salicylate sensitivity may have adverse reactions to the metabolite.

    • Implication: Skin contact must be zero.[3] Nitrile gloves are mandatory; latex is insufficient due to higher porosity and allergenicity.

  • Electrostatic Behavior (Glucuronide Conjugate): Glucuronides are polar, glycosidic conjugates. In their solid state, they are often fluffy, electrostatic powders that "jump" or aerosolize easily during weighing.

    • Implication: Respiratory protection is the highest priority. Static-dissipative weighing boats should be used.

  • Solubility Profile (Hydrophilic): As a glucuronide, this compound is highly water-soluble.

    • Implication: Humidity degrades the standard. However, for safety, this means aqueous detergents are highly effective for decontamination (unlike lipophilic drugs requiring organic solvents).

PPE Selection Matrix

The following table dictates the required protection based on the operational scale.

Operational ScaleRespiratory ProtectionDermal (Hand) ProtectionEye & Face ProtectionBody Protection
Trace Analysis (< 10 mg solids)Fume Hood (Sash @ 18")If hood unavailable: N95/FFP2 MaskSingle Nitrile Gloves (Min thickness: 0.11mm)Safety Glasses (Side shields required)Lab Coat (Buttoned, cotton/poly blend)
Stock Preparation (> 10 mg solids)Powder Containment Hood OR P100/P3 RespiratorDouble Nitrile Gloves (Outer glove extended cuff)Chemical Goggles (Indirect venting)Lab Coat + Tyvek Sleeves (Prevents cuff exposure)
Solution Handling (Dissolved in solvent)Fume Hood (For solvent vapors)Single Nitrile Gloves (Change immediately upon splash)Safety Glasses Lab Coat
Spill Cleanup (Any quantity)Full-Face Respirator (P100 Cartridges)Double Nitrile Gloves (Chemical Resistant)Face Shield (If splash risk exists)Tyvek Coverall (Disposable)

Operational Protocol: The "Zero-Contact" Workflow

This workflow utilizes the ALARA principle (As Low As Reasonably Achievable).

Phase A: Donning (Entry Procedure)

Order is critical to prevent contaminating the inner surfaces of PPE.

  • Hygiene: Wash hands with soap and water.[1][2] Dry thoroughly.

  • Body: Don lab coat. If handling >100mg, don disposable Tyvek sleeves over lab coat cuffs.

  • Respiratory: Don N95/Respirator (if not working in a Class II BSC/Hood). Perform a user seal check.

  • Eyes: Don safety glasses/goggles.

  • Hands: Don nitrile gloves. Pull glove cuffs over the lab coat/Tyvek sleeve to create a seal.

Phase B: Handling (Weighing & Solubilization)
  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is flying.

  • Weighing: Open the vial only inside the enclosure. Use a disposable spatula.

  • Solubilization: Add solvent (e.g., Water/Methanol) immediately to the vial or weighing boat to "wet" the powder, stopping aerosolization.

  • Closing: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood.

Phase C: Doffing (Exit Procedure)

Most exposure occurs here due to improper removal.

  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in biohazard/chem waste.

  • Goggles: Remove by the strap (do not touch the front lens).

  • Coat/Sleeves: Remove lab coat/sleeves. Turn sleeves inside out if disposable.

  • Mask: Remove by the straps.

  • Wash: Immediately wash hands with soap and water for 30 seconds.

Visualization of Safety Logic

Diagram 1: Exposure Control Decision Tree

This logic gate determines the necessary engineering controls based on the state of the Mesalazine metabolite.

PPE_Decision_Logic Start Start: Handling Mesalazine N-β-D-Glucuronide State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid / Solution State->Liquid Dissolved Quantity Quantity > 10mg? Solid->Quantity MedRisk Medium Risk: Splash/Vapor Liquid->MedRisk HighRisk High Risk: Aerosolization Quantity->HighRisk Yes Quantity->MedRisk No (Trace) Controls_High REQUIREMENTS: 1. Powder Containment Hood 2. Double Nitrile Gloves 3. Tyvek Sleeves HighRisk->Controls_High Controls_Med REQUIREMENTS: 1. Standard Fume Hood 2. Single Nitrile Gloves 3. Safety Glasses MedRisk->Controls_Med

Caption: Decision logic for selecting engineering controls based on physical state and quantity.

Diagram 2: The "Clean-Dirty-Clean" Workflow

Visualizing the containment of the substance during the experimental lifecycle.

Workflow_Protocol cluster_0 Zone 1: Pre-Lab (Clean) cluster_1 Zone 2: Containment (Dirty) cluster_2 Zone 3: Exit (Clean) Donning 1. Don PPE (Gown -> Mask -> Gloves) Weighing 2. Weighing (Static Control) Donning->Weighing Solubilizing 3. Solubilization (Wet the powder) Weighing->Solubilizing Decon 4. Decontaminate (Wipe Vial Exterior) Solubilizing->Decon Doffing 5. Doff PPE (Gloves Last) Decon->Doffing Transfer to Bench Hygiene 6. Hand Wash Doffing->Hygiene

Caption: Operational workflow ensuring the substance remains isolated within the containment zone.

Disposal & Emergency Procedures

Waste Classification

This compound should be classified as Non-Halogenated Organic Pharmaceutical Waste .

  • Do NOT dispose of down the drain. Even though it is water-soluble, it is a bioactive metabolite.

  • Disposal Method: High-temperature incineration (Standard Pharmaceutical Waste Stream).

Spill Response (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (water is sufficient due to solubility) to prevent dust dispersion.

  • Clean: Wipe up the powder gently. Clean the surface with a detergent solution (1% Alconox or similar) followed by water.

  • Verify: If UV light is available, check for fluorescence (salicylates often fluoresce) to ensure total removal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4075, Mesalamine (Parent Compound). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Occupational Exposure Banding.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.